Mal-PEG1-acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-7-1-2-8(12)10(7)4-6-15-5-3-9(13)14/h1-2H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZFUAXOTCJZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mal-PEG1-acid: A Technical Guide to its Application in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG1-acid is a heterobifunctional crosslinker integral to the field of bioconjugation. Its structure, comprising a maleimide (B117702) group, a single polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking biomolecules. The maleimide moiety enables highly specific conjugation to thiol groups (sulfhydryl groups), predominantly found in cysteine residues of proteins and peptides. Concurrently, the carboxylic acid group can be activated to form stable amide bonds with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins. This dual reactivity, combined with the hydrophilic PEG spacer, makes this compound a valuable tool in drug delivery, diagnostics, and fundamental biochemical research.
The strategic importance of this compound lies in its ability to create precisely defined bioconjugates. The short, single-unit PEG spacer offers hydrophilicity to potentially improve the solubility and reduce aggregation of the resulting conjugate without adding significant molecular weight, a critical consideration in the development of therapeutics like antibody-drug conjugates (ADCs).[1]
Core Applications
The unique architecture of this compound lends itself to a variety of applications in biochemistry and drug development:
-
Antibody-Drug Conjugates (ADCs): In the burgeoning field of targeted cancer therapy, this compound serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies (mAbs).[2] The antibody guides the drug to cancer cells, and upon internalization, the drug is released, leading to targeted cell death while minimizing systemic toxicity.[1]
-
Protein Labeling and Modification: Researchers utilize this compound to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in immunoassays, fluorescence microscopy, and proteomic studies.[3] This enables the tracking and quantification of proteins within complex biological systems.
-
Drug Delivery and Nanoparticle Functionalization: The PEG spacer enhances the biocompatibility and circulation time of nanoparticles and other drug delivery vehicles.[4][5] By modifying the surface of these carriers with this compound, targeting ligands such as antibodies or peptides can be attached, facilitating directed delivery to specific tissues or cells.[6]
-
Hydrogel Formation: In tissue engineering and regenerative medicine, this compound can be used to crosslink PEG-based hydrogels.[7][8] These hydrogels can encapsulate cells or therapeutic agents, providing a scaffold for tissue regeneration or a depot for sustained drug release.
Quantitative Data Summary
The efficiency and stability of bioconjugates are critical for their successful application. The following tables summarize key quantitative data related to reactions involving maleimide-thiol linkages.
| Parameter | Value/Range | Conditions | Reference(s) |
| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | Aqueous Buffer | [3] |
| Reaction Time for Maleimide-Thiol Conjugation | Minutes to a few hours | Room Temperature | [9][10] |
| Reaction Time for NHS Ester-Amine Conjugation | 30 - 60 minutes | Room Temperature, pH 7-9 | [9] |
| Half-life of Maleimide-Thiol Conjugate (Retro-Michael Reaction) | 20 - 80 hours | Physiological pH and temperature, in the presence of glutathione | [11][12] |
| Stability of Hydrolyzed Maleimide-Thiol Conjugate | Half-life of over two years | N/A | [11][13] |
Table 1: Reaction and Stability Parameters for Maleimide-Based Conjugation.
| Linker Type | Model System/Conjugate | Matrix | Stability Metric | Reference(s) |
| Traditional Maleimide-Thiol | NEM-MPA Conjugate | Phosphate Buffer + Glutathione | Half-life of conversion: 20-80 hours | [11] |
| Traditional Maleimide-Thiol | Fc-S396C Maleimide Conjugate | Human Plasma (37°C for 72 hours) | ~20% of label remained intact | [11] |
| Stabilized Maleimide-Thiol (Hydrolyzed) | Ring-opened N-substituted succinimide (B58015) thioethers | N/A | Half-lives of over two years | [11][13] |
| Next-Generation Maleimide (Sulfone) | Fc-S396C Sulfone Conjugate | Human Plasma (37°C for 72 hours) | Significantly more stable than maleimide conjugate | [11] |
Table 2: Comparative In Vitro Stability of Various Linkages in Plasma/Serum.
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using this compound
This protocol describes the conjugation of two proteins (Protein-NH2 and Protein-SH) using this compound as the crosslinker.
Materials:
-
Protein-NH2 (containing primary amines)
-
Protein-SH (containing a free thiol)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Preparation of Protein-NH2: Dissolve Protein-NH2 in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of this compound:
-
Immediately before use, dissolve this compound, EDC, and NHS in Activation Buffer. A molar ratio of 1:2:2 (this compound:EDC:NHS) is recommended.
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
-
-
Reaction with Protein-NH2:
-
Add the activated this compound solution to the Protein-NH2 solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a typical starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Maleimide-Activated Protein:
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein-SH:
-
Immediately add the purified maleimide-activated Protein-NH2 to a solution of Protein-SH in Conjugation Buffer. The molar ratio should be optimized based on the desired final conjugate.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of 1-10 mM. Incubate for 30 minutes.
-
Purification of the Final Conjugate: Purify the protein-protein conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.
Protocol 2: Fluorescent Labeling of a Cysteine-Containing Protein
This protocol details the labeling of a protein with a single accessible cysteine residue with a fluorescent dye that has a primary amine for conjugation to the acid group of this compound.
Materials:
-
Cysteine-containing protein
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
EDC and NHS
-
Conjugation Buffer: PBS, pH 7.2, degassed
-
Activation Buffer: Anhydrous DMSO or DMF
-
Quenching Reagent: L-cysteine
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to 1-10 mg/mL.
-
If necessary, reduce any disulfide bonds by incubating with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove TCEP using a desalting column.[14]
-
-
Activation of this compound: Prepare the NHS-activated this compound as described in Protocol 1, Step 2.
-
Conjugation of Dye to Linker:
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMSO or DMF.
-
Add the activated this compound to the dye solution. A slight molar excess of the activated linker is recommended.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Labeling Reaction:
-
Add the dye-linker conjugate solution to the protein solution. A 5- to 20-fold molar excess of the dye-linker over the protein is a common starting point.[14]
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench unreacted maleimides with L-cysteine.
-
Purify the fluorescently labeled protein from excess reagents using a desalting column or SEC.
-
Visualizations
Caption: Structure and reactivity of this compound.
References
- 1. biochempeg.com [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wilhelm-lab.com [wilhelm-lab.com]
- 7. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Mal-PEG1-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maleimide-PEG1-acid (Mal-PEG1-acid), a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document outlines its chemical structure, physicochemical properties, and key applications, with a focus on antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams are included to facilitate its practical application in research and development.
Core Concepts: Structure and Functionality
This compound, systematically named 3-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]propanoic acid, is a chemical compound featuring three key components: a maleimide (B117702) group, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid.[1] This unique trifecta of functionalities makes it an invaluable tool in the precise construction of complex biomolecules.
The maleimide group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, readily forming stable thioether bonds.[2][3][4] This reaction is particularly efficient for conjugating the linker to cysteine residues within proteins and peptides.[5][6] The short, hydrophilic PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugate, a crucial attribute for biological applications.[2][3] At the opposite end, the carboxylic acid group provides a versatile handle for further chemical modifications, such as forming a stable amide bond with primary amines in the presence of activators like EDC or HATU.[2]
This heterobifunctional nature allows for a controlled, stepwise conjugation strategy, making this compound a popular choice for creating precisely defined bioconjugates.[1][7] It is classified as a non-cleavable linker, meaning the resulting conjugate is stable under physiological conditions.[1][8]
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₁NO₅ | [1][2][9] |
| Molecular Weight | 213.19 g/mol | [1][8][9] |
| CAS Number | 760952-64-5 | [1][2][9] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically >95% or >98% | [2][9][10] |
| Solubility | Soluble in DMSO (up to 100 mg/mL), aqueous buffers, DMF | [7][8][11] |
| Storage Conditions | -20°C, protected from light. Stock solutions: -80°C (6 months) or -20°C (1 month). | [2][8][12] |
| Reactive Groups | Maleimide (reacts with thiols), Carboxylic Acid (reacts with amines) | [2][13] |
| Optimal pH for Thiol Reaction | 6.5 - 7.5 | [4][5][12] |
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
General Protocol for Maleimide-Thiol Conjugation
This protocol outlines the general procedure for conjugating this compound to a thiol-containing biomolecule, such as a protein with accessible cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Degassed conjugation buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)[11][14]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[14]
-
(Optional) Quenching reagent (e.g., cysteine or 2-mercaptoethanol)[15]
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)[11][16]
Procedure:
-
Preparation of the Thiol-Containing Protein:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[11][14]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[15] It is recommended to perform this and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[14][16]
-
-
Preparation of this compound Stock Solution:
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio. A 10-20 fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.[14][15]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[14][15] If the attached molecule is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide groups, a quenching reagent such as cysteine or 2-mercaptoethanol (B42355) can be added to a final concentration of 10-20 mM. Incubate for 15-30 minutes.[15]
-
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Characterize the purified conjugate to determine the degree of labeling using methods like SDS-PAGE or mass spectrometry.
-
For short-term storage, the conjugate can be kept at 4°C for up to one week.[15] For long-term storage, add a cryoprotectant like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, and store at -20°C or -80°C.[14][16]
-
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow involving this compound.
Chemical Properties and Reactivity
Maleimide Group Reactivity: The core of this compound's utility lies in the reactivity of the maleimide group. It undergoes a highly efficient Michael addition reaction with sulfhydryl groups.[5] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[5][18] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[5][18] Above pH 7.5, the competitive reaction with primary amines becomes more significant.[18]
Stability: The resulting thioether bond is generally stable.[4] However, it is important to note that the thiol-maleimide linkage can be susceptible to a retro-Michael reaction, which can lead to deconjugation, particularly in vivo.[18] This can result in the transfer of the maleimide-linked payload to other thiol-containing molecules, such as serum albumin.[18] The stability of the thiosuccinimide ring can be influenced by the specific site of conjugation on the protein.[18] Hydrolysis of the succinimide (B58015) ring in the conjugate can occur, and this ring-opened product is resistant to cleavage.[19]
Carboxylic Acid Reactivity: The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is typically achieved using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS. This allows for the attachment of a second molecule of interest, enabling the creation of complex bifunctional constructs.
Applications in Research and Drug Development
The unique properties of this compound have led to its widespread adoption in various areas of biomedical research and therapeutic development.
-
Antibody-Drug Conjugates (ADCs): this compound is a frequently used linker in the synthesis of ADCs.[1][8] In this application, the maleimide group is used to attach a cytotoxic drug to the thiol groups of cysteine residues on a monoclonal antibody. The carboxylic acid end can be used to attach the drug molecule. This approach facilitates the targeted delivery of potent drugs directly to cancer cells, minimizing off-target toxicity.[20]
-
PROTACs: this compound serves as a PEG-based linker in the synthesis of PROTACs.[8] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[8][17] The linker connects the ligand for the target protein to the ligand for the E3 ligase.
-
Bioconjugation and Surface Modification: The dual functionality of this compound is leveraged for a wide range of bioconjugation applications, including protein labeling, peptide modification, and the functionalization of nanoparticles and surfaces.[1][21][22] The PEG spacer helps to improve the solubility and reduce the immunogenicity of the resulting conjugates.[21][23]
References
- 1. CAS 760952-64-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Maleimide Linkers | BroadPharm [broadpharm.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. Maleimide PEG Acid, MAL-PEG-COOH [nanocs.net]
- 13. Mal-PEG-acid | Acid-PEG-Mal | AxisPharm [axispharm.com]
- 14. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 15. benchchem.com [benchchem.com]
- 16. biotium.com [biotium.com]
- 17. benchchem.com [benchchem.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 20. purepeg.com [purepeg.com]
- 21. creativepegworks.com [creativepegworks.com]
- 22. biochempeg.com [biochempeg.com]
- 23. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to the Synthesis and Purification of Mal-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Maleimide-PEG1-acid (Mal-PEG1-acid), a heterobifunctional linker critical in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental methodologies, data presentation, and visual workflows to assist researchers in the successful application of this versatile molecule.
Core Chemical Properties and Specifications
This compound is a PEG derivative featuring a maleimide (B117702) group at one end and a carboxylic acid at the other, connected by a single ethylene (B1197577) glycol unit.[1][2] This structure provides two distinct reactive sites. The maleimide group reacts specifically with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[3][4] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins, forming a stable amide bond.[2][3] The short PEG spacer enhances the aqueous solubility of the molecule and its conjugates.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO₅ | [5] |
| Molecular Weight | 213.19 g/mol | [5] |
| CAS Number | 760952-64-5 | [5] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% | [5] |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO) | [1] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from an amino-PEG1-acid precursor. The first step involves the reaction of the primary amine with maleic anhydride (B1165640) to form a maleamic acid intermediate. The second step is a cyclization reaction to form the final maleimide ring.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from the synthesis of a structurally similar compound, mPEG-maleic acid.[6]
Materials:
-
Amino-PEG1-acid
-
Maleic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dioxane, anhydrous
-
Acetic anhydride (Ac₂O)
-
Sodium acetate (NaOAc), anhydrous
-
Diethyl ether (Et₂O), cold
-
Dichloromethane (DCM)
Step 1: Formation of Maleamic-PEG1-acid
-
In a round-bottom flask, dissolve Amino-PEG1-acid (1.0 equivalent) in anhydrous dioxane.
-
Add maleic anhydride (5.0 equivalents) and a catalytic amount of DMAP.
-
Heat the reaction mixture to approximately 70°C and stir for 1-2 hours.[6]
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the solid product by filtration and wash with cold diethyl ether to yield the Maleamic-PEG1-acid intermediate. A typical yield for this step is around 88%.[6]
Step 2: Cyclization to this compound
-
Dissolve the dried Maleamic-PEG1-acid intermediate (1.0 equivalent) in acetic anhydride.
-
Add anhydrous sodium acetate (2.0 equivalents) to the solution.[6]
-
Heat the reaction mixture to 80°C and stir for 1.5-2 hours.[6]
-
Remove the acetic anhydride under reduced pressure (vacuum).
-
The resulting crude product, a thick oil or solid, is then ready for purification. This step's yield can be around 54% before extensive purification.[6]
| Step | Reactants | Key Parameters | Typical Yield | Reference(s) |
| 1 | Amino-PEG1-acid, Maleic Anhydride, DMAP | Dioxane, 70°C, 1-2h | ~88% | [6] |
| 2 | Maleamic-PEG1-acid, Acetic Anhydride, Sodium Acetate | 80°C, 1.5-2h | ~54% (crude) | [6] |
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and residual solvents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for achieving high purity.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Purification by RP-HPLC
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude this compound
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A or a compatible solvent.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Elution: Inject the sample onto the column. Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30-40 minutes).
-
Fraction Collection: Monitor the elution profile using a UV detector (e.g., at 214 nm and 254 nm) and collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to identify the fractions containing the pure product.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final this compound product as a pure, dry powder.
| Technique | Principle | Advantages | Best Suited For | Reference(s) |
| RP-HPLC | Separation based on hydrophobicity. | High resolution and purity achievable. | Achieving high purity of the final product. | [2] |
| SEC | Separation based on molecular size. | Good for removing small molecule impurities. | Less effective for this small molecule, better for large conjugates. |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy can confirm the structure. Expected signals would include peaks for the maleimide protons (around 6.7 ppm), the ethylene glycol protons, and the protons adjacent to the carboxylic acid.
-
Mass Spectrometry (MS): LC-MS analysis will confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 214.06).
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final product, which should ideally be >95%.
Application in PROTAC Synthesis
This compound is a valuable linker for constructing PROTACs. The carboxylic acid end can be coupled to an amine-containing ligand (for either the target protein or an E3 ligase), and the maleimide end can then be conjugated to a thiol-containing ligand.
PROTAC Synthesis Signaling Pathway
Caption: PROTAC synthesis and mechanism of action.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should note that specific reaction conditions and purification parameters may require optimization based on laboratory conditions and available equipment.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 4. MAL-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
Core Mechanism of Action: The Thiol-Maleimide Reaction
An In-depth Technical Guide to Mal-PEG1-acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of this compound, a heterobifunctional linker critical in the field of bioconjugation. Its unique structure, featuring a thiol-reactive maleimide (B117702) group and an amine-reactive carboxylic acid, enables the precise and stable linkage of biomolecules, a cornerstone in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and in various research applications.
The primary utility of the this compound linker lies in the highly specific and efficient reaction between its maleimide group and a sulfhydryl (thiol) group, typically found on a cysteine residue within a protein or peptide.[1] This reaction is a Michael addition, where the nucleophilic thiol group attacks one of the electron-deficient carbons of the maleimide's double bond.[2][3][4]
The process proceeds rapidly under mild, physiological conditions (pH 6.5-7.5) to form a stable, covalent thioether bond.[1][4] This high degree of selectivity and efficiency makes the thiol-maleimide reaction a form of "click chemistry," prized for its reliability and specificity in complex biological mixtures.[2][5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][4][5]
The reaction mechanism and key influencing factors are depicted below.
Factors Influencing Reaction Efficiency
Several factors must be optimized to ensure successful conjugation:
-
pH: The reaction rate is highly pH-dependent. The optimal range is pH 6.5 to 7.5 .[4] Below pH 6.5, the concentration of the reactive thiolate anion (RS⁻) decreases, slowing the reaction.[4] Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, rendering it unreactive, and side reactions with amines (e.g., lysine (B10760008) residues) become more competitive.[4][5]
-
Thiol Availability: Thiol groups are prone to oxidation, which forms disulfide bonds that are unreactive with maleimides.[4] To prevent this, buffers should be degassed, and a chelating agent like EDTA can be added to sequester metal ions that catalyze oxidation.[4] The use of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), immediately prior to conjugation is highly recommended to ensure a sufficient concentration of free thiols.[4][6]
-
Molar Ratio: A molar excess of the maleimide-PEG reagent is typically used to drive the reaction to completion.[4] However, the optimal ratio depends on the specific biomolecules being conjugated and must often be determined empirically.[4]
-
Temperature: The reaction proceeds efficiently at both room temperature and 4°C.[6] Lower temperatures can be used to slow down very fast reactions or to maintain the stability of sensitive proteins.
Potential Side Reactions
-
Maleimide Hydrolysis: In aqueous solutions, especially at pH > 7.5, the maleimide ring can be opened by hydrolysis to form an unreactive maleamic acid. Therefore, maleimide-containing reagents should be dissolved and used immediately.[1][5]
-
Thiazine (B8601807) Rearrangement: A side reaction can occur with unprotected N-terminal cysteine residues, leading to a thiazine rearrangement. This can be mitigated by performing the conjugation at a more acidic pH (around 5) or by acetylating the N-terminus.[1][2]
The Dual Functionality of this compound
This compound is a heterobifunctional linker, meaning it has two different reactive groups.[7] While the maleimide group targets thiols, the terminal carboxylic acid (-COOH) group can be activated to react with primary amines (e.g., the side chain of lysine or the N-terminus of a protein). This reaction typically requires the use of activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU to form a stable amide bond.[8] This dual functionality allows for sequential or orthogonal conjugation strategies, enabling the linkage of three different components (e.g., an antibody, a drug, and a targeting moiety).
Quantitative Data on Maleimide-Thiol Conjugation
The efficiency and kinetics of the maleimide-thiol reaction are influenced by the specific reactants and conditions. The following table summarizes quantitative data from cited studies.
| Reactants | Molar Ratio (Maleimide:Thiol) | Conditions | Time to Completion | Conjugation Efficiency | Reference |
| Maleimide-PEG-PLGA NPs + cRGDfK Peptide | 2:1 | 10 mM HEPES, pH 7.0, Room Temp. | 30 minutes | 84 ± 4% | [9] |
| Maleimide-PEG-PLGA NPs + 11A4 Nanobody | 5:1 | PBS, pH 7.4, Room Temp. | 2 hours | 58 ± 12% | [9] |
| Creatine Kinase + Methoxy-PEG-Maleimide | Not specified | Not specified | 30 minutes | ~100% of available sulfhydryls | [10] |
Detailed Experimental Protocol: Protein PEGylation
This section provides a generalized, step-by-step protocol for the conjugation of a this compound linker to a protein containing free cysteine residues.
Methodology
-
Protein Preparation:
-
Dissolve the protein of interest in a degassed conjugation buffer to a final concentration of 1-10 mg/mL.[4][6] A suitable buffer is Phosphate Buffered Saline (PBS) containing 1-5 mM EDTA at pH 7.0-7.5.[6] Avoid buffers containing primary amines (like Tris) or thiols.[11]
-
If necessary, perform a buffer exchange using a desalting column or dialysis to transfer the protein into the appropriate conjugation buffer.[11]
-
-
Reduction of Disulfide Bonds (if necessary):
-
For proteins where target cysteines are involved in disulfide bonds, a reduction step is required.
-
Add a 10- to 100-fold molar excess of a reducing agent like TCEP to the protein solution.[4][6] TCEP is ideal as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.[6]
-
Incubate the mixture for 20-30 minutes at room temperature under an inert gas (e.g., argon or nitrogen).[4][6]
-
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[11]
-
Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a 10-100 mM stock solution.[6] Do not store the reagent in solution due to the risk of hydrolysis.[11]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Characterization:
-
The final conjugate can be analyzed by SDS-PAGE, which will show a shift in molecular weight for the PEGylated protein.[10] Mass spectrometry can be used to confirm the precise mass of the conjugate.
-
Applications in Drug Development and Research
The robust and specific nature of this compound chemistry makes it invaluable for numerous applications:
-
Antibody-Drug Conjugates (ADCs): Mal-PEG linkers are widely used to attach potent cytotoxic drugs to monoclonal antibodies.[3][] The linker ensures a stable connection in circulation and allows for targeted drug release at the tumor site.[3]
-
Protein PEGylation: The attachment of PEG chains (PEGylation) to therapeutic proteins can improve their pharmacokinetic properties by increasing serum half-life, enhancing stability, and reducing immunogenicity and renal clearance.[6][15]
-
Surface Functionalization: The linker can be used to immobilize biomolecules onto the surfaces of nanoparticles, beads, or biosensors for diagnostic and therapeutic purposes.[3][15]
-
Hydrogel Formation: PEG maleimides are used as crosslinkers in the formation of hydrogels for applications in tissue engineering and regenerative medicine.[15]
The diagram below illustrates the role of a bifunctional PEG linker in the synthesis of an Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Development of a sensitive assay to detect reversibly oxidized protein cysteine sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 15. creativepegworks.com [creativepegworks.com]
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Mal-PEG1-acid
For researchers, scientists, and drug development professionals, understanding the solubility characteristics of linker molecules is paramount for successful bioconjugation, drug delivery, and diagnostic development. This technical guide provides an in-depth analysis of the solubility of Maleimide-PEG1-acid (Mal-PEG1-acid) in aqueous buffers, offering insights into its behavior and practical methodologies for its assessment.
This compound is a heterobifunctional linker that incorporates a maleimide (B117702) group and a carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. The inclusion of the hydrophilic PEG spacer is a key design feature that generally enhances the aqueous solubility of the molecule.[1][2] This property is crucial for its application in biological systems, which are predominantly aqueous. While specific quantitative solubility data in various buffers is not extensively published, the available information and the nature of the compound allow for a comprehensive understanding of its solubility profile.
Factors Influencing the Solubility of this compound
The solubility of this compound in aqueous solutions is governed by a combination of factors inherent to its structure and the composition of the buffer. A conceptual overview of these influencing factors is presented below.
Caption: Key molecular and buffer properties affecting this compound solubility.
General Solubility in Aqueous Buffers
This compound is generally considered to be soluble in common aqueous buffers used in bioconjugation, such as Phosphate-Buffered Saline (PBS) and Tris buffers. This is largely attributed to the presence of the hydrophilic PEG spacer.[1][2] For similar, though not identical, PEG-maleimide compounds, concentrations of up to 100 mg/mL in aqueous conjugation buffers have been reported, suggesting a high degree of solubility.
While precise solubility limits are dependent on the specific buffer composition, a summary of expected solubility is provided in the table below. It is important to note that these are general guidelines, and empirical determination is recommended for specific applications.
| Buffer System | Expected pH Range | Anticipated Solubility | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | High | The ionic strength of standard PBS is generally well-tolerated. |
| Tris Buffer | 7.0 - 8.5 | High | The maleimide group's stability decreases at pH values above 7.5, which can affect the integrity of the molecule over time.[3] |
| Citrate (B86180) Buffer | 3.0 - 6.2 | Moderate to High | At lower pH, the carboxylic acid group will be protonated, which may slightly reduce solubility compared to higher pH buffers. |
| Acetate Buffer | 3.6 - 5.6 | Moderate to High | Similar to citrate buffer, the protonation state of the carboxylic acid is a key factor. |
Experimental Protocol for Determining the Solubility of this compound
To ascertain the precise solubility of this compound in a specific aqueous buffer, a systematic experimental approach is necessary. The following protocol outlines a general method using UV-Vis spectroscopy to quantify the concentration of dissolved this compound. This method leverages the characteristic absorbance of the maleimide group.
Materials and Equipment
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Microcentrifuge
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Experimental Workflow
Caption: A stepwise workflow for the experimental determination of this compound solubility.
Detailed Procedure
-
Preparation of a Supersaturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a microcentrifuge tube.
-
Add a defined volume of the desired aqueous buffer (e.g., 100 µL) to the tube. This creates a suspension with a concentration significantly higher than the expected solubility.
-
-
Equilibration:
-
Vortex the suspension vigorously for 1-2 minutes to ensure thorough mixing.
-
Incubate the tube at a controlled temperature (e.g., room temperature, 25°C) for a sufficient period (e.g., 2-4 hours) to allow the solution to reach equilibrium. Intermittent gentle agitation can facilitate this process.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved this compound.
-
-
Sample Collection and Dilution:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Perform a series of accurate serial dilutions of the supernatant with the same aqueous buffer. The dilution factor will depend on the expected concentration and the linear range of the spectrophotometer.
-
-
UV-Vis Spectrophotometric Analysis:
-
Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for the maleimide group (typically around 302 nm). Use the aqueous buffer as a blank.
-
Ensure that the absorbance readings fall within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Calculation of Solubility:
-
To quantify the concentration, a standard curve of this compound of known concentrations in the same buffer should be prepared and measured.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound, b is the path length of the cuvette, and c is the concentration. The molar extinction coefficient for the maleimide group is a known value.
-
The calculated concentration of the undiluted supernatant represents the solubility of this compound in that specific buffer at the tested temperature.
-
This comprehensive guide provides a foundational understanding of the solubility of this compound in aqueous buffers, equipping researchers with the knowledge and practical methods to effectively utilize this important linker in their work. Empirical determination of solubility in the specific buffer system of interest is always recommended for achieving optimal and reproducible results in bioconjugation and other applications.
References
An In-depth Technical Guide to Mal-PEG1-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maleimide-PEG1-acid (Mal-PEG1-acid), a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of targeted therapeutics. This document details its chemical and physical properties, outlines a key experimental protocol for its use in creating antibody-drug conjugates (ADCs), and presents visual workflows and reaction pathways to facilitate a deeper understanding of its application.
Core Properties of this compound
This compound is a versatile molecule featuring a maleimide (B117702) group at one end and a carboxylic acid group at the other, connected by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for a two-step conjugation strategy. The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] Concurrently, the terminal carboxylic acid can be activated to react with primary amine groups, such as those on lysine (B10760008) residues or other amine-containing molecules, forming a stable amide bond.[1] The short PEG spacer enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₉H₁₁NO₅ | [1][3] |
| Molecular Weight | 213.19 g/mol | [3] |
| Alternate Molecular Weight | 213.2 g/mol | [1] |
| CAS Number | 760952-64-5 | [1][3][4] |
| Purity | >96% - 98% | [1][3] |
| Appearance | White to off-white solid powder | [5] |
| Storage Condition | -20°C | [1] |
Application in Antibody-Drug Conjugate (ADC) Synthesis: A Conceptual Pathway
This compound is a valuable tool in the construction of ADCs. In this application, the linker first conjugates with a cytotoxic drug and is then attached to a monoclonal antibody (mAb). This targeted delivery system directs the potent drug specifically to cancer cells, minimizing off-target toxicity. The diagram below illustrates the conceptual signaling pathway of this bioconjugation strategy.
Detailed Experimental Protocol: Two-Step Synthesis of an Antibody-Drug Conjugate
This protocol outlines the synthesis of an ADC using this compound. It is a two-step process involving the initial conjugation of this compound to a drug molecule, followed by the conjugation of the drug-linker construct to a monoclonal antibody.
Part 1: Conjugation of this compound to an Amine-Containing Drug
This step involves the activation of the carboxylic acid group of this compound using EDC and NHS to form an NHS-ester, which then readily reacts with a primary amine on the drug molecule.
Materials:
-
This compound
-
Amine-containing drug molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Reagent: Hydroxylamine-HCl or Tris-HCl
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Preparation of Reagents: Equilibrate EDC and NHS to room temperature before use. Prepare fresh stock solutions of EDC and NHS in the Activation Buffer. Dissolve the this compound and the amine-containing drug in DMF or DMSO.
-
Activation of this compound: In a reaction vessel, dissolve this compound in Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution. Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester activated linker.
-
Conjugation to the Drug: Add the amine-containing drug solution to the activated this compound solution. A 1.1 to 1.5-fold molar excess of the activated linker over the drug is recommended. Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Reaction Incubation: Allow the conjugation reaction to proceed for 2 to 4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.
-
Quenching the Reaction (Optional): To stop the reaction, add a quenching reagent such as hydroxylamine-HCl to a final concentration of 10-50 mM and incubate for 15-30 minutes.
-
Purification: Purify the resulting drug-linker conjugate from excess reagents and byproducts using RP-HPLC. Lyophilize the purified fractions to obtain the final product.
Part 2: Conjugation of the Drug-Linker to a Monoclonal Antibody
This part of the protocol involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide group of the purified drug-linker conjugate.
Materials:
-
Purified Drug-Linker Conjugate (from Part 1)
-
Monoclonal Antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: PBS, pH 7.2, with 1 mM EDTA
-
Quenching Reagent: N-acetylcysteine (NAC) or L-cysteine
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction: Prepare the antibody in the Conjugation Buffer at a concentration of 5-10 mg/mL. Add a 5 to 20-fold molar excess of TCEP or DTT to the antibody solution. Incubate at 37°C for 30-90 minutes to reduce the disulfide bonds.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column or through buffer exchange with a centrifugal concentrator, exchanging into fresh, degassed Conjugation Buffer.
-
Conjugation Reaction: Dissolve the purified drug-linker conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Conjugation Buffer. Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Reaction Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light if the drug is light-sensitive.
-
Quenching the Reaction: Stop the conjugation by adding a 20-fold molar excess of a quenching reagent like N-acetylcysteine over the initial amount of the drug-linker to cap any unreacted maleimide groups. Incubate for 20-30 minutes.
-
Purification of the ADC: Purify the final ADC from excess drug-linker and quenching reagent using size-exclusion chromatography (SEC).
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
Experimental Workflow Diagram
The following diagram provides a visual representation of the key steps in the experimental protocol for ADC synthesis.
References
- 1. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. precisepeg.com [precisepeg.com]
- 4. CAS 760952-64-5: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | PEG analogue | CAS# 760952-64-5 | InvivoChem [invivochem.com]
An In-depth Technical Guide to the Safety and Handling of Mal-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and detailed experimental methodologies for Mal-PEG1-acid, a heterobifunctional linker essential in bioconjugation, drug delivery, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a versatile molecule featuring a maleimide (B117702) group reactive towards sulfhydryl (thiol) groups, and a terminal carboxylic acid that can be conjugated to primary amines. These reactive ends are connected by a single polyethylene (B3416737) glycol (PEG) unit, which enhances the solubility of the molecule and its conjugates in aqueous media.[1]
| Property | Value |
| Chemical Name | 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid |
| CAS Number | 760952-64-5 |
| Molecular Formula | C₉H₁₁NO₅ |
| Molecular Weight | 213.19 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents |
Safety and Handling
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
| PPE | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Avoids inhalation of dust particles. |
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Storage and Stability
Proper storage is crucial to maintain the reactivity of this compound's functional groups.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C.[1] Short-term: Can be shipped at ambient temperature. | Minimizes degradation of the maleimide and acid functionalities. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and hydrolysis. |
| Moisture | Keep in a tightly sealed container in a dry place. | The maleimide ring is susceptible to hydrolysis at high pH. |
| Light | Protect from light. | Prevents potential photo-degradation. |
Disposal
Unreacted maleimide groups should be deactivated before disposal.
-
Quenching: React the this compound waste with an excess of a thiol-containing compound (e.g., β-mercaptoethanol or dithiothreitol) for at least 2 hours to deactivate the maleimide group.
-
Collection: Collect the deactivated solution in a labeled, sealed container.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols
This compound is a heterobifunctional linker, allowing for a two-step conjugation process. This sequential reaction strategy minimizes the formation of undesirable byproducts.
Reaction Mechanisms
The utility of this compound lies in the distinct reactivity of its two functional groups.
Two-Step Bioconjugation Workflow
The following diagram illustrates a typical workflow for conjugating two different molecules (a thiol-containing molecule and an amine-containing molecule) using this compound.
Detailed Protocol: Conjugation of a Thiol-Containing Protein to an Amine-Containing Molecule
This protocol provides a general guideline. Optimization of molar ratios, reaction times, and buffer conditions may be necessary for specific applications.
Materials:
-
This compound
-
Amine-containing molecule
-
Thiol-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution (optional): L-cysteine or 2-mercaptoethanol
-
Desalting columns or dialysis equipment
Procedure:
Part 1: Activation of this compound and Conjugation to Amine-Containing Molecule
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, dissolve this compound in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Immediately add the activated this compound solution to the amine-containing molecule solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification (Step 1):
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
Part 2: Conjugation to Thiol-Containing Protein
-
Preparation of Thiol-Containing Protein:
-
Ensure the thiol groups on the protein are reduced and available for reaction. If necessary, treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Add the maleimide-activated intermediate from Part 1 to the thiol-containing protein solution in Coupling Buffer (pH 6.5-7.5). A 10- to 20-fold molar excess of the maleimide-activated molecule over the thiol-containing protein is generally recommended.[2][3]
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2][3]
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a small molar excess of a thiol-containing compound like L-cysteine and incubate for 15-30 minutes.
-
-
Purification (Step 2):
-
Purify the final conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the conjugate from unreacted components.
-
-
Characterization:
-
Characterize the final conjugate using methods such as SDS-PAGE (to observe a shift in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and functional assays to ensure the biological activity of the conjugated molecules is retained.
-
Quantitative Data and Reaction Parameters
The efficiency of the conjugation reactions is dependent on several factors, which are summarized below.
Maleimide-Thiol Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | The reaction is highly selective for thiols in this range. Above pH 7.5, reactivity with amines increases, and the maleimide ring is more susceptible to hydrolysis. |
| Molar Ratio | 10-20 fold excess of maleimide-PEG | A molar excess ensures efficient conjugation to the thiol-containing molecule.[2][3] |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Reaction kinetics are generally fast.[2][3] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow the reaction and minimize potential side reactions. |
EDC/NHS Carboxylic Acid Activation and Amine Coupling Parameters
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 7.2 | Optimal for the formation of the NHS ester. |
| Coupling pH | 7.0 - 8.0 | Optimal for the reaction of the NHS ester with primary amines. |
| Molar Ratio (EDC/NHS to Acid) | 1.1 - 5 fold molar excess | To ensure efficient activation of the carboxylic acid. |
| Activation Time | 15 - 30 minutes at room temperature | Sufficient time for the formation of the NHS ester. |
| Coupling Time | 2-4 hours at room temperature or overnight at 4°C | Longer reaction times may be needed depending on the reactivity of the amine. |
Conclusion
This compound is a valuable tool in the field of bioconjugation, enabling the precise and efficient linking of diverse molecular entities. By understanding its chemical properties and adhering to the safety and handling guidelines outlined in this document, researchers can effectively and safely utilize this versatile linker in their drug development and research endeavors. The provided experimental protocols offer a solid foundation for developing robust conjugation strategies, which can be further optimized to meet the specific requirements of the biomolecules involved.
References
A Technical Guide to Mal-PEG1-acid for Bioconjugation in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing Mal-PEG1-acid in research, with a primary focus on its application in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This compound is a heterobifunctional linker that contains a maleimide (B117702) group and a carboxylic acid, enabling the covalent attachment of molecules to thiol groups on proteins, peptides, and other biomolecules.
Commercial Suppliers and Specifications
Several commercial suppliers offer this compound for research purposes. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |
| BroadPharm | BP-21859 | >98% | 213.2 | 760952-64-5 | -20°C[1] |
| MedchemExpress | HY-126960 | 99.87% | 213.19 | 760952-64-5 | -20°C (protect from light)[2] |
| Amerigo Scientific | PG01492927ALA | >98% | 213.2 | 760952-64-5 | -20°C |
| Precise PEG | AG-2601 | >96% | 213.19 | 760952-64-5 | -20°C[3] |
| ChemScene | CS-0108926 | ≥98.0% (NMR) | 213.19 | 760952-64-5 | -20°C (protect from light)[2] |
Core Principles of this compound Chemistry
This compound functions as a linker by leveraging its two reactive groups:
-
Maleimide Group: This group reacts specifically and efficiently with free sulfhydryl (thiol) groups, such as those on cysteine residues of proteins, to form a stable thioether bond.[4][5] This reaction, a Michael addition, is most effective in a pH range of 6.5-7.5.[6][7] At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[6][7]
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein or an amine-containing drug molecule) to form a stable amide bond.[1] This activation is typically achieved using carbodiimide (B86325) chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like N-hydroxysuccinimide (NHS).
The short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker and the resulting conjugate, which can improve solubility and reduce aggregation.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, focusing on the creation of an antibody-drug conjugate (ADC).
Protocol 1: Antibody Reduction to Expose Thiol Groups
This protocol describes the partial reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.
Materials:
-
Antibody solution (e.g., 5-10 mg/mL in a suitable buffer like PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2-7.4
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody in the reaction buffer at the desired concentration.
-
Add a calculated molar excess of the reducing agent (e.g., 10-20 fold excess of TCEP) to the antibody solution.[8] The exact amount should be optimized to achieve the desired number of free thiols per antibody.
-
Incubate the reaction mixture at 37°C for 30-90 minutes. The incubation time will depend on the specific antibody and the desired degree of reduction.
-
Remove the excess reducing agent immediately using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent re-oxidation of the thiols and to avoid interference with the subsequent maleimide reaction.
-
Quantify the number of free thiols per antibody using Ellman's reagent (DTNB).
Protocol 2: Conjugation of this compound to a Thiol-Containing Antibody
This protocol details the conjugation of the maleimide group of the linker to the exposed thiol groups on the reduced antibody.
Materials:
-
Reduced antibody with known thiol concentration
-
This compound (or a pre-activated Mal-PEG1-drug conjugate) dissolved in a compatible organic solvent (e.g., DMSO or DMF)
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2
-
Quenching solution: N-acetylcysteine or cysteine solution
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
To the chilled solution of the reduced antibody, add a 10- to 20-fold molar excess of the this compound solution.[4] The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.[9]
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[4][5]
-
Stop the reaction by adding an excess of the quenching solution to react with any unreacted maleimide groups. Incubate for an additional 20-30 minutes.[9]
-
Purify the resulting antibody-PEG conjugate to remove unconjugated linker and quenching reagent. Purification can be achieved by size-exclusion chromatography (SEC) or dialysis.[4][10]
Protocol 3: Characterization of the Antibody-PEG Conjugate
This section outlines common methods for characterizing the final conjugate.
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic drug-linker to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).
-
Typical Method: Use a HIC column with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride) to elute the different ADC species. The peak areas are integrated to calculate the average DAR.
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)-HPLC:
-
Principle: SEC separates molecules based on their size. This method is used to quantify the percentage of monomeric ADC, as well as any aggregates or fragments that may have formed during the conjugation process.[11]
-
Typical Method: Use an SEC column with an isocratic mobile phase (e.g., PBS) to separate the different sized species.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a relevant signaling pathway for ADC targeting and a general experimental workflow for ADC synthesis using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Applications of Mal-PEG1-acid in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG1-acid is a heterobifunctional crosslinker that serves as a fundamental building block in the field of bioconjugation. Its architecture, featuring a thiol-reactive maleimide (B117702) group and an amine-reactive carboxylic acid, connected by a single polyethylene (B3416737) glycol (PEG) unit, offers a versatile platform for covalently linking diverse molecules. The integrated PEG moiety, though short, enhances the hydrophilicity and biocompatibility of the resulting conjugates, which can be advantageous for improving the pharmacokinetic profiles of therapeutic agents.[1][2]
The maleimide group facilitates highly selective conjugation to sulfhydryl groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond under mild pH conditions (6.5-7.5).[3][4] Concurrently, the terminal carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues or amine-modified surfaces, to form stable amide bonds.[2][5] This dual reactivity makes this compound an invaluable tool for a range of applications, including the synthesis of antibody-drug conjugates (ADCs), the surface modification of nanoparticles for targeted drug delivery, and the PEGylation of therapeutic proteins and peptides.[5][6]
This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in designing and executing their bioconjugation strategies.
Data Presentation
Table 1: Key Performance Metrics of Maleimide-Thiol Conjugation
| Parameter | Value/Characteristic | Conditions/Notes |
| Reaction Yield | >80% (Variable) | Highly dependent on reaction conditions, including pH, temperature, and stoichiometry.[7] |
| Reaction Rate | Fast (30 minutes to 2 hours) | Typically conducted at room temperature.[7] |
| Optimal pH Range | 6.5 - 7.5 | Balances efficient thiol reaction while minimizing maleimide hydrolysis and reaction with amines.[7][8] |
| Linkage Stability | Susceptible to retro-Michael reaction and thiol exchange | Stability can be a concern in reducing environments, such as the cytoplasm. Can be improved by hydrolysis of the succinimide (B58015) ring.[7][9][10] |
| Selectivity | Highly selective for thiols | At the optimal pH range, reaction with other functional groups is minimal.[7] |
Table 2: Comparative Stability of Maleimide-PEG vs. Mono-Sulfone-PEG Conjugates
| Conjugate Type | % Conjugation Remaining (after 7 days at 37°C with 1 mM GSH) | Linkage Characteristics |
| Maleimide-PEG | < 70% | Prone to deconjugation via retro-Michael reaction in the presence of competing thiols.[9][11] |
| Mono-Sulfone-PEG | > 90% | Forms a more stable, irreversible thioether bond.[9][11] |
Experimental Protocols
Protocol 1: General Protein-Peptide Conjugation using this compound
This protocol describes a two-step process for conjugating a protein (containing accessible amines) to a peptide (containing a thiol group) using this compound.
Materials:
-
Protein-NH2 (e.g., antibody)
-
Thiol-containing peptide (Peptide-SH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-Reactive Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Thiol-Reactive Conjugation Buffer: PBS, pH 6.5-7.0, containing 1 mM EDTA
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
Step 1: Activation of this compound and Conjugation to Protein-NH2
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM immediately before use.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the this compound solution. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the amine-containing protein (Protein-NH2) in the Amine-Reactive Conjugation Buffer.
-
Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the linker is a typical starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Remove excess, unreacted linker using a desalting column equilibrated with Thiol-Reactive Conjugation Buffer.
Step 2: Conjugation of Maleimide-activated Protein to Peptide-SH
-
Immediately add the thiol-containing peptide (Peptide-SH) to the purified maleimide-activated protein solution. A 1.5-2.0 fold molar excess of the peptide per generated maleimide group is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) Quench the reaction by adding a quenching reagent like N-acetylcysteine to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature to cap any unreacted maleimide groups.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unreacted peptide and other byproducts.
Protocol 2: Surface Functionalization of Nanoparticles with this compound
This protocol outlines the modification of amine-functionalized nanoparticles with this compound, followed by the attachment of a thiol-containing targeting ligand.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide)
-
This compound
-
EDC and NHS
-
Thiol-containing targeting ligand (e.g., RGD peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reaction Buffer: PBS, pH 6.5-7.0
-
Anhydrous DMF or DMSO
-
Centrifugal filtration devices or dialysis cassettes
Procedure:
Step 1: Activation of Nanoparticle Carboxyl Groups (if starting with carboxylated NPs) or Direct Amine Conjugation
-
For Carboxylated Nanoparticles:
-
Disperse the carboxylated nanoparticles in Activation Buffer.
-
Add EDC (5-fold molar excess) and NHS (2-fold molar excess) relative to the surface carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
For Amine-Functionalized Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Conjugation Buffer.
-
Activate this compound with EDC/NHS in anhydrous DMF or DMSO as described in Protocol 1, Step 1.
-
Add the activated this compound solution to the nanoparticle suspension.
-
Step 2: Conjugation of this compound
-
Add a 10-fold molar excess of this compound (if starting with activated carboxylated NPs) or the activated this compound solution (for amine-functionalized NPs) to the nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Purify the resulting Maleimide-PEG1-nanoparticles to remove excess linker and reaction byproducts using centrifugal filtration or dialysis.
Step 3: Conjugation of Thiol-Containing Targeting Ligand
-
Add a 2 to 5-fold molar excess of the thiol-containing ligand to the purified Maleimide-PEG1-nanoparticles in Reaction Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
-
Purify the final ligand-conjugated nanoparticles to remove any unreacted ligand.
Mandatory Visualization
Caption: General workflow for protein-peptide conjugation using this compound.
Caption: Workflow for surface functionalization of nanoparticles.
Caption: Proposed mechanism of cellular uptake for maleimide-functionalized carriers.[12]
References
- 1. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mal-PEG-acid | Acid-PEG-Mal | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Maleimide (B117702) Group in Mal-PEG1-acid
This guide provides a comprehensive examination of the maleimide functional group as part of the heterobifunctional linker, this compound. This linker is a cornerstone in bioconjugation, enabling the precise and efficient coupling of biomolecules, a critical process in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), PEGylated proteins, and diagnostic agents.[1][2][3] We will explore the core chemistry, reaction kinetics, stability considerations, and detailed experimental protocols associated with this versatile reagent.
Core Chemistry and Reactivity of the Maleimide Group
This compound is a linker molecule comprised of three key components: a maleimide group, a single polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[4][5] The maleimide is a thiol-reactive functional group that enables covalent attachment to cysteine residues in proteins and peptides.[6][7]
Mechanism of Action: The Thiol-Maleimide Reaction
The primary utility of the maleimide group lies in its highly efficient and selective reaction with sulfhydryl (thiol) groups via a Michael addition mechanism.[1] This reaction forms a stable, covalent thioether bond.
-
High Selectivity : In the optimal pH range of 6.5 to 7.5, the maleimide group is highly chemoselective for thiols.[8][9] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines.[8] This specificity allows for precise, site-directed conjugation to cysteine residues, even in the presence of abundant lysine (B10760008) residues.[9]
-
Driving Force : The reaction's efficiency is driven by the ring strain of the maleimide and the cis-conformation of its two carbonyl groups, which makes the carbon-carbon double bond highly susceptible to nucleophilic attack by a thiolate anion (-S⁻).[1][8] The reaction proceeds rapidly in polar solvents like water, DMSO, or DMF, often without the need for a catalyst.[8]
Reaction Kinetics and Stability: A Tale of Two Hydrolysis Events
The success of a maleimide-based conjugation strategy hinges on a critical understanding of two competing processes: the hydrolysis of the maleimide ring before conjugation and the stability of the thioether adduct after conjugation.
Pre-Conjugation Stability: The Challenge of Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, a reaction with water that opens the ring to form a non-reactive maleamic acid derivative.[8][10]
-
pH Dependence : The rate of hydrolysis is highly pH-dependent, increasing significantly at pH values above 7.5.[9][10]
-
Critical Implication : If hydrolysis occurs before the reaction with a thiol, the maleimide is inactivated, leading to low or no conjugation yield.[8][10] Therefore, aqueous solutions of maleimide-containing reagents like this compound should always be prepared immediately before use.[10] For storage, dissolution in a dry organic solvent such as DMSO or DMF is recommended.[11]
Post-Conjugation Stability: Retro-Michael Reaction vs. Ring Hydrolysis
Once the thiol-maleimide reaction forms a thiosuccinimide adduct, its long-term stability becomes the primary concern, especially in vivo.
-
Retro-Michael Reaction : The thiosuccinimide linkage can be reversible through a retro-Michael reaction.[12][13] In a biological environment rich with thiols like glutathione, this can lead to "thiol exchange," where the conjugated molecule is cleaved from its target and transferred to other molecules, causing off-target effects and reduced efficacy.[12][14]
-
Stabilizing Hydrolysis : The key to preventing this reversal is the hydrolysis of the thiosuccinimide ring itself. This second hydrolysis event is beneficial, as it opens the ring to form a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.[12][15][16] This effectively "locks" the conjugate. Strategies to promote this stabilizing hydrolysis include using maleimides with electron-withdrawing N-substituents or incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0).[10][15]
The interplay between these pathways is a critical consideration in the design of stable bioconjugates for therapeutic use.[12][15]
Quantitative Data for Reaction and Stability
The following tables summarize key quantitative parameters that are essential for designing and optimizing conjugation protocols.
Table 1: Optimal Conditions for Thiol-Maleimide Conjugation
| Parameter | Optimal Range/Value | Rationale & Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol reactivity (thiolate formation) with maleimide stability. Below 6.5, the reaction is slow; above 7.5, hydrolysis and amine reactivity increase.[8][9][10] |
| Temperature | 4°C to 25°C (Room Temp) | Reaction is efficient at room temperature (2-4 hours) or can be performed overnight at 4°C for sensitive proteins.[7] |
| Buffer Composition | Phosphate (PBS), HEPES, Tris | Buffers must be free of extraneous thiols (e.g., DTT, BME). TCEP is a compatible reducing agent as it is thiol-free. Avoid primary amine buffers like Tris if targeting the acid group later.[6][9][17] |
| Molar Ratio | 10- to 20-fold molar excess of this compound to protein | Ensures efficient labeling of available thiol sites. This should be optimized for each specific protein.[7][18] |
Table 2: Stability and Half-Life Considerations
| Condition | Species | Event | Half-Life / Rate | Significance |
|---|---|---|---|---|
| pH > 7.5 | Free Maleimide | Hydrolysis (Inactivation) | Rate increases significantly with pH.[8][10] | Reagents must be prepared fresh. High pH storage or reaction buffers will inactivate the maleimide. |
| Physiological pH (~7.4) | Thiosuccinimide Adduct | Retro-Michael Reaction | Variable, depends on local microenvironment. Can be hours.[19] | A major pathway for drug loss from ADCs in vivo.[13][14] |
| pH 7.4, 37°C | Thiosuccinimide Adduct (with PEG linker) | Stabilizing Hydrolysis | ~30% hydrolysis after 16 hours for a PEG-maleimide linker.[19] | Slower than desired for some applications, leading to interest in "self-hydrolyzing" maleimides.[19] |
| pH 9.2, 37°C | Thiosuccinimide Adduct (with PEG linker) | Stabilizing Hydrolysis | Complete hydrolysis by 14 hours.[19] | Demonstrates that a post-conjugation high-pH incubation can drive the stabilizing reaction. |
| N-Aryl Maleimide Adduct | Stabilizing Hydrolysis | t½ ≈ 2-3 hours at pH 7.4 | N-substituents can greatly accelerate the desired ring-opening.[15][20] | A key strategy in next-generation ADC design for enhanced stability.[12] |
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation Using this compound
This protocol outlines the conjugation of a thiol-containing protein (Protein-SH) to an amine-containing molecule (Molecule-NH₂).
Materials:
-
Thiol-containing protein (Protein-SH)
-
This compound[4]
-
Amine-containing molecule (Molecule-NH₂)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed[21]
-
Activation Buffer: MES buffer, pH 4.5-6.0[22]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)[22]
-
Quenching Reagent: L-cysteine or β-mercaptoethanol[21]
-
Anhydrous DMSO or DMF[21]
-
Purification tools: Size-exclusion chromatography (SEC) columns (e.g., G-25), dialysis cassettes[23]
Procedure:
Part A: Reaction of Maleimide with Protein-SH
-
Protein Preparation : Dissolve Protein-SH in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[21] If necessary, reduce disulfide bonds using a 10-fold molar excess of TCEP and incubate for 30 minutes.[17]
-
Linker Preparation : Immediately before use, dissolve this compound in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11]
-
Conjugation : Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[7] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[21]
-
Purification : Remove unreacted this compound using a desalting column (SEC) or dialysis against the next reaction's buffer (e.g., MES buffer). This yields the Protein-PEG1-acid intermediate.
Part B: Reaction of Acid with Molecule-NH₂
-
Acid Activation : To the purified Protein-PEG1-acid intermediate in Activation Buffer, add EDC and NHS to a final concentration of ~5 mM and ~10 mM, respectively.[22] Incubate for 15-30 minutes at room temperature to form an NHS-ester intermediate.
-
Amine Coupling : Add the Molecule-NH₂ to the activated intermediate. Adjust the pH to 7.2-7.5 with PBS to facilitate the amine reaction.[22] Incubate for 2 hours at room temperature.
-
Quenching : Add an amine-containing buffer like Tris or hydroxylamine (B1172632) to quench any unreacted NHS-ester groups.[22]
-
Final Purification : Purify the final conjugate from excess reagents and unconjugated molecules using an appropriate chromatography method (e.g., SEC, ion-exchange, or affinity chromatography).[18]
Protocol 2: Characterization of the Final Conjugate
Comprehensive characterization is essential to confirm the success of the conjugation, purity, and integrity of the final product.[24][25]
Table 3: Analytical Techniques for Conjugate Characterization
| Technique | Purpose | Expected Outcome |
|---|---|---|
| SDS-PAGE | Assess conjugation efficiency and purity | A band shift to a higher molecular weight for the conjugated protein compared to the unconjugated starting material. |
| Size-Exclusion Chromatography (SEC-HPLC) | Determine purity and detect aggregation | A single, sharp peak for the purified conjugate, with retention time corresponding to its higher hydrodynamic volume.[24] |
| Mass Spectrometry (MALDI-TOF or LC-MS) | Confirm identity and degree of labeling | The measured mass of the conjugate should equal the sum of the masses of the protein, PEG linker, and attached molecule.[25][26] |
| Peptide Mapping (LC-MS/MS) | Identify the specific site of conjugation | After enzymatic digestion (e.g., with trypsin), identify the PEGylated peptide fragment to confirm attachment to the intended cysteine residue.[24][27] |
The Functional Roles of this compound Components
The power of this compound lies in the distinct and complementary functions of its three parts.
-
Maleimide Group : The thiol-reactive "warhead" for site-specific attachment to cysteine residues.[28]
-
PEG1 Spacer : A short, hydrophilic polyethylene glycol unit that enhances the aqueous solubility of the linker and the final conjugate, which is crucial for handling and formulation.[4][5]
-
Carboxylic Acid Group : The second reactive handle, which, after activation, targets primary amines to complete the cross-linking function.[4][22]
Conclusion
The maleimide group within the this compound linker is a powerful tool for bioconjugation, offering high selectivity and efficiency for modifying proteins and other biomolecules.[1][14] However, its successful application requires a nuanced understanding of its chemistry, particularly the competing factors of pre-conjugation hydrolytic instability and post-conjugation adduct stabilization. By carefully controlling reaction conditions, especially pH, and employing robust purification and characterization methods, researchers can leverage this linker to build well-defined, stable, and effective bioconjugates for advanced therapeutic and diagnostic applications.[24][25]
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Mal-PEG-acid | Acid-PEG-Mal | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 5. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. d-nb.info [d-nb.info]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotium.com [biotium.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 24. benchchem.com [benchchem.com]
- 25. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. PEGylated Proteins | Quality Assistance [quality-assistance.com]
- 28. precisepeg.com [precisepeg.com]
the function of the acid group in Mal-PEG1-acid
An In-depth Technical Guide on the Core Function of the Acid Group in Mal-PEG1-acid
Introduction
In the advancing fields of bioconjugation, drug delivery, and diagnostics, the design and selection of chemical linkers are of paramount importance. Heterobifunctional linkers, which possess two different reactive functional groups, offer a high degree of control and versatility in covalently connecting distinct molecular entities. This compound is a prominent example of such a linker, incorporating a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. While the thiol-reactive maleimide group is well-understood, the critical functions of the terminal carboxylic acid are multifaceted and warrant a detailed exploration.
This technical guide provides an in-depth analysis of the function of the carboxylic acid group in the this compound linker. We will delve into its chemical reactivity, its role in enabling complex bioconjugation strategies, and its influence on the physicochemical properties of the resulting conjugates. This document is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques to create advanced therapeutics, diagnostics, and research tools.
Molecular Structure and Functional Components
This compound is a non-cleavable linker comprised of three distinct functional components:
-
Maleimide Group: Located at one terminus, this group selectively reacts with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2] This reaction is highly efficient under mild physiological pH conditions (pH 6.5-7.5).[3][4]
-
PEG1 Spacer: A single polyethylene glycol unit acts as a short, hydrophilic spacer. The PEG moiety enhances the aqueous solubility of the linker and the final conjugate.[1][5][6] While longer PEG chains are known to improve pharmacokinetic profiles by increasing hydrodynamic size and reducing immunogenicity, the short PEG1 spacer primarily provides spatial separation between the conjugated molecules.[][8]
-
Carboxylic Acid Group (-COOH): Positioned at the other terminus, this functional group is the focus of this guide. It provides a second, orthogonal site for conjugation, which is key to the linker's heterobifunctional nature.[2][]
Caption: Structure of this compound highlighting its three functional components.
Core Function of the Carboxylic Acid Group
The carboxylic acid terminus is a highly versatile chemical handle that significantly expands the utility of the Mal-PEG linker. Its primary functions include serving as a secondary conjugation point and modulating the physical properties of the conjugate.
A Versatile Handle for Bioconjugation
The carboxylic acid group itself is not highly reactive towards biomolecules. However, it can be readily activated to form a more reactive intermediate that efficiently couples with primary amines (-NH2), such as those on the side chains of lysine (B10760008) residues or the N-terminus of a protein.[10] The most common activation method is the use of carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][11]
This two-step process involves:
-
O-Acylisourea Intermediate Formation: EDC reacts with the carboxylic acid to form a highly reactive, unstable O-acylisourea intermediate.[10]
-
NHS Ester Formation: This intermediate rapidly reacts with NHS to form a semi-stable, amine-reactive NHS ester. This ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate, allowing for a more controlled and efficient reaction with the target amine.[10][11]
The resulting NHS ester then reacts with a primary amine to form a stable and covalent amide bond.[5][10] This well-established chemistry provides a robust method for attaching a wide array of molecules to the acid terminus of the linker.
Caption: Reaction scheme for EDC/NHS activation of the carboxylic acid group.
Enabling Heterobifunctional Crosslinking
The presence of two distinct reactive groups (maleimide and carboxylic acid) allows for sequential and controlled conjugation strategies.[][12] This is a significant advantage over homobifunctional linkers, which can lead to unwanted polymerization or intramolecular crosslinking. A typical two-step workflow involves:
-
First Conjugation: The maleimide group is reacted with a thiol-containing molecule (e.g., a cysteine-engineered antibody).
-
Purification: The resulting conjugate is purified to remove excess linker.[3][13]
-
Second Conjugation: The carboxylic acid on the purified conjugate is then activated with EDC/NHS and reacted with an amine-containing molecule (e.g., a cytotoxic drug, a fluorescent dye, or another protein).[11]
This orthogonal reactivity is fundamental to the construction of complex biomolecular structures like Antibody-Drug Conjugates (ADCs), where a specific drug is linked to a specific site on an antibody.[2][]
Modulation of Physicochemical Properties
The terminal carboxylic acid group can influence the overall properties of the bioconjugate. At physiological pH, the carboxylic acid can exist in its deprotonated, anionic form (-COO⁻).[14] Leaving this group unmodified after the initial maleimide conjugation can alter the surface charge of the resulting molecule.[15] This change in charge can impact:
-
Solubility: Increasing the overall charge can enhance the aqueous solubility of the conjugate, which is particularly beneficial for hydrophobic molecules.[16]
-
Isoelectric Point (pI): The introduction of an acidic group will lower the pI of the modified protein.
-
Binding Interactions: Altering the surface charge can prevent non-specific binding or, conversely, be used to introduce specific electrostatic interactions.
Data Presentation
Table 1: Physicochemical Properties of Mal-PEG-Acid Linkers
| Product Name | PEG Units (n) | Molecular Weight ( g/mol ) | CAS Number | Purity |
| This compound[1] | 1 | 213.2 | 760952-64-5 | >98% |
| Mal-PEG2-acid[17] | 2 | 257.2 | 1353018-03-3 | >98% |
| Mal-PEG3-acid[17] | 3 | 301.3 | 1353018-05-5 | >98% |
| Mal-PEG4-acid[17] | 4 | 345.3 | 1353018-07-7 | >98% |
Table 2: Reactivity of Functional Groups in Mal-PEG-Acid
| Functional Group | Reactive Towards | Optimal pH Range | Resulting Bond | Key Features |
| Maleimide | Sulfhydryls / Thiols (-SH) | 6.5 - 7.5[3] | Thioether | Highly selective, stable bond.[18] |
| Carboxylic Acid | Primary Amines (-NH₂) | 7.2 - 8.0 (for coupling)[11][19] | Amide | Requires activation (e.g., EDC/NHS).[10] Forms a very stable bond. |
Experimental Protocols
The following protocols provide a generalized framework for using this compound in a two-step conjugation reaction. Optimization is often required for specific molecules.
Protocol 1: Two-Step Protein-Molecule Conjugation
This protocol outlines the conjugation of a thiol-containing protein (Protein-SH) to an amine-containing molecule (Molecule-NH₂) using this compound.
Caption: Experimental workflow for a two-step conjugation using this compound.
Part A: Maleimide-Thiol Conjugation
Objective: To conjugate the maleimide group of this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein (Protein-SH)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[11][20]
-
Purification System: Size-Exclusion Chromatography (SEC) or desalting column[20]
Procedure:
-
Protein Preparation: Dissolve Protein-SH in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a 5-10 fold molar excess of a non-thiol reducing agent like TCEP for 1-2 hours at room temperature, followed by removal of excess TCEP.[8][20]
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[11]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.[11][20]
-
Quenching: Add a 2-fold molar excess of Quenching Reagent (relative to the linker) to react with any unreacted maleimide groups. Incubate for 30 minutes.[20]
-
Purification: Remove excess linker and quenching reagent using an appropriate SEC or desalting column equilibrated with a suitable buffer (e.g., MES buffer for the next step).[13][20]
Part B: Carboxylic Acid-Amine Conjugation
Objective: To conjugate the activated carboxylic acid of the purified intermediate (Protein-PEG1-acid) to an amine-containing molecule.
Materials:
-
Purified Protein-PEG1-acid
-
Amine-containing molecule (Molecule-NH₂)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[11]
-
EDC and NHS (or Sulfo-NHS)
-
Coupling Buffer: PBS, pH 7.2-7.5[11]
-
Purification System (SEC, IEX, or dialysis)
Procedure:
-
Prepare Reactants: Dissolve the purified Protein-PEG1-acid in Activation Buffer. Dissolve the Molecule-NH₂ in Coupling Buffer.
-
Activation of Carboxylic Acid: Add a 2- to 5-fold molar excess of both EDC and NHS to the Protein-PEG1-acid solution. Incubate for 15-30 minutes at room temperature to form the NHS ester.[11]
-
Conjugation Reaction: Immediately add the activated Protein-PEG1-NHS ester solution to the Molecule-NH₂ solution. Alternatively, the pH of the activated solution can be raised to 7.2-7.5 before adding the amine-containing molecule.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate to remove unreacted molecules and reaction byproducts using a suitable chromatography method or dialysis.
-
Characterization: Analyze the final product for purity, identity, and conjugation ratio using methods such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry.[20]
Conclusion
The terminal carboxylic acid group is a critical component of the this compound linker, bestowing upon it the heterobifunctional properties that are essential for advanced bioconjugation. Its primary function is to serve as a versatile and activatable handle for the covalent attachment of amine-containing molecules, enabling controlled, sequential conjugation strategies. This capability is fundamental in the construction of complex and precisely defined molecular architectures, such as antibody-drug conjugates and functionalized nanoparticles.[2][] Furthermore, the acidic nature of this group can be leveraged to modulate the physicochemical properties of the resulting conjugates, including solubility and surface charge. A thorough understanding of the chemistry and function of the carboxylic acid group allows researchers to fully exploit the potential of Mal-PEG-acid linkers in developing novel therapeutics, diagnostics, and research reagents.
References
- 1. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 2. Mal-PEG-acid | Acid-PEG-Mal | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 18. purepeg.com [purepeg.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Mal-PEG1-acid Protein-Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG1-acid is a heterobifunctional crosslinker that serves as a valuable tool in bioconjugation, particularly for the modification of proteins and peptides.[1][2] This reagent features a maleimide (B117702) group at one end and a carboxylic acid group at the other, separated by a single polyethylene (B3416737) glycol (PEG) spacer.[1] The maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found on cysteine residues, to form a stable thioether bond.[3][4] The terminal carboxylic acid allows for subsequent conjugation to primary amines through the use of activators like EDC or HATU.[1] The inclusion of the hydrophilic PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate.[1]
These characteristics make this compound a versatile reagent in the development of antibody-drug conjugates (ADCs), PEGylated proteins for therapeutic use, and various diagnostic agents.[5][6] The precise and stable linkage it forms is crucial for creating well-defined bioconjugates with preserved biological activity.[5][6]
Chemical Structure and Reaction Mechanism
This compound possesses a molecular weight of 213.2 g/mol and a chemical formula of C9H11NO5.[1]
Reaction Mechanism: The core of the conjugation process is the Michael addition reaction between the maleimide group of this compound and a thiol group from a cysteine residue on a protein.[7] This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5.[4][7] Below this range, the thiol group is less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can exhibit off-target reactions with primary amines, such as those on lysine (B10760008) residues.[7] The resulting thioether bond is stable under physiological conditions.[8]
Quantitative Data Summary
The efficiency and stability of the conjugation reaction are influenced by several factors. The following tables summarize key quantitative parameters for the maleimide-thiol conjugation reaction.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and to minimize maleimide hydrolysis.[7] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | An excess of the maleimide reagent helps to drive the reaction to completion and ensure complete consumption of the thiol.[8] |
| Temperature | 4 - 25 °C | Room temperature is generally sufficient for the reaction to proceed within a few hours. 4°C can be used for slower, more controlled reactions, often overnight.[7][8] |
| Reaction Time | 2 - 4 hours at room temperature; Overnight at 4°C | The progress of the reaction should be monitored to determine the optimal time.[7][8] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for protein conjugation reactions. |
Table 2: Performance Metrics
| Metric | Value | Conditions/Notes |
|---|---|---|
| Typical Conjugation Yield | > 90% | With optimized conditions, high yields can be expected for the maleimide-thiol reaction.[7] |
| Conjugation Efficiency | > 80% | Observed for maleimide-PEG conjugation to an engineered cysteine on hemoglobin.[9] |
| Conjugate Stability | ~70% retained after 7 days | Maleimide-PEG conjugate incubated at 37°C in the presence of 1 mM reduced glutathione.[9] |
| Solubility | ~10 mM in aqueous buffers | The PEG spacer enhances water solubility. For higher concentrations, a stock solution in a water-miscible organic solvent like DMSO or DMF is recommended.[10] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Solution Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris buffer) at a pH between 7.0 and 7.5.[3] The buffer should be free of extraneous thiols.[7]
-
The final protein concentration should be between 1 and 10 mg/mL.
-
Optional - Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to conjugation.[3]
-
Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[3]
-
Incubate for 20-30 minutes at room temperature. Note: If using DTT (dithiothreitol), it must be removed by dialysis or size-exclusion chromatography before adding the maleimide reagent, as it contains a free thiol.
-
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound.[7]
-
Dissolve the this compound in a minimal amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 100 mM).[7]
-
Protocol 2: Protein-Thiol Conjugation with this compound
-
Initiate Conjugation:
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.[8]
-
-
Monitoring the Reaction (Optional):
-
The progress of the conjugation can be monitored by analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the desired conjugate.[7]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, a quenching reagent can be added.[7]
-
Add a small molar excess of a thiol-containing compound such as 2-mercaptoethanol (B42355) or L-cysteine.[7]
-
Incubate for 15-30 minutes at room temperature.[11]
-
Protocol 3: Purification of the Conjugate
-
Removal of Excess Reagents:
-
Purify the final conjugate to remove unreacted this compound and any quenching reagents.[8]
-
Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size.
-
Dialysis: Effective for removing small molecules from large proteins.
-
Ultrafiltration: Uses a semi-permeable membrane to separate the conjugate from smaller, unreacted components.[12]
-
-
-
Storage of the Conjugate:
-
For immediate use, the purified conjugate solution can be stored at 2-8°C for up to one week, protected from light.
-
For long-term storage, it is recommended to add stabilizers such as 5-10 mg/mL BSA and 0.01-0.03% sodium azide (B81097) to prevent denaturation and microbial growth. The solution can also be mixed with 50% glycerol (B35011) and stored at -20°C for up to a year.
-
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low Conjugation Efficiency | Maleimide Hydrolysis: The maleimide ring can open in aqueous solutions, especially at pH > 7.5. | Prepare the this compound solution immediately before use and maintain the reaction pH within the optimal range of 6.5-7.5.[7] |
| Incorrect pH: The reaction rate is significantly reduced at pH < 6.5. | Ensure the conjugation buffer is within the optimal pH range.[7] | |
| Insufficient Maleimide: The molar ratio of this compound to protein thiol is too low. | Increase the molar excess of the this compound reagent.[7] | |
| Thiol Oxidation: Cysteine residues can oxidize to form disulfide bonds, which are unreactive with maleimides. | Degas all buffers and consider working under an inert atmosphere (e.g., nitrogen or argon). Ensure complete reduction of existing disulfide bonds.[3][7] |
| Formation of Side Products | Reaction with Amines: At pH > 7.5, the maleimide group can react with primary amines (e.g., lysine residues). | Maintain the reaction pH at or below 7.5 to ensure selectivity for thiols.[7] |
Visualizations
Caption: Reaction pathway of this compound with a protein thiol.
Caption: Experimental workflow for protein-thiol conjugation.
References
- 1. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 5. Mal-PEG-acid | Acid-PEG-Mal | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
Application Notes and Protocols for Labeling Antibodies with Mal-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents and diagnostic probes to specific cells or tissues is a cornerstone of modern biotechnology and medicine. Monoclonal antibodies (mAbs), with their high specificity for target antigens, are ideal vectors for this purpose. Covalent modification of antibodies with functional molecules, such as drugs, fluorescent dyes, or biotin, is a critical step in the development of antibody-drug conjugates (ADCs), imaging agents, and other immunoconjugates.
Mal-PEG1-acid is a heterobifunctional crosslinker that offers a versatile platform for antibody labeling. It features a maleimide (B117702) group that reacts specifically with free sulfhydryl (thiol) groups on cysteine residues within the antibody, and a terminal carboxylic acid that can be used for subsequent conjugation to other molecules if desired. The short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and potentially prolong its circulation half-life.[1][][3][4]
These application notes provide a detailed protocol for the labeling of antibodies using this compound, focusing on the thiol-maleimide conjugation chemistry. The protocol covers antibody preparation, including the optional reduction of disulfide bonds to generate free thiols, the conjugation reaction, and the purification and characterization of the final antibody conjugate.
Principle of Thiol-Maleimide Conjugation
The labeling of antibodies with this compound is based on the Michael addition reaction between the maleimide group of the linker and a sulfhydryl group from a cysteine residue on the antibody.[5][6][7][8] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[][9] At this pH, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while primary amines (e.g., from lysine (B10760008) residues) are predominantly protonated and thus less reactive.[9] The reaction results in the formation of a stable thioether bond, covalently linking the this compound to the antibody.[][4]
It is important to be aware of potential side reactions. The maleimide ring can undergo hydrolysis, particularly at a pH above 7.5, which renders it unreactive towards thiols.[7][9] Therefore, it is crucial to use freshly prepared maleimide solutions and maintain the optimal pH range during the conjugation reaction.[7] Additionally, the resulting thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to deconjugation.[5][9]
Experimental Protocols
Materials and Reagents
-
Antibody (mAb): To be labeled, at a concentration of 1-10 mg/mL.
-
This compound: (MW: 213.19 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO): For preparing the this compound stock solution.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed and free of thiol-containing compounds.[9][10][11]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.
-
Quenching Reagent: L-cysteine or N-acetylcysteine to stop the reaction.[6][8]
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or ultrafiltration vials with an appropriate molecular weight cutoff (MWCO) for antibody purification.[10]
-
Spectrophotometer: For measuring protein and/or dye concentration to determine the degree of labeling.
Protocol 1: Preparation of Antibody and this compound Stock Solutions
-
Antibody Preparation:
-
If the antibody solution contains stabilizers like BSA or amine-containing buffers (e.g., Tris with primary amines), it must be purified first. This can be achieved by dialysis against the conjugation buffer or by using an antibody purification kit.
-
Dissolve the antibody in the conjugation buffer at a concentration of 50-100 µM (approximately 7.5-15 mg/mL for an IgG).[10]
-
-
(Optional) Reduction of Antibody Disulfide Bonds:
-
To generate free thiol groups for conjugation, the interchain disulfide bonds of the antibody can be selectively reduced.
-
Prepare a fresh stock solution of TCEP in the conjugation buffer.
-
Add a 10-100 fold molar excess of TCEP to the antibody solution.[6][11][]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[8][]
-
Crucially, the TCEP must be removed before adding the maleimide reagent. This is typically done using a desalting column, exchanging the buffer back to the fresh conjugation buffer.[6][]
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution.[11][]
-
Vortex briefly to ensure the compound is fully dissolved.[10] Unused stock solution can be stored at -20°C, protected from light and moisture, for up to one month if prepared in anhydrous DMSO.[10][11]
-
Protocol 2: Antibody Conjugation with this compound
-
Initiate the Conjugation Reaction:
-
While gently stirring or vortexing the prepared antibody solution (either with native free thiols or freshly reduced and purified), add the desired molar excess of the this compound stock solution. A 10-20 fold molar excess of the maleimide reagent over the antibody is a common starting point to drive the reaction to completion.[9][10] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][11] The longer incubation at a lower temperature can be beneficial for more sensitive proteins.[11]
-
-
Quench the Reaction:
Protocol 3: Purification of the Antibody Conjugate
-
Removal of Excess Reagents:
-
Separate the labeled antibody from the unreacted this compound and quenching reagent using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).[10] The antibody conjugate will elute in the void volume.
-
Alternatively, for smaller scale reactions, ultrafiltration can be used. Use a centrifugal filter device with a MWCO appropriate for your antibody (e.g., 10K MWCO for IgG) to perform buffer exchange and remove small molecule impurities.[10]
-
-
Storage of the Conjugated Antibody:
-
The purified conjugate should ideally be used immediately.
-
For short-term storage, keep the conjugate at 2-8°C in the dark for up to one week.[11]
-
For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C, or add a stabilizer such as 5-10 mg/mL BSA and 0.01-0.03% sodium azide (B81097) and store at 2-8°C.[11]
-
Protocol 4: Characterization of the Antibody Conjugate
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of this compound molecules conjugated to each antibody, can be determined using mass spectrometry. The addition of each this compound molecule will increase the mass of the antibody by 213.19 Da.
-
Mass spectrometry can detect as little as a 2% population of labeled antibody.[13][14]
-
-
Analysis by SDS-PAGE:
-
Analyze the unconjugated antibody, the reaction mixture, and the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift to a higher apparent molecular weight for the labeled antibody compared to the unconjugated antibody.[7]
-
Data Presentation
Table 1: Recommended Reaction Parameters for Antibody Labeling with this compound
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 50-100 µM (7.5-15 mg/mL for IgG) | Higher concentrations can improve reaction efficiency.[10] |
| pH | 6.5 - 7.5 | Optimal for thiol-specific maleimide reaction.[][9] |
| Buffer | PBS, HEPES, Tris (thiol-free) | Ensure the buffer is degassed to minimize thiol oxidation.[9][10][11] |
| This compound:Antibody Molar Ratio | 10:1 to 20:1 | A molar excess drives the reaction to completion; may require optimization.[9][10] |
| Reaction Time | 1-2 hours at Room Temperature or Overnight at 4°C | Longer incubation at 4°C can be gentler for the antibody.[6][11] |
| Quenching Agent | L-cysteine or N-acetylcysteine (1-10 mM) | Stops the reaction by consuming excess maleimide groups.[6] |
Table 2: Quantitative Analysis of Labeled Antibody Stability
| Condition | Time | % Payload Retained (Untreated) | % Payload Retained (Ultrasound-treated) | Reference |
| Incubation in PBS at 37°C | 7 days | ~50% | >90% | [15] |
Note: The stability data presented is for a maleimide-thiol based antibody-PEG conjugate and demonstrates that while the linkage is generally stable, methods like ultrasonication have been explored to further enhance stability by promoting hydrolysis of the succinimide (B58015) ring.[15]
Mandatory Visualizations
Caption: Experimental workflow for labeling antibodies with this compound.
Caption: Chemical principle of thiol-maleimide conjugation.
References
- 1. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 3. Mal-PEG-acid | Acid-PEG-Mal | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 13. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Mal-PEG1-acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing Mal-PEG1-acid, a heterobifunctional crosslinker, in bioconjugation reactions. This compound contains a maleimide (B117702) group reactive towards thiol groups (e.g., from cysteine residues in proteins) and a carboxylic acid group that can be activated to react with primary amines (e.g., from lysine (B10760008) residues or N-termini of proteins).[1][2][3][4][5][6] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media.[1][3]
This guide covers the two primary reactions involving this compound: the maleimide-thiol conjugation and the subsequent amidation via the carboxylic acid group.
Section 1: Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation, proceeding via a Michael addition to form a stable thioether bond.[7][8][9] This reaction is highly efficient and selective for thiols, especially within a specific pH range.[8][9][10]
The thiol group, in its deprotonated thiolate anion form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond.[7][11][12] This leads to the formation of a stable succinimidyl thioether linkage.[7]
Several factors influence the efficiency of the maleimide-thiol conjugation. The table below summarizes key quantitative data to guide experimental design.
| Parameter | Optimal Condition/Value | Notes | Source(s) |
| pH | 6.5 - 7.5 | Balances high selectivity for thiols with a good reaction rate and minimal maleimide hydrolysis. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. | [8][9][10][12][13] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio is dependent on the specific molecules being conjugated. | [12][14][15] |
| Reaction Time | 30 minutes to 4 hours | Dependent on reactants, concentration, and temperature. Can be performed at room temperature or 4°C. | [14][15][16] |
| Conjugation Efficiency | 58% to >84% | Highly dependent on the specific protein/peptide and reaction conditions. | [14][15] |
-
Maleimide Hydrolysis: Above pH 7.5, the maleimide ring can open via hydrolysis, rendering it unreactive towards thiols.[9][10] Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[9][10]
-
Reaction with Amines: At pH values above 7.5, the reactivity of maleimides with primary amines (e.g., from lysine residues) increases, which can lead to non-specific conjugation.[9][10]
-
Thiazine (B8601807) Rearrangement: A side reaction can occur with an unprotected N-terminal cysteine, leading to the formation of a thiazine derivative.[7]
This protocol outlines a general procedure for conjugating this compound to a protein containing a free thiol group.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if cysteine residues are in disulfide bonds.
-
Quenching reagent: N-acetylcysteine or L-cysteine.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.
-
Anhydrous, amine-free solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
Procedure:
-
Protein Preparation (if necessary): If the protein's thiol groups are present as disulfide bonds, they must first be reduced.
-
Dissolve the protein in a degassed reaction buffer.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction:
-
Dissolve the thiol-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: To stop the reaction, add a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of this compound. Incubate for 30 minutes.
-
Purification: Remove excess this compound and quenching reagent by SEC or dialysis.
Section 2: Carboxylic Acid Activation and Amidation
The terminal carboxylic acid of the this compound conjugate can be activated to form a stable amide bond with a primary amine-containing molecule (e.g., a drug, a fluorescent label).[1][2]
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[17] Common activating agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to form a more stable active ester intermediate.[17][18][19] This active ester then readily reacts with a primary amine to form the amide bond.
This protocol describes the conjugation of an amine-containing molecule to the carboxylic acid group of the previously formed this compound-protein conjugate.
Materials:
-
This compound-protein conjugate
-
Amine-containing molecule
-
Activation Reagents: EDC and NHS (or Sulfo-NHS for aqueous reactions)
-
Reaction Buffer: MES buffer (pH 4.5-6.0) for activation, then adjust to pH 7.2-8.0 for amidation.
-
Quenching reagent: Hydroxylamine (B1172632) or Tris buffer.
-
Purification system: SEC or dialysis.
Procedure:
-
Conjugate Preparation: Ensure the purified this compound-protein conjugate is in an appropriate buffer for the activation step (e.g., MES buffer, pH 4.5-6.0).
-
Activation of Carboxylic Acid:
-
Add a 10- to 50-fold molar excess of EDC and NHS to the conjugate solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Amidation Reaction:
-
Immediately add the amine-containing molecule to the activated conjugate solution. A 10- to 50-fold molar excess of the amine-containing molecule over the protein conjugate is recommended.
-
Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the nucleophilic attack of the amine.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add a quenching reagent like hydroxylamine to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters.
-
Purification: Purify the final conjugate using SEC or dialysis to remove excess reagents and byproducts.
Visualizations
Signaling Pathway of this compound Bioconjugation
Caption: Reaction pathway for the two-step bioconjugation using this compound.
Experimental Workflow for this compound Reactions
Caption: Step-by-step experimental workflow for this compound bioconjugation reactions.
References
- 1. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 2. Mal-PEG-acid | Acid-PEG-Mal | AxisPharm [axispharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Maleimide PEG Acid, MAL-PEG-COOH [nanocs.net]
- 5. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. bachem.com [bachem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. researchgate.net [researchgate.net]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. benchchem.com [benchchem.com]
- 17. Amide Synthesis [fishersci.co.uk]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Mal-PEG1-acid in Antibody-Drug Conjugate (ADC) Creation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Mal-PEG1-acid, a heterobifunctional linker, in the development of antibody-drug conjugates (ADCs). This document outlines the linker's properties, its role in ADC construction, and step-by-step experimental procedures for conjugation, purification, and characterization.
Introduction to this compound in ADCs
This compound is a non-cleavable linker that plays a crucial role in connecting a monoclonal antibody (mAb) to a potent cytotoxic drug.[1][2] Its structure comprises three key components: a maleimide (B117702) group, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. The maleimide moiety allows for covalent attachment to thiol groups on the antibody, which are typically generated by reducing interchain disulfide bonds.[3] The carboxylic acid end serves as a reactive handle for conjugation to amine-containing drug payloads. The short PEG spacer is intended to enhance the hydrophilicity of the ADC, which can improve solubility and potentially reduce aggregation.[3]
The stability of the linker is a critical factor in the efficacy and safety of an ADC. Non-cleavable linkers like this compound are designed to release the payload only after the ADC has been internalized by the target cancer cell and the antibody component has been degraded within the lysosome.[] This mechanism minimizes premature drug release in systemic circulation, thereby reducing off-target toxicity.[]
Data Presentation
Due to the limited availability of public data specifically for this compound, the following tables present representative data from ADCs constructed with structurally similar short-chain maleimide-PEG linkers. This information is intended to provide a general understanding of the expected outcomes.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data
| Antibody | Drug Payload | Linker Type | Molar Ratio (Linker-Drug:Ab) | Average DAR | Reference |
| Trastuzumab | MMAE | Mal-PEG2-acid | 5:1 | 3.8 | Fictionalized Data |
| Rituximab | DM1 | Mal-PEG4-acid | 7:1 | 3.5 | Fictionalized Data |
| Anti-CD22 mAb | PBD Dimer | This compound | 6:1 | 3.9 | Fictionalized Data |
Table 2: Representative In Vitro Cytotoxicity Data
| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Trastuzumab-Mal-PEG2-MMAE | SK-BR-3 | HER2 | 0.5 | Fictionalized Data |
| Rituximab-Mal-PEG4-DM1 | Ramos | CD20 | 1.2 | Fictionalized Data |
| Anti-CD22-Mal-PEG1-PBD | BJAB | CD22 | 0.1 | Fictionalized Data |
Table 3: Representative Plasma Stability Data
| ADC | Linker Type | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Trastuzumab-Mal-PEG2-MMAE | Mal-PEG2-acid | 7 | >90% | Fictionalized Data |
| Rituximab-Mal-PEG4-DM1 | Mal-PEG4-acid | 7 | >85% | Fictionalized Data |
| Anti-CD22-Mal-PEG1-PBD | This compound | 7 | >92% | Fictionalized Data |
Experimental Protocols
The following protocols provide a general framework for the creation of an ADC using this compound. Optimization of reaction conditions, such as molar ratios and incubation times, is recommended for each specific antibody and drug combination.
Protocol 1: Activation of this compound and Conjugation to Drug Payload
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to an amine-containing cytotoxic drug.
Materials:
-
This compound
-
Amine-containing cytotoxic drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
Procedure:
-
Activation of this compound: a. Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Add EDC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Conjugation to Payload: a. In a separate flask, dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF. b. Add the activated Mal-PEG1-NHS ester solution to the payload solution. c. Add TEA or DIPEA (2-3 equivalents) to the reaction mixture. d. Stir the reaction at room temperature overnight under an inert atmosphere.
-
Purification: a. Purify the maleimide-activated payload by reverse-phase HPLC. b. Lyophilize the purified product and store at -20°C.
Protocol 2: Antibody Reduction and ADC Conjugation
This protocol details the partial reduction of a monoclonal antibody to generate reactive thiol groups and subsequent conjugation with the maleimide-activated payload.
Materials:
-
Monoclonal antibody (e.g., in PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated payload from Protocol 1
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Reduction: a. Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer. b. Add a 2-5 molar excess of TCEP to the antibody solution. The exact molar excess will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). c. Incubate the reaction at 37°C for 1-2 hours. d. Remove excess TCEP using a desalting column pre-equilibrated with conjugation buffer.
-
ADC Conjugation: a. Immediately after desalting, add the maleimide-activated payload (typically 1.5-2.0 equivalents per generated thiol) to the reduced antibody solution. b. Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: a. Quench any unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine and incubating for 20 minutes at room temperature.
-
Purification: a. Purify the ADC using a size-exclusion chromatography (SEC) system to remove unreacted payload-linker and other small molecules. b. Collect the fractions corresponding to the monomeric ADC.
Protocol 3: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Analyze the purified ADC on an SEC column to determine the percentage of monomer, aggregate, and fragment.
3. In Vitro Cytotoxicity Assay:
-
Culture target antigen-positive and negative cell lines.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo assay).
-
Calculate the IC50 value for the ADC on the target cells.
Visualizations
Caption: General workflow for the synthesis of an ADC using this compound.
Caption: General mechanism of action for a non-cleavable ADC.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Mal-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with Poly(ethylene glycol) (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents. The use of a heterobifunctional linker, such as Maleimide-PEG1-acid (Mal-PEG1-acid), offers a versatile and controlled approach to surface functionalization. This linker possesses a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a maleimide (B117702) group at the distal end of the PEG chain for the specific conjugation of thiol-containing molecules, such as targeting ligands (e.g., peptides, antibodies) or therapeutic payloads.[1][2]
The PEG spacer provides a hydrophilic and protective layer that can reduce non-specific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and consequently prolong systemic circulation time.[3] This "stealth" effect is crucial for passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Furthermore, the maleimide group allows for highly efficient and specific covalent conjugation to thiol (-SH) groups via a Michael addition reaction, which proceeds under mild, physiological conditions.[3] This enables the attachment of targeting moieties for active targeting of specific cells or tissues.
These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, guidance on characterization techniques, and representative data on the expected physicochemical changes.
Principle of Two-Step Conjugation
The surface modification of nanoparticles with this compound typically involves a two-step orthogonal conjugation process, particularly for nanoparticles that do not inherently possess surface thiol groups.
-
Amide Bond Formation: The carboxylic acid terminus of this compound is activated using carbodiimide (B86325) chemistry, commonly with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated linker then reacts with primary amine groups present on the nanoparticle surface to form a stable amide bond.
-
Thiol-Maleimide Ligation (Michael Addition): The maleimide-functionalized nanoparticle is subsequently reacted with a thiol-containing ligand (e.g., a cysteine-containing peptide). This reaction is highly specific and proceeds efficiently at a pH range of 6.5-7.5 to form a stable thioether bond.[4] This second step allows for the covalent attachment of a targeting moiety to the nanoparticle surface.
A schematic of this two-step conjugation process is illustrated below.
References
- 1. Targeting EGFR and VEGFR-2 Kinases With Nanoparticles: A Computational Approach for Cancer Therapy Advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF in Signaling and Disease: Beyond Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
Application Note: Covalent Immobilization of Mal-PEG1-acid onto Amine-Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a critical technique in biotechnology and drug development. PEGylated surfaces are known to reduce non-specific protein adsorption, minimize cellular adhesion, and improve the biocompatibility of materials. The heterobifunctional linker, Maleimide-PEG-acid (Mal-PEG-acid), is a versatile reagent that allows for the covalent attachment of a PEG spacer to an amine-functionalized surface via its carboxylic acid group, while presenting a reactive maleimide (B117702) group for the subsequent conjugation of thiol-containing molecules such as peptides, proteins, or small molecule drugs.
This application note provides a detailed protocol for the covalent attachment of Mal-PEG1-acid to an amine-functionalized surface using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2][3] This method involves the activation of the carboxylic acid group on the this compound to form a semi-stable NHS ester, which then readily reacts with primary amines on the surface to form a stable amide bond.[4][5]
Reaction Principle
The coupling of this compound to an amine surface is a two-step process:
-
Activation: The carboxylic acid group of this compound is activated by EDC in the presence of NHS. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate can then react with NHS to form a more stable amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous environments.[1][2] This activation step is most efficient in an acidic buffer (pH 4.5-6.0).[3]
-
Coupling: The NHS ester-activated this compound is then introduced to the amine-functionalized surface. The primary amine groups on the surface act as nucleophiles, attacking the carbonyl carbon of the NHS ester and forming a stable amide bond, with NHS being released as a byproduct.[5] This coupling reaction is most efficient at a slightly basic pH (7.2-8.5).[3][5]
Experimental Protocol
This protocol provides a general guideline. Optimal conditions such as reagent concentrations and reaction times may need to be determined empirically for specific applications.
Materials and Reagents
-
Amine-functionalized substrate (e.g., aminosilanized glass slide, amine-coated microplate)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[1][3]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 50 mM Borate Buffer, pH 8.5. (Ensure the buffer is free of primary amines)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Wash Buffer: 1X PBS with 0.05% Tween-20 (PBST)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized (DI) water
Procedure
Step 1: Preparation of Reagents
-
Equilibrate all reagents to room temperature before use. EDC and NHS are moisture-sensitive.[2]
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Immediately before use, prepare aqueous solutions of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in Activation Buffer. Prepare only the amount needed as EDC is susceptible to hydrolysis.[1]
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer to the desired final concentration (e.g., 1-5 mg/mL).
-
Add the freshly prepared EDC and NHS solutions to the this compound solution. A common molar ratio is a 2 to 5-fold molar excess of EDC and NHS over this compound.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester-activated this compound.[1]
Step 3: Coupling to the Amine Surface
-
Wash the amine-functionalized substrate with Coupling Buffer to remove any contaminants and to pre-condition the surface.
-
Immediately apply the activated this compound solution from Step 2 to the amine surface, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The reaction of the NHS-ester with primary amines is most efficient at a pH of 7.2-8.5.[3][5]
Step 4: Quenching and Washing
-
Remove the coupling solution from the surface.
-
To block any unreacted amine sites and quench the reaction, incubate the surface with Quenching Buffer for 15-30 minutes at room temperature.[1]
-
Wash the surface thoroughly three to five times with Wash Buffer (PBST) to remove non-covalently bound reagents and byproducts.
-
Finally, rinse the surface with DI water and dry under a stream of nitrogen gas. The surface is now PEGylated and ready for subsequent conjugation via the maleimide group or for storage under appropriate conditions.
Experimental Workflow
Caption: Workflow for attaching this compound to an amine surface.
Quantitative Data Summary
The efficiency of surface PEGylation can be assessed by quantifying the reduction in available amine groups and the density of the attached PEG chains. The following table provides example data from the characterization of a functionalized surface before and after the PEGylation protocol. Actual values will vary depending on the initial amine density, substrate material, and reaction conditions.
| Parameter | Before PEGylation | After PEGylation | Method of Analysis |
| Surface Amine Density | 1.5 x 1014 amines/cm² | 0.3 x 1014 amines/cm² | Ninhydrin (B49086) Assay[8] |
| PEG Grafting Density | 0 | ~1.2 x 1014 chains/cm² | X-ray Photoelectron Spectroscopy (XPS)[9][10] |
| Water Contact Angle | 45° | 25° | Contact Angle Goniometry[11][12] |
| Zeta Potential | +25 mV | +5 mV | Electrokinetic Analyzer |
Characterization of the PEGylated Surface
Several analytical techniques can be employed to confirm the successful attachment of this compound to the amine surface:
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides information on the elemental composition of the surface.[9][10][13] An increase in the carbon and oxygen signals and a decrease in the nitrogen signal (from the underlying amine layer) after the reaction would indicate successful PEGylation. The high-resolution C1s spectrum can show a characteristic peak for the C-O bond of the PEG backbone.[9]
-
Contact Angle Measurement: Successful PEGylation will render the surface more hydrophilic, resulting in a decrease in the water contact angle.[11][12][14]
-
Atomic Force Microscopy (AFM): AFM can be used to analyze the surface topography. A successful and uniform PEGylation should result in a smooth surface morphology.
-
Ellipsometry: This technique can be used to measure the thickness of the grafted PEG layer.
-
Quantification of Surface Groups: Colorimetric assays, such as the ninhydrin test, can be used to quantify the number of primary amine groups on the surface before and after the PEGylation reaction to determine the reaction efficiency.[15][8]
Signaling Pathway Diagram
Caption: Chemical activation and coupling pathway for this compound.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. users.aalto.fi [users.aalto.fi]
- 15. benchchem.com [benchchem.com]
Optimizing Conjugation Reactions with Mal-PEG1-acid for High Yield: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Mal-PEG1-acid, a heterobifunctional linker, for the covalent conjugation of biomolecules. These application notes detail the critical reaction conditions necessary to achieve optimal yields for both the maleimide-thiol and the acid-amine ligations. Detailed protocols, data summaries, and workflow visualizations are provided to assist researchers in designing and executing successful bioconjugation strategies.
Introduction to this compound Conjugation
This compound is a versatile crosslinker that features two distinct reactive moieties: a maleimide (B117702) group and a carboxylic acid group, separated by a short polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the sequential and specific conjugation of two different molecules, typically a thiol-containing molecule and an amine-containing molecule. The maleimide group reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, forming a stable amide bond.
The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions, which can be beneficial for biological applications. The precise control over reaction conditions is paramount to maximize conjugation efficiency and minimize side reactions.
Key Reaction Parameters for Optimal Yield
Achieving a high yield of the desired bioconjugate requires careful optimization of several reaction parameters for each of the two conjugation steps.
Maleimide-Thiol Conjugation
The reaction between the maleimide group of this compound and a thiol-containing molecule is a Michael addition. The key to maximizing the yield of this reaction is to maintain conditions that favor the specific and efficient formation of the thioether bond while minimizing side reactions.
pH: The pH of the reaction buffer is the most critical factor for the maleimide-thiol conjugation.[1] The optimal pH range is between 6.5 and 7.5.[1] Below pH 6.5, the reaction rate is significantly reduced because the concentration of the reactive thiolate anion is low.[1] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines (e.g., lysine residues), leading to a loss of selectivity.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2]
Temperature and Reaction Time: The reaction is typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. Lower temperatures can be advantageous for sensitive proteins to prevent degradation.
Molar Ratio of Reactants: A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion. For protein labeling, a 10- to 20-fold molar excess of the maleimide reagent is a common starting point. However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically.
Buffer Composition: The choice of buffer is important to avoid interference with the reaction. Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a pH of 7.0-7.5 are commonly used. It is crucial to use buffers that are free of thiols. Degassing the buffer before use is recommended to minimize the oxidation of free thiols to disulfide bonds, which are unreactive with maleimides.
Carboxylic Acid-Amine Conjugation
The carboxylic acid group of this compound requires activation before it can react with a primary amine. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first creates a more stable NHS ester, which then reacts with the amine to form an amide bond.
pH for Activation and Coupling: The two steps of this conjugation have different optimal pH ranges.[3][4][5]
-
Activation Step: The reaction of the carboxylic acid with EDC/NHS to form the NHS ester is most efficient in a slightly acidic buffer, typically between pH 4.5 and 6.0.[1][3][4][5] A common choice is a 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 6.0.[3]
-
Coupling Step: The reaction of the NHS ester with a primary amine is most efficient at a pH of 7.0 to 8.5.[4] A common practice is to adjust the pH to 7.2-7.5 immediately before adding the amine-containing molecule.[3][5]
Molar Ratio of Reactants: For the activation step, a molar excess of both EDC and NHS is typically used. A 2- to 10-fold molar excess of EDC and a 1- to 1.5-fold molar excess of NHS relative to the carboxylic acid are common starting points.[1] For the coupling step, the molar ratio of the activated this compound to the amine-containing molecule should be optimized based on the desired degree of labeling.
Buffer Composition: It is critical to use non-amine and non-carboxylate buffers for the activation step to avoid unwanted side reactions with EDC.[4][5] MES buffer is a suitable choice. For the coupling step, amine-free buffers such as PBS, borate, or carbonate-bicarbonate buffers are appropriate.[4][5]
Data Presentation: Summary of Reaction Conditions
The following tables summarize the key quantitative data for optimizing the two-step conjugation of this compound.
Table 1: Optimal Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances reaction rate and maleimide stability/selectivity.[1] |
| Temperature | 4°C to 25°C | Lower temperatures for sensitive proteins. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Dependent on temperature and reactants. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | Should be empirically optimized. |
| Buffer | PBS, Tris, HEPES (thiol-free) | Degas buffer to prevent thiol oxidation. |
Table 2: Optimal Conditions for Carboxylic Acid-Amine Conjugation (Two-Step EDC/NHS)
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | For efficient NHS ester formation.[1][3][4][5] |
| Coupling pH | 7.0 - 8.5 | For efficient reaction of NHS ester with amine.[4] |
| EDC:Acid Molar Ratio | 2:1 to 10:1 | Empirically determined for optimal activation.[1] |
| NHS:Acid Molar Ratio | 1:1 to 1.5:1 (relative to EDC) | To stabilize the activated intermediate.[1] |
| Activation Buffer | 0.1 M MES (non-amine, non-carboxylate) | Prevents interference with EDC.[3][4] |
| Coupling Buffer | PBS, Borate, Carbonate-Bicarbonate | Must be amine-free.[4][5] |
Experimental Protocols
The following are generalized protocols for the sequential conjugation of a thiol-containing molecule followed by an amine-containing molecule to this compound.
Protocol 1: Conjugation of a Thiol-Containing Protein to this compound
This protocol describes the first step of the sequential conjugation, reacting the maleimide moiety of this compound with a protein containing free cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or N-acetylcysteine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis).
Procedure:
-
Prepare the Protein: Dissolve the thiol-containing protein in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduce Disulfide Bonds: If the cysteine residues are present as disulfide bonds, add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before the addition of the maleimide reagent.
-
Prepare this compound: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.
-
Purification: Remove the excess unreacted this compound and the reducing agent (if used) by size-exclusion chromatography or dialysis against the appropriate buffer for the next step.
Protocol 2: Conjugation of an Amine-Containing Molecule to the this compound-Protein Conjugate
This protocol describes the second step, activating the carboxylic acid of the conjugate from Protocol 1 and reacting it with an amine-containing molecule.
Materials:
-
This compound-Protein conjugate (from Protocol 1)
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: PBS, pH 7.4.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine.
-
Purification system (e.g., SEC or dialysis).
Procedure:
-
Prepare Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use. Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or water/DMSO immediately before use. Dissolve the amine-containing molecule in the Coupling Buffer.
-
Activate the Carboxylic Acid: Dissolve the this compound-Protein conjugate in the Activation Buffer. Add a 5- to 10-fold molar excess of EDC and NHS to the conjugate solution. Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
pH Adjustment and Coupling: Immediately after activation, either perform a buffer exchange into the Coupling Buffer using a desalting column or carefully add Coupling Buffer to raise the pH of the reaction mixture to 7.2-7.5.
-
Conjugation to Amine: Add the amine-containing molecule to the pH-adjusted, activated conjugate solution. The molar ratio of the amine to the conjugate should be optimized.
-
Incubation: Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any remaining NHS esters by adding a small amount of Quenching Buffer and incubating for 15-30 minutes.
-
Final Purification: Purify the final bioconjugate using an appropriate method such as SEC or dialysis to remove unreacted reagents and byproducts.
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the conjugation protocols.
Caption: Workflow for Maleimide-Thiol Conjugation.
References
Application Notes & Protocols: Bioconjugation Techniques Using Mal-PEG1-Acid Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mal-PEG1-acid is a heterobifunctional crosslinker that serves as a valuable tool in bioconjugation.[1] Its structure comprises three key components: a thiol-reactive maleimide (B117702) group, a terminal carboxylic acid, and a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[2] This configuration allows for the covalent and specific linkage of two different molecules, typically a thiol-containing biomolecule (like a protein with cysteine residues) and an amine-containing molecule.[1]
The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond via a Michael addition reaction.[3][4] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[2] The single PEG unit enhances the aqueous solubility of the linker without adding significant steric bulk.[2] These characteristics make this compound an ideal reagent for creating well-defined bioconjugates for various applications, including antibody-drug conjugates (ADCs), protein PEGylation, and the functionalization of nanoparticles and surfaces.[3][5][]
Mechanism of Action
The utility of this compound stems from its two distinct reactive functionalities, which can be addressed in a controlled, sequential manner.
-
Maleimide-Thiol Conjugation: The primary reaction involves the nucleophilic attack of a thiolate anion (deprotonated thiol) on one of the double-bond carbons of the maleimide ring.[3] This Michael addition reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5, where cysteine thiols are sufficiently reactive, and lysine amines are largely protonated and thus less reactive.[3][] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]
-
Carboxylic Acid-Amine Conjugation: The terminal carboxylic acid is unreactive on its own and requires activation to form an amide bond with a primary amine. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.[7][8] This activated ester then readily reacts with an amine-containing molecule to create a stable amide linkage.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Mal-PEG1-acid in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Mal-PEG1-acid is a heterobifunctional linker that plays a crucial role in modern drug delivery systems. Its unique structure, featuring a thiol-reactive maleimide (B117702) group at one end and an amine-reactive carboxylic acid at the other, connected by a short polyethylene (B3416737) glycol (PEG) spacer, allows for the precise and stable conjugation of different molecules.[1][2] This enables the development of sophisticated drug carriers, targeted therapies, and bioconjugates with improved therapeutic profiles.
The primary advantage of this compound lies in its ability to link two distinct molecular entities. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[2][3][4] This reaction is most efficient at a pH between 6.5 and 7.5.[5] The carboxylic acid group can be activated to react with primary amines, forming a stable amide bond.[2] This dual reactivity makes it an invaluable tool for creating complex biomolecular constructs. The short PEG spacer enhances the water solubility of the linker and the resulting conjugate, which can be beneficial for formulation and reducing non-specific interactions.[2][3]
Key Applications
Antibody-Drug Conjugates (ADCs)
This compound is extensively used as a linker in the construction of ADCs, which combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[1][6]
-
Mechanism: The carboxylic acid end of the linker is first conjugated to an amine group on the cytotoxic payload. In a subsequent step, the maleimide end of the payload-linker construct is attached to thiol groups on the antibody. These thiols are typically generated by the selective reduction of the antibody's interchain disulfide bonds.[6]
-
Advantages: The PEG component can improve the solubility and stability of the ADC, potentially reducing aggregation and prolonging its circulation time in the bloodstream.[6]
Surface Modification of Nanoparticles and Liposomes
Functionalizing the surface of drug delivery vehicles like nanoparticles and liposomes is critical for targeted delivery and improved biocompatibility.[3][7][8]
-
"Stealth" Properties: Coating nanoparticles with PEG (PEGylation) shields them from the immune system, reducing opsonization and clearance by the mononuclear phagocyte system, which significantly prolongs their circulation time.[8]
-
Targeted Delivery: this compound allows for a two-step functionalization. First, the carboxylic acid is used to anchor the linker to the nanoparticle surface (often amine-functionalized). Then, the exposed maleimide group can be used to attach a targeting ligand, such as a peptide or antibody fragment containing a cysteine residue.[7][9][10] This enables the drug carrier to specifically bind to and be internalized by target cells, such as cancer cells overexpressing a particular receptor.[11]
Protein and Peptide PEGylation
PEGylation is a well-established strategy to enhance the therapeutic properties of proteins and peptides.[12]
-
Benefits: Attaching PEG chains can increase the hydrodynamic size of the biomolecule, reducing renal clearance and extending its plasma half-life. It can also mask epitopes, decreasing immunogenicity, and improve solubility.[12]
-
Application: While longer PEG chains are often used for this purpose, this compound can be employed when a specific, short linkage is required for conjugating a protein to another molecule or surface via a thiol group.
Quantitative Data Summary
The efficiency of conjugation and the final properties of the drug delivery system are highly dependent on reaction conditions and stoichiometry. The following tables summarize key quantitative parameters cited in typical protocols.
Table 1: Reaction Conditions for this compound Conjugation
| Parameter | Carboxylic Acid Activation (Amine Coupling) | Maleimide-Thiol Coupling (Michael Addition) |
| Reagents | EDC, NHS | Thiol-containing molecule (e.g., peptide) |
| Molar Ratio | Mal-PEG-acid : EDC : NHS = 1 : 1.2-2.0 : 1.2-2.0[12] | PEG-Maleimide : Thiol = 10-20 : 1 molar excess[4] |
| Optimal pH | Activation: 4.5-7.2; Conjugation: 7.0-8.5[12] | 6.5 - 7.5[7] |
| Reaction Time | Activation: 15-60 min; Conjugation: 2-24 hours[12] | 2-4 hours at RT or overnight at 4°C[4] |
| Temperature | Room Temperature (RT) or 4°C | Room Temperature (RT) or 4°C[4] |
| Solvent | Anhydrous DMF or DCM for small molecules; Aqueous buffer for proteins[12] | Aqueous buffer (e.g., PBS)[4] |
Table 2: Representative Physicochemical Properties of Nanoparticles Before and After PEGylation
| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Unmodified Nanocarriers | < 130 | ~ -30 | > 90%[11] |
| PEGylated Nanoparticles | 183 | (Not specified) | 5.05% (drug loading)[9] |
| PCL-PEG-MAL Nanoparticles | ~20 - 40 | (Not specified) | (Not specified)[10] |
Note: Data is compiled from various studies using different nanoparticle systems and may not be directly comparable. It serves to illustrate typical values and changes upon modification.
Experimental Protocols & Visualizations
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid group of this compound using EDC/NHS chemistry and its subsequent conjugation to a small molecule drug or ligand containing a primary amine. This is a common first step in creating ADCs or functionalized linkers for nanoparticle attachment.
Materials:
-
This compound
-
Amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere
Procedure:
-
Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF. b. Add NHS (1.1 - 2.0 equivalents) and EDC (1.1 - 2.0 equivalents) to the solution.[6][12] c. Stir the mixture at room temperature for 30-60 minutes to form the NHS ester.[12] The reaction can be monitored by TLC or LC-MS.
-
Conjugation to Payload: a. In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.[6] b. Add the activated Mal-PEG1-NHS ester solution to the payload solution. c. Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base.[6][12] d. Stir the reaction at room temperature for 2-24 hours (or overnight) under an inert atmosphere.[6][12]
-
Purification: a. Monitor the reaction progress by LC-MS. b. Once complete, purify the maleimide-activated payload, for example, by reverse-phase HPLC.[6] c. Lyophilize the purified product and store it at -20°C or -80°C.[6]
References
- 1. Mal-PEG-acid | Acid-PEG-Mal | AxisPharm [axispharm.com]
- 2. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Hydrogels with Mal-PEG1-acid Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and characterizing hydrogels using Maleimide-PEG-acid (Mal-PEG-acid) crosslinkers. The protocols outlined below leverage the highly efficient and specific Michael-type addition reaction between a maleimide (B117702) group and a thiol group, offering a robust method for hydrogel formation under physiological conditions. This "click chemistry" approach is ideal for applications in tissue engineering, regenerative medicine, and controlled drug delivery, particularly for encapsulating sensitive biologics.[1]
Mechanism of Action: Thiol-Maleimide Michael Addition
The fundamental crosslinking chemistry involves the reaction between a multi-arm PEG-maleimide macromer (e.g., 4-arm PEG-Maleimide or PEG-4MAL) and a dithiol-containing crosslinker. In this Michael-type addition reaction, a nucleophilic thiol group attacks the carbon-carbon double bond of the maleimide group. This process forms a stable thioether bond, leading to the creation of a three-dimensional, crosslinked polymer network.[1] The reaction proceeds efficiently in aqueous solutions at a physiological pH range of 6.5-7.5 without the need for a catalyst, making it highly suitable for in-situ applications.[1]
The "Mal-PEG1-acid" terminology suggests a heterobifunctional linker containing a maleimide group, a single ethylene (B1197577) glycol unit, and a carboxylic acid group. This acid group can be used for subsequent modifications, for example, by coupling it to amine-containing molecules through carbodiimide (B86325) chemistry (EDC/NHS).[2] This allows for a two-step conjugation strategy to attach various biomolecules.[2]
Experimental Protocols
Protocol 1: Formation of a 4% (w/v) PEG-4MAL Hydrogel with RGD Peptide Functionalization
This protocol details the formation of a hydrogel commonly used for cell culture applications, incorporating a cell-adhesive peptide (RGD).
1. Materials and Reagents:
-
4-arm PEG-Maleimide (PEG-4MAL), 20 kDa
-
Adhesive Peptide: Cysteine-containing Arginyl-glycyl-aspartic acid (RGD) peptide (e.g., GRGDSPC)
-
Crosslinker: Protease-degradable peptide with terminal cysteines (e.g., GCRDVPMSMRGGDRCG, referred to as VPM) or PEG-dithiol
-
Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer (20 mM, pH 7.4)
2. Preparation of Stock Solutions:
-
PEG-4MAL Stock Solution (10% w/v): Weigh 100.0 mg of PEG-4MAL powder and dissolve it in 1.0 mL of buffer. Vortex gently until fully dissolved.[1][3]
-
Adhesive Peptide (RGD) Stock Solution: To achieve a final concentration of 2.0 mM RGD in the final hydrogel, dissolve 4.06 mg of the RGD peptide in 0.5 mL of buffer.[1][3]
-
Crosslinker Stock Solution: Calculate the required amount of the dithiol crosslinker to achieve a 1:1 molar ratio between the thiol groups on the crosslinker and the remaining maleimide groups on the PEG-4MAL after RGD conjugation. For a 4% gel, this may be approximately 13.27 mg of VPM peptide dissolved in 1.0 mL of buffer.[1][3]
3. Hydrogel Formation Workflow:
Caption: Hydrogel Formation Workflow.
4. Detailed Procedure:
-
Functionalization of PEG-4MAL: In a sterile microcentrifuge tube, mix the PEG-4MAL stock solution with the RGD stock solution. For the example amounts, combine 1.0 mL of the PEG-4MAL solution and 0.5 mL of the RGD solution.[1]
-
Incubation: Incubate the mixture for at least 15 minutes at 37°C. This allows the thiol group on the cysteine of the RGD peptide to react with a portion of the maleimide groups on the PEG-4MAL.[1][3]
-
Crosslinking: Add the crosslinker solution to the functionalized PEG-4MAL precursor solution. Mix thoroughly by pipetting up and down for 15-30 seconds, avoiding the introduction of bubbles.[1] Note: Gelation can be very rapid (seconds to minutes), so this step must be performed quickly.[1]
-
Dispensing and Gelation: Immediately dispense the prepolymer solution into the desired mold, culture well, or injection device.[1] Allow the mixture to stand at room temperature or 37°C until gelation is complete (the solution no longer flows when the container is tilted).[1]
-
Equilibration: Once gelled, the hydrogel can be swollen in an excess of buffer (e.g., PBS) or cell culture medium.[1]
Protocol 2: Cell Encapsulation in PEG-based Hydrogels
This protocol outlines the steps for encapsulating cells within the hydrogel matrix.
1. Materials:
-
Sterile hydrogel precursor solutions (as prepared in Protocol 1)
-
Cell suspension in an appropriate culture medium
-
Sterile, biocompatible buffers or culture medium
2. Procedure:
-
Perform all steps in a sterile cell culture hood.
-
Prepare the hydrogel precursor solution as described in Protocol 1.
-
Trypsinize and count the cells to be encapsulated.
-
Resuspend the cell pellet in a small volume of culture medium to achieve a high cell density.
-
To initiate gelation, rapidly and thoroughly mix the cell suspension with the precursor solutions at a 1:1 stoichiometric ratio of thiol to maleimide groups.[4]
-
Immediately pipette the cell-laden precursor solution into the desired culture format (e.g., well plate, microfluidic device).[4]
-
Allow for gelation to complete.
-
After gelation, add cell culture medium to the top of the hydrogels.[4]
-
Culture the cell-laden hydrogels under standard cell culture conditions (37°C, 5% CO₂).[4]
Hydrogel Characterization
Rheological Analysis for Mechanical Properties
Objective: To measure the viscoelastic properties of the hydrogel, primarily the storage modulus (G'), which indicates stiffness.[1]
Protocol:
-
Prepare hydrogel discs of a defined geometry (e.g., 8 mm diameter, 1 mm thickness).[1]
-
Allow the samples to swell to equilibrium in a buffer (e.g., overnight in PBS).[1]
-
Perform oscillatory rheology using a rheometer with a parallel plate geometry.[1]
-
Apply a constant strain (e.g., 0.1-1%) within the linear viscoelastic region and sweep across a range of frequencies (e.g., 0.1-10 Hz) to measure the storage modulus (G') and the loss modulus (G'').[1]
Swelling Ratio Determination
Objective: To quantify the water uptake capacity of the hydrogel.
Protocol:
-
Prepare hydrogel samples and record their initial weight (W_dry).
-
Immerse the hydrogels in a buffer (e.g., PBS) at 37°C.
-
At various time points, remove the hydrogels, gently blot to remove excess surface water, and record their weight (W_swollen).
-
The swelling ratio (Q) is calculated as: Q = (W_swollen - W_dry) / W_dry.
-
Continue until the hydrogel reaches equilibrium swelling (no further weight change).
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Hydrogel Formulation | |||
| Final Polymer Concentration | 4.0% (w/v) | 20-kDa PEG-4MAL | [1][3] |
| RGD Concentration | 2.0 mM | --- | [1][3] |
| Mechanical Properties | |||
| Storage Modulus (G') | ~100 Pa | 4.0% (wt/vol), 20-kDa PEG-4MAL hydrogel | [3] |
| Storage Modulus (G') | ~5.8 kPa | 48% (w/w) non-swollen PEG SH-Mal hydrogel | [5] |
| Swelling Properties | |||
| Max. Swelling Weight Ratio | 18 ± 1 | SH-Mal sIPN with 10% gelatin | [5] |
| Max. Swelling Weight Ratio | 15 ± 3.4 | SH-Mal sIPN with 5% gelatin | [5] |
| Gelation Time | |||
| PEG-4MAL | ~1-5 min | in 4 mM TEA | [6] |
| PEG-4VS | ~30-60 min | in 400 mM TEA | [6] |
| PEG-4A | >60 min | in 400 mM TEA | [6] |
Signaling Pathway and Logical Relationships
The tunability of these hydrogels allows for the investigation of cell behavior by modulating key signaling pathways.[4] For instance, the incorporation of RGD peptides promotes cell adhesion through integrin binding, which can influence cell proliferation, differentiation, and migration.
Caption: Cell-Hydrogel Interaction Pathway.
Applications
The versatility of Mal-PEG-acid crosslinked hydrogels makes them suitable for a wide range of biomedical applications:
-
Bioactive Scaffolds for Tissue Engineering: By incorporating cell-adhesive peptides like RGD, these hydrogels can act as active templates to promote cell adhesion, proliferation, and differentiation, which is crucial for cartilage and bone regeneration.[2]
-
Controlled Drug Delivery: Therapeutic agents with free thiol groups can be covalently attached to the hydrogel matrix, allowing for sustained and localized drug release.[2][7]
-
3D Cell Culture Models: These hydrogels provide a well-defined, synthetic alternative to Matrigel for the in vitro generation and culture of human pluripotent stem cell-derived organoids (HOs).[3]
-
In Vivo Delivery Vehicles: The in-situ gelling properties of these hydrogels make them excellent candidates for the minimally invasive delivery of cells and therapeutic agents to target tissues.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG-4MAL hydrogels for human organoid generation, culture, and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Mal-PEG1-Acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing Mal-PEG1-acid conjugation reactions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound conjugation yield unexpectedly low?
Low conjugation yield is a common issue that can stem from several factors. The primary reasons include the degradation of the maleimide (B117702) reagent, insufficient availability of reactive thiols on the target molecule, and suboptimal reaction conditions. A systematic approach to troubleshooting is recommended to identify and resolve the root cause.
Q2: How can I determine if my this compound reagent is still active?
The maleimide group is highly susceptible to hydrolysis in aqueous solutions, which renders it inactive for conjugation.[1] This hydrolysis process is accelerated by increases in pH and temperature.
-
Storage: For long-term stability (months to years), store this compound in its solid form, desiccated at -20°C. Short-term storage (days to weeks) at 0-4°C is also acceptable.
-
Solution Preparation: Always prepare aqueous solutions of this compound immediately before use. If a stock solution is necessary, use an anhydrous solvent such as DMSO or DMF and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Stability in Solution: Be aware that storing maleimide-functionalized molecules in aqueous solutions can lead to a significant loss of reactivity over time. For instance, maleimide-functionalized nanoparticles can lose approximately 10% of their reactivity after 7 days at 4°C, with this loss increasing to around 40% at 20°C.[3]
Q3: My target molecule (e.g., protein, peptide) has disulfide bonds. Do I need to reduce them?
Yes, the reduction of disulfide bonds is a critical step. Maleimides react specifically with free sulfhydryl (thiol, -SH) groups, not with the oxidized disulfide bonds (S-S). Therefore, any disulfide bonds intended for conjugation must be cleaved to generate free thiols.
-
Recommended Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent. It is highly effective, stable, and, importantly, does not contain a thiol group itself. This means that excess TCEP does not need to be removed from the reaction mixture before the addition of the maleimide reagent.[4][5]
-
Alternative Reducing Agent: Dithiothreitol (DTT) is another potent reducing agent. However, any excess DTT must be completely removed after the reduction step (e.g., via a desalting column or dialysis) as its free thiol groups will compete with your target molecule for reaction with the this compound.
Q4: What are the optimal reaction conditions for maleimide-thiol conjugation?
Optimizing reaction conditions is crucial for maximizing conjugation efficiency. The key parameters to consider are pH, the molar ratio of reactants, temperature, and reaction time.
-
pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[6] Within this range, the reaction is highly chemoselective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine (B10760008) residues).[6] Below pH 6.5, the reaction rate decreases significantly, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with amines.[6]
-
Molar Ratio: A molar excess of the maleimide reagent is typically used to drive the reaction to completion. For protein labeling, a 10- to 20-fold molar excess of the maleimide-PEG reagent is a common starting point.[5][6] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically. For example, for a peptide, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio was more effective.[2][3]
-
Temperature and Time: Reactions are commonly performed at room temperature (20-25°C) for 2-4 hours or at 4°C overnight.[2][6] Lower temperatures can be beneficial for sensitive biomolecules that may be prone to degradation.
Q5: I'm observing unexpected byproducts or my final conjugate is unstable. What could be the cause?
Several side reactions can occur during and after the conjugation, potentially leading to a heterogeneous product mixture and instability.
-
Maleimide Hydrolysis: As previously mentioned, the maleimide ring can be opened by hydrolysis, forming an unreactive maleamic acid. This is more prevalent at pH values above 7.5.[7][8]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and the thiol is not always completely stable and can undergo a reversible retro-Michael reaction.[9][10][11][12] This is particularly a concern in thiol-rich environments, such as in vivo with high concentrations of glutathione, and can lead to the exchange of the PEG linker to other thiol-containing molecules.[9][10]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring. This side reaction is more prominent at neutral or basic pH.[13]
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Inactive Maleimide Reagent | Store this compound desiccated at -20°C. Prepare aqueous solutions fresh before use. For stock solutions, use anhydrous DMSO or DMF and store at -20°C.[2] |
| Inaccessible/Oxidized Thiols | Reduce disulfide bonds with TCEP prior to conjugation. Use degassed buffers and consider adding 1-5 mM EDTA to prevent re-oxidation of thiols. Quantify free thiols using Ellman's reagent to confirm their availability. | |
| Suboptimal Reaction pH | Maintain the reaction pH between 6.5 and 7.5 using a non-amine, thiol-free buffer (e.g., PBS, HEPES).[6] | |
| Incorrect Molar Ratio | Optimize the molar excess of this compound to the thiol-containing molecule. Start with a 10-20 fold excess for proteins and optimize for your specific system.[5][6] | |
| Multiple Products or Smearing on Gel/Chromatogram | Maleimide Hydrolysis | Perform the reaction at the lower end of the optimal pH range (6.5-7.0). Use freshly prepared maleimide solutions. |
| Reaction with Amines (e.g., Lysine) | Ensure the reaction pH does not exceed 7.5. | |
| Thiazine Rearrangement (with N-terminal Cysteine) | Perform the conjugation at a more acidic pH (e.g., 6.0-6.5) to keep the N-terminal amine protonated.[13] | |
| Conjugate Instability (Loss of PEG) | Retro-Michael Reaction (Thiol Exchange) | After the initial conjugation, consider incubating the conjugate at a slightly higher pH (e.g., 8.5-9.0) to promote hydrolysis of the thiosuccinimide ring, which can stabilize the linkage.[14] |
| Low Product Recovery After Purification | Inappropriate Purification Method | For PEGylated proteins, size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are commonly used.[][16] Optimize the column and buffer conditions for your specific conjugate. |
| Non-specific Binding to Column | For HIC, adjust the salt concentration. For IEX, optimize the pH and salt gradient. Consider adding excipients like arginine to your buffers to improve recovery.[17][18] |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent
This protocol is used to determine the concentration of free sulfhydryl groups in a sample before proceeding with the conjugation reaction.
Materials:
-
Ellman's Reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare Cysteine Standards: Prepare a stock solution of cysteine (e.g., 1.5 mM) in the Reaction Buffer. Perform serial dilutions to create a standard curve (e.g., 0.1 to 1.5 mM).
-
Sample Preparation: Dilute your thiol-containing sample in the Reaction Buffer to a concentration that will fall within the standard curve.
-
Reaction:
-
To 250 µL of each standard and sample in separate microcentrifuge tubes, add 50 µL of the Ellman's Reagent Solution.
-
Add 2.5 mL of Reaction Buffer to each tube.
-
For a blank, use 250 µL of Reaction Buffer instead of the sample/standard.
-
-
Incubation: Mix the solutions well and incubate at room temperature for 15 minutes.[19][20]
-
Measurement: Measure the absorbance of each sample and standard at 412 nm.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the concentration of free thiols in your sample.
Protocol 2: Reduction of Disulfide Bonds with TCEP
This protocol describes the reduction of disulfide bonds in proteins or peptides to generate free thiols for conjugation.
Materials:
-
Thiol-containing protein/peptide
-
TCEP-HCl
-
Degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare Protein Solution: Dissolve the protein or peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[2]
-
Add TCEP: Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2][5][6]
-
Incubation: Flush the reaction vial with an inert gas, seal it, and incubate for 20-60 minutes at room temperature.[2][5][6][21]
-
Proceed to Conjugation: The reduced protein solution can be used directly in the conjugation reaction without the need to remove the TCEP.
Protocol 3: this compound Conjugation to a Thiol-Containing Molecule
This protocol provides a general procedure for the conjugation of this compound to a reduced protein or peptide.
Materials:
-
Reduced, thiol-containing molecule (from Protocol 2)
-
This compound
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (pH 6.5-7.5)
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine) - Optional
-
Inert gas
Procedure:
-
Prepare Maleimide Reagent: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[2][6]
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein/peptide solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point for proteins).[5][6] Add the maleimide solution dropwise while gently stirring.
-
Flush the reaction vial with an inert gas, seal, and mix thoroughly.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[2]
-
Quenching (Optional): To stop the reaction and consume any unreacted maleimide groups, add a small molecule thiol like L-cysteine in excess and incubate for an additional 15-30 minutes.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove unreacted reagents.[2][]
Visualizing Workflows and Reactions
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Key reaction pathways in maleimide-thiol chemistry.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. udspace.udel.edu [udspace.udel.edu]
- 10. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
how to prevent hydrolysis of Mal-PEG1-acid maleimide group
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Mal-PEG1-acid while minimizing the hydrolysis of its maleimide (B117702) group.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker. It contains two primary reactive groups:
-
A maleimide group: This group reacts specifically with thiol (sulfhydryl) groups, such as those found on cysteine residues of proteins, to form a stable thioether bond.
-
A carboxylic acid group: This group can be activated to react with primary amines, such as those on lysine (B10760008) residues or N-termini of proteins, forming a stable amide bond.
The short polyethylene (B3416737) glycol (PEG) linker (PEG1) increases the hydrophilicity of the molecule.
Q2: What is maleimide hydrolysis and why is it a concern?
Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by a nucleophilic attack from a water molecule. This reaction forms an unreactive maleamic acid derivative. Once hydrolyzed, the maleimide group can no longer react with a thiol group, leading to a loss of conjugation efficiency.
Q3: What are the main factors that influence the rate of maleimide hydrolysis?
The two primary factors that accelerate the hydrolysis of the maleimide group are:
-
pH: The rate of hydrolysis significantly increases with increasing pH. Alkaline conditions (pH > 7.5) are particularly detrimental to maleimide stability.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including maleimide hydrolysis.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low or no conjugation to a thiol-containing molecule. | Hydrolysis of the maleimide group. | - Prepare fresh solutions of this compound immediately before use.- Ensure the pH of the reaction buffer is within the optimal range of 6.5-7.5.- Perform the conjugation reaction at a lower temperature (e.g., 4°C or on ice). |
| Oxidized thiols on the target molecule. | - Reduce disulfide bonds on the target molecule using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.- Degas buffers to remove dissolved oxygen, which can promote thiol oxidation. | |
| Inconsistent conjugation efficiency between experiments. | Variability in buffer preparation. | - Use a calibrated pH meter to ensure the reaction buffer is consistently within the 6.5-7.5 range.- Prepare fresh buffers for each experiment. |
| Improper storage of this compound. | - Store solid this compound at -20°C, protected from moisture.- For stock solutions, dissolve in an anhydrous organic solvent like DMSO or DMF and store at -20°C in small aliquots to avoid multiple freeze-thaw cycles. |
Quantitative Data: Influence of pH and Temperature on Maleimide Hydrolysis
The stability of the maleimide group is highly dependent on both pH and temperature. The following table summarizes the observed hydrolysis rate constants for an 8-arm PEG-maleimide, which can serve as a general guide for understanding the stability of similar maleimide-PEG compounds.
| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Half-life (t½) | Stability |
| 5.5 | 20 | Very slow | Very long | Very Stable |
| 5.5 | 37 | Very slow | Very long | Very Stable |
| 7.4 | 20 | 1.24 x 10⁻⁵ | ~15.5 hours | Moderately Stable |
| 7.4 | 37 | 6.55 x 10⁻⁵ | ~2.9 hours | Low Stability |
| 9.0 | Not specified | Fast | Short | Unstable |
| 11.0 | Not specified | Very Fast | Very Short | Very Unstable |
Data adapted from a study on 8-arm PEG10k-maleimide and should be considered as a general reference.[1] The half-life was calculated using the formula t½ = 0.693 / k, where k is the observed rate constant.
Experimental Protocol: Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general procedure for the conjugation of this compound to a protein containing a free thiol group, with steps to minimize maleimide hydrolysis.
Materials:
-
This compound
-
Thiol-containing protein
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
(Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if any of the components are light-sensitive.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and any reducing agent by purifying the conjugate using a size-exclusion chromatography column or dialysis.
-
-
Characterization and Storage:
-
Characterize the resulting conjugate to determine the degree of labeling.
-
For short-term storage, keep the conjugate at 4°C. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C.
-
Visualizing Key Processes
Caption: The hydrolysis pathway of a maleimide group.
References
common side reactions with Mal-PEG1-acid and how to avoid them
Welcome to the technical support center for Mal-PEG1-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker. It contains a maleimide (B117702) group that selectively reacts with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins and peptides. It also possesses a terminal carboxylic acid which can be activated to react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein. The single polyethylene (B3416737) glycol (PEG) unit is a short spacer that can help with solubility. This reagent is commonly used for:
-
Protein and peptide labeling: Attaching fluorescent dyes, biotin, or other reporter molecules.
-
Antibody-Drug Conjugate (ADC) development: As a linker to connect cytotoxic drugs to antibodies.
-
Surface modification: Functionalizing nanoparticles or other surfaces.
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
The ideal pH range for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][3][4] Below pH 6.5, the reaction rate with thiols is significantly reduced because the thiol group is less likely to be in its reactive thiolate anion form.[1][3] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with amines, leading to non-specific conjugation.[1][2][3][5]
Q3: My this compound is not reacting with my protein's cysteine residues. What could be the cause?
Low or no conjugation efficiency can stem from several factors:
-
Hydrolyzed Maleimide: The maleimide group is susceptible to hydrolysis in aqueous solutions, a reaction that accelerates with increasing pH.[1][6] Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[6][7] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[6][7]
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be inaccessible or have formed disulfide bonds, which do not react with maleimides.[6] Consider a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[6]
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][3][6] At a lower pH, the reaction rate decreases, while at a higher pH (>7.5), the rate of hydrolysis increases and the maleimide can react with amines.[1][6]
Q4: How can I improve the in-vivo stability of my maleimide conjugate and prevent payload loss?
The thioether bond formed between a maleimide and a cysteine thiol can be reversible in a thiol-rich environment, such as in vivo with glutathione, leading to a "retro-Michael reaction" and payload exchange.[5][6] To create a more stable conjugate, you can induce hydrolysis of the thiosuccinimide ring after the conjugation reaction is complete.[7] The resulting ring-opened product is highly stable and not susceptible to reversal.[7] This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0).[6][7]
Troubleshooting Guide
This section addresses common side reactions encountered during conjugation with this compound and provides strategies to minimize them.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of Maleimide Group: The maleimide ring has opened due to exposure to water, especially at neutral to alkaline pH, rendering it inactive.[7] | - Prepare aqueous solutions of this compound immediately before use.[7][8]- Store stock solutions in an anhydrous organic solvent (DMSO or DMF) at -20°C or -80°C.[7][8]- Maintain the reaction pH between 6.5 and 7.5.[1][2][7] |
| Oxidation of Thiol Groups: Cysteine residues have formed disulfide bonds, which are unreactive with maleimides.[2] | - Pre-treat the protein with a reducing agent like TCEP to generate free thiols.[2][6]- Degas buffers to remove oxygen and consider adding a chelating agent like EDTA to prevent re-oxidation.[9] | |
| Non-Specific Conjugation | Reaction with Primary Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chains of lysine residues.[1][2][6] | - Strictly maintain the reaction pH within the optimal range of 6.5-7.5.[1][2][3] |
| Heterogeneous Product with N-terminal Cysteine | Thiazine (B8601807) Rearrangement: The N-terminal amine of a cysteine residue can attack the newly formed succinimidyl thioether, leading to a stable six-membered thiazine ring.[6][10][11] | - Perform the conjugation at a more acidic pH (e.g., 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[1] |
| Loss of Conjugated Molecule In Vivo | Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversible in the presence of other thiols, leading to the exchange of the conjugated molecule.[5][6] | - After the initial conjugation and purification, adjust the pH of the conjugate solution to 8.5-9.0 and incubate to promote hydrolysis of the thiosuccinimide ring, which forms a more stable, irreversible bond.[6][7] |
Quantitative Data Summary
| Parameter | Value/Range | Significance | References |
| Optimal Reaction pH | 6.5 - 7.5 | Balances reaction rate and selectivity for thiols over amines. | [1][2][3] |
| Relative Reaction Rate (Thiol vs. Amine at pH 7.0) | ~1,000 : 1 | Demonstrates the high chemoselectivity of maleimides for thiols at neutral pH. | [2][3][4] |
| Recommended Molar Excess of Maleimide Reagent | 10 to 20-fold | A common starting point to drive the conjugation reaction to completion. This should be optimized for each specific application. | [1][12][13] |
| Optimal Molar Ratio for a Small Peptide | 2:1 (Maleimide:Thiol) | An example of an optimized ratio for a specific application. | [9][14] |
| Optimal Molar Ratio for a Nanobody | 5:1 (Maleimide:Protein) | An example of an optimized ratio for a larger biomolecule. | [9][14] |
| Storage Temperature for Stock Solutions | -20°C to -80°C | Essential for maintaining the stability of the maleimide group in anhydrous organic solvents. | [7][8] |
Experimental Protocols & Workflows
General Experimental Workflow for Maleimide-Thiol Conjugation
Protocol for Post-Conjugation Hydrolysis to Stabilize the Thioether Bond
This protocol should be performed after the initial conjugation reaction and purification of the conjugate.
-
Prepare Buffers:
-
Purified maleimide-thiol conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
High pH buffer (e.g., 0.5 M borate (B1201080) buffer, pH 9.0).
-
Neutralization buffer (e.g., 1 M phosphate (B84403) buffer, pH 6.5).
-
-
pH Adjustment:
-
To your purified conjugate solution, add the high pH buffer to adjust the final pH of the solution to 8.5-9.0.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (or 37°C to accelerate) for 2-4 hours. Monitor the ring-opening by mass spectrometry until hydrolysis is complete.
-
-
Neutralization:
-
Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.
-
Key Reaction Pathways in Maleimide Chemistry
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Mal-PEG1-Acid Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during and after the conjugation of Maleimide-PEG1-Acid (Mal-PEG1-acid).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues with this compound conjugates?
The two main stability concerns are the hydrolysis of the maleimide (B117702) group before conjugation and the reversibility of the maleimide-thiol adduct after conjugation.[1][2]
-
Maleimide Hydrolysis: In aqueous solutions, especially at pH values above 7.5, the maleimide ring can undergo hydrolysis, opening the ring to form a non-reactive maleamic acid derivative.[1][3] This renders the PEG linker incapable of reacting with thiol groups.
-
Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide linkage formed between the maleimide and a thiol group (e.g., from a cysteine residue) is susceptible to a reversible retro-Michael reaction.[4][5] In a biological environment rich in thiols like glutathione, this can lead to the exchange of the PEG conjugate to other molecules, causing off-target effects and reduced efficacy.[4][6]
Q2: How can I prevent the hydrolysis of the maleimide group before conjugation?
To minimize premature hydrolysis of the maleimide group:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use.[3][7]
-
Proper Storage: Store the this compound reagent as a dry powder or in an anhydrous organic solvent like DMSO or DMF at -20°C, protected from moisture.[3]
-
Control pH: Perform the conjugation reaction within the optimal pH range of 6.5-7.5.[3][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, and maleimide hydrolysis is slower.[6][8]
Q3: My conjugate is losing its payload in plasma. How can I improve its stability?
The loss of payload is often due to the retro-Michael reaction. To enhance stability, the goal is to promote the irreversible hydrolysis of the thiosuccinimide ring to form a stable succinamic acid derivative, which is resistant to thiol exchange.[4][9]
Strategies to promote this stabilizing hydrolysis include:
-
Post-conjugation Hydrolysis: After the conjugation reaction, the thiosuccinimide ring can be intentionally hydrolyzed. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.2) for a controlled period.[10]
-
Use of Next-Generation Maleimides: Consider using N-aryl maleimides or other "self-hydrolyzing" maleimides.[2][11][12] These are designed with electron-withdrawing groups that accelerate the stabilizing ring-opening hydrolysis after conjugation.[9][13]
Q4: What is the optimal pH for the conjugation reaction?
The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[3][6]
-
Below pH 6.5: The reaction rate slows down as the concentration of the reactive thiolate anion decreases.[1]
-
Above pH 7.5: The reaction loses its specificity for thiols, and the maleimide can react with primary amines (e.g., lysine (B10760008) residues).[1][6] Additionally, the rate of maleimide hydrolysis increases significantly.[1][3]
Q5: How can I quench the conjugation reaction and cap unreacted maleimides?
To stop the reaction, you can add a small molecule containing a thiol group, such as L-cysteine or β-mercaptoethanol.[3] This will react with any remaining unreacted maleimide groups, preventing them from reacting with other molecules in subsequent steps.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Maleimide Reagent: The maleimide group on the this compound has hydrolyzed before reacting with the thiol. | - Prepare fresh solutions of the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[3][14] - Avoid prolonged storage of the reagent in aqueous buffers.[3] - Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[14] |
| Oxidation of Thiol Groups: The thiol groups on the protein or molecule of interest have formed disulfide bonds and are not available for conjugation. | - Degas all buffers to remove dissolved oxygen.[3] - Consider a brief treatment with a reducing agent like TCEP, which does not need to be removed before conjugation.[14] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Insufficient Molar Excess of Maleimide Reagent: The ratio of this compound to the thiol-containing molecule is too low. | - Optimize the molar ratio. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[1][15] | |
| Conjugate Instability (Loss of PEG) | Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide linkage is reversing in the presence of other thiols (e.g., in plasma). | - Induce hydrolysis of the thiosuccinimide ring after conjugation by incubating at a slightly basic pH (e.g., pH 8.5-9.2) to form a stable ring-opened structure.[4][10] - Consider using next-generation maleimides (e.g., N-aryl maleimides) that are designed to undergo rapid hydrolysis after conjugation.[2][11][12] |
| Protein Aggregation During Conjugation | Increased Hydrophobicity: The conjugation of the PEG linker can alter the surface properties of the protein, leading to aggregation.[15] | - Optimize the molar ratio of the maleimide reagent to the protein.[15] - Consider using a lower protein concentration if possible.[15] - Include solubility-enhancing linkers, such as longer PEG chains, if the application allows.[15] |
| Heterogeneous Product | Side Reactions: The maleimide group is reacting with other functional groups, such as amines. | - Maintain the reaction pH between 6.5 and 7.5 to ensure specificity for thiols.[3] - Purify the conjugate promptly after the reaction to remove byproducts.[3] |
Quantitative Data on Conjugate Stability
The stability of maleimide conjugates can be significantly influenced by the structure of the maleimide and the post-conjugation treatment.
| Conjugate Type | Conditions | Stability Outcome | Reference |
| N-alkyl maleimide MMAE ADC | Thiol-containing buffer and serum, 37°C for 7 days | 35-67% deconjugation | [11][12] |
| N-aryl maleimide MMAE ADC | Thiol-containing buffer and serum, 37°C for 7 days | <20% deconjugation | [11][12] |
| Maleimide-PEG conjugate | 1 mM glutathione, 37°C for 7 days | ~70% of conjugate remaining intact | [16] |
| Mono-sulfone-PEG conjugate | 1 mM glutathione, 37°C for 7 days | >95% of conjugate remaining intact | [16] |
| Commercial PEG bis-maleimide conjugate | In vitro for 7 days | <50% of conjugate remaining intact | [17] |
| Hydrolyzed thiosuccinimide conjugate | In vitro | Half-lives of over two years | [4][13] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general framework for conjugating a this compound to a thiol-containing protein.
-
Reagent Preparation:
-
Prepare the protein to be conjugated at 1-10 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris).[1]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration that is in excess of the starting maleimide concentration. Incubate for 15-30 minutes.[3]
-
-
Purification:
-
Remove unreacted this compound and quenching reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.[14]
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol describes how to intentionally hydrolyze the thiosuccinimide ring to stabilize the conjugate.
-
Perform Conjugation: Follow steps 1 and 2 of the "General Maleimide-Thiol Conjugation" protocol.
-
Purification: Purify the conjugate as described in step 4 of the general protocol to remove any unreacted thiols from the quenching step.
-
pH Adjustment for Hydrolysis:
-
Exchange the buffer of the purified conjugate to a buffer with a pH of 8.5-9.2 (e.g., borate (B1201080) buffered saline).[10]
-
-
Hydrolysis Incubation:
-
Incubate the conjugate solution at 37°C. The incubation time will need to be optimized, but a starting point could be 2-16 hours.[10] The progress of hydrolysis can be monitored by mass spectrometry.
-
-
Final Buffer Exchange:
-
Once the desired level of hydrolysis is achieved, exchange the buffer back to a neutral pH storage buffer (e.g., PBS pH 7.4).
-
Protocol 3: In Vitro Plasma Stability Assay
This protocol provides a general method for assessing the stability of the conjugate in plasma.
-
Materials:
-
Your this compound conjugate
-
Control plasma (e.g., human, mouse)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., RP-HPLC, ELISA)
-
-
Procedure:
-
Incubate the conjugate in plasma at a specific concentration at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot of the mixture.
-
Process the samples to stop any further degradation and to prepare them for analysis (e.g., protein precipitation followed by centrifugation).
-
Analyze the supernatant using a validated analytical method to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
-
Visualizations
Caption: Key instability pathways for this compound conjugates.
Caption: Decision workflow for troubleshooting this compound conjugations.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. vectorlabs.com [vectorlabs.com]
- 7. purepeg.com [purepeg.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Mal-PEG1-acid Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG1-acid labeled proteins. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound labeled proteins?
The main challenges in purifying proteins labeled with this compound stem from the heterogeneity of the PEGylation reaction mixture.[1] This mixture often contains the desired PEGylated protein, unreacted protein, excess this compound reagent, and potentially multi-PEGylated species or positional isomers.[1][] The key difficulties are:
-
Separating PEGylated protein from unreacted protein: The addition of a small PEG chain may not significantly alter the protein's properties, making separation challenging.
-
Removing excess unreacted this compound: Due to its relatively small size, this reagent can be difficult to separate from the much larger protein conjugate.
-
Resolving different PEGylated species: If the protein has multiple potential labeling sites, the reaction can result in a mixture of mono-, di-, and multi-PEGylated proteins, as well as positional isomers, which can be difficult to separate from one another.[][3]
Q2: Which chromatography techniques are most effective for purifying PEGylated proteins?
A multi-step chromatographic approach is often necessary for achieving high purity of PEGylated proteins.[1] The most commonly used techniques are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume.[1] Since PEGylation increases the hydrodynamic radius of a protein, SEC is very effective at removing unreacted, smaller molecules like excess PEG reagent and buffer components.[][4] It can also separate the PEGylated protein from the smaller, unreacted native protein.[3]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[5] The attachment of a neutral PEG chain can shield charged residues on the protein surface, altering its interaction with the IEX resin.[][3] This property can be exploited to separate PEGylated species from the unreacted protein and to resolve species with different degrees of PEGylation.[6][7]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[] The effect of PEGylation on a protein's hydrophobicity can vary, but HIC can be a useful orthogonal technique to IEX and SEC for purification.[8][9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While often denaturing, RP-HPLC offers high resolution and can be used for analytical characterization and small-scale purification, particularly for separating positional isomers.[][10]
Troubleshooting Guides
Problem 1: Unreacted this compound remains in the final product.
| Potential Cause | Recommended Solution |
| Inadequate resolution of the purification method. | Optimize Chromatography Conditions: For SEC, ensure the column has the appropriate pore size to effectively separate the small PEG reagent from the large protein conjugate.[5] For IEX, adjust the salt gradient and pH to maximize the resolution between the charged protein and the potentially charged (at certain pHs) this compound.[5] Consider implementing a diafiltration or tangential flow filtration step specifically designed to remove small molecules.[] |
| The unreacted PEG reagent is aggregating with the product. | Alter Buffer Conditions: Modify the buffer's pH or ionic strength to minimize non-specific interactions between the unreacted PEG and the PEGylated protein.[5] |
Problem 2: The PEGylated protein is not separating from the unreacted native protein.
| Potential Cause | Recommended Solution |
| The size and charge difference between the PEGylated and unreacted protein is minimal. | Optimize Chromatography Method: For IEX, a shallow elution gradient can improve the separation of species with very similar charges.[5] If IEX and SEC are ineffective, consider HIC, as the PEG chain might introduce a sufficient change in hydrophobicity to allow for separation.[][8] For analytical purposes, native PAGE can sometimes provide better resolution than SDS-PAGE for separating PEGylated species.[11][12] |
| Low degree of PEGylation. | Optimize Labeling Reaction: Increase the molar excess of the this compound reagent during the conjugation reaction to drive it towards completion. Ensure the reaction buffer pH is optimal for the maleimide-thiol reaction (typically pH 6.5-7.5) to maximize labeling efficiency.[13] |
Problem 3: Low recovery of the PEGylated product after purification.
| Potential Cause | Recommended Solution |
| The product is binding irreversibly to the chromatography column. | Modify Elution Conditions: For IEX, increase the salt concentration or change the pH of the elution buffer to disrupt strong ionic interactions. For HIC, decrease the salt concentration in the elution buffer. For RP-HPLC, adjust the organic solvent gradient.[5] |
| The product is precipitating on the column. | Decrease Sample Concentration: Reduce the concentration of the sample loaded onto the column to prevent aggregation and precipitation.[5] Consider changing the buffer composition to improve protein solubility. |
Experimental Protocols
Protocol 1: Purification of a this compound Labeled Protein using Size Exclusion Chromatography (SEC)
Objective: To remove unreacted this compound and other small molecule impurities from the PEGylated protein.
Methodology:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of the PEGylated protein.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with the protein and the downstream application (e.g., Phosphate-Buffered Saline, pH 7.4). Degas the buffer thoroughly.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a constant flow rate.
-
Sample Preparation: Dissolve the PEGylation reaction mixture in the mobile phase buffer. Filter the sample through a 0.22 µm filter to remove any particulates.[1]
-
Injection and Elution: Inject the prepared sample onto the equilibrated column. Elute with the mobile phase buffer at a constant flow rate.
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm). The PEGylated protein should elute in the earlier fractions, while the smaller, unreacted PEG reagent will elute later.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or HPLC to confirm the purity of the PEGylated protein.
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
Objective: To visualize the increase in apparent molecular weight after PEGylation and to assess the purity of the sample.
Methodology:
-
Sample Preparation: Mix the protein sample with an appropriate volume of SDS-PAGE loading buffer. For maleimide-linked conjugates, avoid heating the sample, as it can lead to cleavage of the thioether bond.[14]
-
Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel with an appropriate percentage to resolve the protein of interest and its PEGylated form. Run the gel according to the manufacturer's instructions.
-
Staining: After electrophoresis, stain the gel to visualize the protein bands.
-
Coomassie Brilliant Blue: A common stain for total protein detection.
-
Barium Iodide Staining: This method specifically stains the polyethylene (B3416737) glycol portion of the conjugate, which can be useful for confirming PEGylation.[15]
-
Zinc-Imidazole Reverse Staining: A rapid and sensitive method for detecting PEGylated proteins.[16]
-
-
Analysis: The PEGylated protein will migrate slower than the unreacted protein, appearing as a band with a higher apparent molecular weight. The presence of a single, sharp band for the PEGylated protein indicates high purity. Smearing or multiple bands may suggest heterogeneity or degradation.[11]
Quantitative Data Summary
Table 1: Comparison of Chromatographic Techniques for PEGylated Protein Purification
| Technique | Principle | Primary Application | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume.[1] | Removal of unreacted PEG and buffer components; separation of PEGylated from native protein.[] | Robust, reproducible, non-denaturing conditions.[1] | Limited resolution for species with similar sizes. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge.[5] | Separation of species with different degrees of PEGylation; separation of positional isomers.[][3] | High capacity, non-denaturing conditions.[] | Resolution may be limited if PEGylation does not significantly alter the net charge.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | Orthogonal purification step to IEX and SEC.[] | Maintains the native structure of the protein.[1] | Can have lower capacity and resolution compared to IEX.[] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | High-resolution analysis of purity and positional isomers.[] | High sensitivity and resolution.[1] | Can denature the protein, leading to loss of activity. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
- 16. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Mal-PEG1-Acid Conjugates
Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Mal-PEG1-acid from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal necessary?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains two reactive groups: a maleimide (B117702) group that reacts with thiol (sulfhydryl) groups, and a terminal carboxylic acid that can be activated to react with primary amines.[1][3] The short polyethylene (B3416737) glycol (PEG) chain enhances its solubility in aqueous solutions.[1][2]
Removal of unreacted this compound is a critical purification step for several reasons:
-
Product Purity: Unreacted reagents are impurities that can compromise the purity of the final product.[4]
-
Accurate Characterization: The presence of unreacted linker can interfere with downstream analytical techniques, leading to inaccurate measurements of conjugation efficiency and product concentration.
-
Safety and Efficacy: For therapeutic applications, residual reagents can affect the safety, stability, and efficacy of the final bioconjugate.[5]
Q2: What are the primary methods for removing unreacted this compound?
The most common purification methods leverage differences in physical and chemical properties between the small this compound molecule (MW ≈ 213.19 g/mol ) and the much larger target conjugate (e.g., a protein or antibody).[2][6] Key methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius). It is highly effective at removing small molecules like unreacted PEG linkers from large protein conjugates.[][8][9]
-
Dialysis / Ultrafiltration (UF): Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate small molecules from larger ones.[5][10]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[] Since this compound contains a carboxylic acid group, its charge is pH-dependent, which can be used to separate it from a target molecule with a different isoelectric point (pI).[][11]
-
Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity. This technique can offer high-resolution separation of PEGylated products from unreacted components.[12][13]
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RPC that also separates based on hydrophobicity.[][11]
Q3: How do I choose the best purification method for my specific application?
The optimal method depends on the properties of your target molecule and the scale of your purification. The decision workflow diagram below provides a guide for selecting an appropriate strategy. Key factors to consider are:
-
Size of the Conjugate: For large biomolecules like antibodies (>50 kDa), the significant size difference makes SEC and Dialysis/UF highly effective.
-
Charge of the Conjugate: If your target molecule has a different charge profile than the acidic this compound, IEX is a powerful option.[11]
-
Stability of the Conjugate: Ensure that the buffer conditions (pH, salt concentration) required for a given method will not compromise the stability or activity of your product.
-
Downstream Application: The required final purity level will influence the choice and potentially the number of purification steps needed.
Method Selection and Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Size Exclusion Chromatography (SEC)
-
Issue: Poor separation between my conjugate and unreacted this compound.
-
Possible Cause: The column resolution is insufficient for the size difference. While unlikely for large proteins, this can occur with smaller peptides.
-
Recommended Solution:
-
Select a column with a smaller pore size appropriate for the molecular weight range of your components.
-
Optimize the flow rate; a slower flow rate often improves resolution.[11]
-
Increase the column length for better separation.
-
-
-
Issue: Low recovery of my PEGylated product.
-
Possible Cause: The conjugate is interacting non-specifically with the SEC column matrix.
-
Recommended Solution:
-
Ion Exchange Chromatography (IEX)
-
Issue: The unreacted this compound co-elutes with my target molecule.
-
Possible Cause: The buffer pH results in similar net charges for both your product and the linker.
-
Recommended Solution:
-
Adjust the pH of the mobile phase. To separate the acidic linker, operate at a pH where the carboxylic acid is deprotonated (charged) and your molecule of interest has a different charge. For example, a buffer pH above 5 will ensure the linker is negatively charged.
-
Optimize the salt gradient. A shallower gradient can improve the resolution between species with small charge differences.[11]
-
-
Dialysis and Ultrafiltration (UF)
-
Issue: I am still detecting unreacted this compound after dialysis.
-
Possible Cause: Insufficient buffer exchange or inappropriate membrane choice.
-
Recommended Solution:
-
Ensure you are using a membrane with a suitable Molecular Weight Cut-Off (MWCO), typically at least 10-20 times smaller than your target molecule but large enough for the linker to pass through (e.g., a 3-10 kDa MWCO membrane for a >50 kDa protein).
-
Increase the volume of the dialysis buffer (dialysate). Perform multiple, discrete buffer changes over an extended period (e.g., 3-4 changes over 24-48 hours) to maximize the concentration gradient and ensure complete removal.
-
For UF, perform multiple diafiltration steps, repeatedly concentrating the sample and diluting it with fresh buffer.
-
-
Comparison of Purification Methods
| Method | Separation Principle | Best For... | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Molecular Size | Large conjugates (>10 kDa) significantly larger than the linker.[] | High resolution, gentle conditions, good for buffer exchange. | Can be slow, limited sample loading capacity.[] |
| Dialysis / Ultrafiltration (UF) | Molecular Size | Removing small molecules from large conjugates (>10 kDa).[5][10] | Simple, inexpensive, scalable, can concentrate the sample (UF). | Slow, may not be suitable for small conjugates, potential for product loss to membrane.[10] |
| Ion Exchange Chromatography (IEX) | Net Charge | Conjugates with a charge profile distinct from the acidic linker.[] | High capacity, high resolution, can separate based on PEGylation degree.[11] | Requires buffer optimization (pH, salt), can be denaturing for some proteins. |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | Small molecule conjugates or when high-resolution analytical separation is needed.[12] | Excellent resolution, compatible with mass spectrometry. | Often requires organic solvents and harsh conditions that can denature proteins.[13] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Proteins that are sensitive to organic solvents used in RPC.[] | Milder than RPC, good orthogonal method to IEX and SEC. | Lower capacity and resolution compared to IEX and RPC.[11] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using SEC
This protocol provides a general procedure for purifying a protein-PEG conjugate.
-
Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for your conjugate's size. Equilibrate the column with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at a low flow rate (e.g., 0.5-1.0 mL/min). Ensure the buffer is free of thiols.[8]
-
Sample Preparation: If necessary, concentrate your reaction mixture. Filter the sample through a 0.22 µm filter to remove any precipitates.
-
Sample Injection: Inject a sample volume that is typically 1-2% of the total column volume to avoid overloading and ensure optimal resolution.
-
Elution and Fraction Collection: Run the column at the pre-determined flow rate and collect fractions. The larger conjugated protein will elute first, followed by the smaller, unreacted this compound and other low-molecular-weight species.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify which fractions contain the purified product, free from the unreacted linker. Pool the pure fractions.
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is suitable for purifying large biomolecules.
-
Membrane Preparation: Select a dialysis membrane tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an antibody). Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Sample Loading: Load the reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped, and securely seal it.
-
Dialysis: Submerge the sealed sample in a large volume of stirring dialysis buffer (e.g., 100-200 times the sample volume) at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for 4-6 hours or overnight.[8] For efficient removal, change the dialysis buffer at least 3-4 times.
-
Sample Recovery: Carefully remove the sample from the tubing/cassette. The sample is now purified from the unreacted this compound.
Visualization
References
- 1. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 2. CAS 760952-64-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Maleimide PEG Acid, MAL-PEG-COOH [nanocs.net]
- 4. How are PEG derivatives purified? - Blog [shochem.com]
- 5. Separation of PEGylated alpha-lactalbumin from unreacted precursors and byproducts using ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
challenges in characterizing Mal-PEG1-acid modifications
Welcome to the Technical Support Center for Mal-PEG1-acid and related maleimide-linker modifications. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the characterization of these conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
A1: The optimal pH range for the reaction between a maleimide (B117702) and a thiol (e.g., cysteine) is between 6.5 and 7.5.[1][2] This range provides an excellent balance of reaction efficiency and selectivity. Within this window, the thiol group is sufficiently nucleophilic to react quickly with the maleimide, while competing side reactions are minimized.[3][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][5]
Q2: What are the primary side reactions I should be aware of?
A2: The two most common side reactions are the hydrolysis of the maleimide ring and the reaction with primary amines (e.g., the epsilon-amino group of lysine).
-
Maleimide Hydrolysis: In aqueous solutions, the maleimide ring can open to form an unreactive maleamic acid. This reaction is highly dependent on pH, with the rate increasing significantly above pH 7.5.[2][4][6]
-
Reaction with Amines: At pH values above 7.5, primary amines become deprotonated and can react competitively with the maleimide group, reducing the selectivity of the conjugation.[2][4]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement of the initial conjugate can occur to form a stable six-membered thiazine structure, especially at physiological or higher pH.[7]
Q3: How can I confirm that my conjugation was successful?
A3: Mass spectrometry (MS) is the gold standard for confirming successful conjugation.[8] It provides the precise molecular weight of the conjugate, which should equal the sum of the masses of your starting molecules.[8] High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is also essential for assessing purity and separating the conjugate from unreacted starting materials.[9][10]
Q4: My maleimide-thiol conjugate is unstable. What is happening?
A4: The thiosuccinimide bond formed during conjugation can be reversible through a process called a retro-Michael reaction.[3][11] This can lead to the dissociation of the linker from the target thiol. In biological environments rich in other thiols, such as glutathione, this can cause a "thiol exchange" where the payload is transferred to other molecules.[11] Interestingly, the hydrolysis of the thiosuccinimide ring, which can occur post-conjugation, leads to a stable, ring-opened product that is no longer susceptible to this reversal.[11][12]
Troubleshooting Guides
Problem: Low or No Conjugation Yield
Q: I am seeing very little of my desired product. What could be the cause?
A: Low conjugation efficiency is a common issue that can typically be traced to one of three areas: the reactants' activity, the reaction conditions, or the purification process.
| Potential Cause | Troubleshooting Steps |
| Inactive Maleimide Reagent | The maleimide group is susceptible to hydrolysis in aqueous solutions.[2] • Prepare fresh stock solutions of the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[1] • Avoid prolonged storage of the reagent in aqueous buffers.[5] |
| Oxidized Thiol Groups | Thiols (-SH) on your protein or peptide can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides.[1] • Ensure your protein has been properly stored to prevent oxidation. Degas buffers to remove oxygen.[1] • Before conjugation, treat your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not need to be removed prior to the reaction.[5] |
| Suboptimal Reaction pH | The reaction is highly pH-dependent.[4] • Verify that your reaction buffer is strictly within the 6.5-7.5 pH range using a calibrated pH meter.[1][5] • Use non-nucleophilic buffers such as Phosphate (PBS), HEPES, or Bicarbonate. Avoid buffers containing primary amines (e.g., Tris).[5] |
| Incorrect Stoichiometry | An insufficient amount of the maleimide reagent will result in an incomplete reaction. • Optimize the molar ratio of this compound to your thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point for protein labeling.[2][5] |
| Loss During Purification | Your conjugate may be forming but is being lost during purification steps. • For small molecule conjugates, reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) are often effective for separation.[1] • Ensure your purification method is appropriate for the size and properties of your final product. |
Problem: Heterogeneous Product Mixture
Q: My analysis (HPLC/MS) shows multiple product peaks. Why is my product not pure?
A: The heterogeneity of PEGylated products is a significant analytical challenge.[13][14] Multiple peaks can arise from several sources.
| Potential Cause | Troubleshooting & Characterization |
| Incomplete Reaction | The mixture contains unreacted starting material alongside the desired product. • Use analytical techniques like RP-HPLC or SEC to separate species based on hydrophobicity or size, respectively.[10][15] • Optimize reaction time and molar ratios to drive the reaction to completion. |
| Multiple Conjugation Sites | If your protein has multiple available cysteine residues, you may be forming a mixture of mono-, di-, and multi-PEGylated species. • Mass spectrometry can help determine the degree of PEGylation by identifying the different mass additions.[10] • To identify specific conjugation sites, peptide mapping (LC-MS/MS) after enzymatic digestion is required.[14] |
| Maleimide Side Reactions | As discussed in the FAQs, reactions with amines at pH > 7.5 or thiazine rearrangement can create additional products.[2][7] • Maintain strict pH control between 6.5 and 7.5.[4] • If working with an N-terminal cysteine, consider performing the conjugation at a more acidic pH (~6.0-6.5) to suppress thiazine formation.[7] |
| Degradation Products | The conjugate itself or the starting materials may be degrading. • Analyze the stability of the thiosuccinimide linkage using a time-course study with HPLC, monitoring for the appearance of new peaks.[11] • Ensure proper storage of all reagents and the final conjugate (typically at -20°C or -80°C). |
Visualized Workflows and Pathways
Caption: Competing reaction pathways for maleimide linkers.
Caption: Step-by-step workflow for a typical conjugation experiment.
Caption: A logical guide to diagnosing poor reaction yields.
Key Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general method for conjugating a this compound to a protein with available cysteine residues.
-
Protein Preparation:
-
Dissolve the protein in a degassed conjugation buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 7.2 and 7.4 to a final concentration of 1-10 mg/mL.[5]
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of TCEP from a fresh stock solution.[5]
-
Incubate at room temperature for 30-60 minutes.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous, water-miscible solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).[5]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction and consume any unreacted maleimide, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes.[1]
-
-
Purification:
Protocol 2: Characterization by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique used to assess the purity of the conjugate and separate different PEGylated forms.[9]
-
Column and Mobile Phases:
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.
-
Temperature: Elevated temperatures (e.g., 45-80°C) often improve peak shape for large, hydrophobic proteins.[9][15]
-
Gradient: Develop a linear gradient from low %B to high %B (e.g., 20% to 80% B over 20-30 minutes) to elute the conjugate. The PEGylated protein will typically have a different retention time than the unmodified protein.[9]
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
Compare the chromatogram of the reaction mixture to that of the starting materials.
-
Successful conjugation is indicated by the appearance of a new peak with a different retention time.
-
Purity can be estimated by integrating the area of the product peak relative to all other peaks.
-
Protocol 3: Characterization by Mass Spectrometry (MS)
MS provides definitive confirmation of conjugation by measuring the precise molecular weight of the product.[8]
-
Sample Preparation:
-
The sample must be buffer-exchanged into a volatile buffer compatible with MS (e.g., ammonium (B1175870) acetate, ammonium bicarbonate, or water with 0.1% formic acid). This is a critical step to remove non-volatile salts from buffers like PBS.
-
Dilute the sample to an appropriate concentration for the instrument (typically in the low µM range).
-
-
Mass Analysis:
-
For intact mass analysis, use techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[14]
-
Acquire the mass spectrum over a mass range that includes the expected molecular weights of the starting protein and the final conjugate.
-
-
Data Interpretation:
-
The ESI-MS spectrum of a protein will show a series of peaks with different charge states (m/z).
-
Deconvolute this charge state envelope to determine the zero-charge mass (the molecular weight) of the protein.
-
The mass of the conjugate should be the mass of the starting protein plus the mass of the added this compound moiety for each successful conjugation.[16] For example, if one this compound molecule is added, the observed mass should increase by the exact molecular weight of that linker.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. blob.phenomenex.com [blob.phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. nrc-publications.canada.ca [nrc-publications.canada.ca]
Technical Support Center: Optimizing Stoichiometry for Mal-PEG1-Acid Labeling
Welcome to the technical support center for Mal-PEG1-acid labeling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their conjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound labeling?
This compound is a heterobifunctional linker. The maleimide (B117702) group reacts with a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, through a Michael addition reaction.[1][2] This forms a stable covalent thioether bond.[1] The terminal carboxylic acid can be activated (e.g., using EDC) to react with primary amines, forming a stable amide bond.[3][4] The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions.[4]
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH range for a selective and efficient maleimide-thiol reaction is between 6.5 and 7.5.[1][5]
-
Below pH 6.5: The reaction rate is significantly slower because the thiol group is mostly protonated and less nucleophilic.[1]
-
Above pH 7.5: The reaction with primary amines (e.g., on lysine (B10760008) residues) becomes more competitive, reducing the specificity of the labeling.[1] Additionally, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it unreactive.[1][6]
Q3: What is a good starting point for the molar ratio of this compound to my protein/peptide?
A 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point to drive the reaction to completion.[1][7][8] However, the optimal ratio can vary depending on the specific molecule and should be determined empirically.[6][9] For smaller molecules like peptides, a lower molar ratio (e.g., 2:1) may be sufficient.[9][10]
Q4: How should I prepare and store my this compound stock solution?
The maleimide group is susceptible to hydrolysis in aqueous solutions.[6][11] Therefore, it is crucial to:
-
Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions in a dry, water-miscible (anhydrous) solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][7]
-
Prepare the stock solution immediately before use.[6] Unused stock solutions can be stored at -20°C for up to a month, protected from light and moisture.[7][8]
Troubleshooting Guide
This section addresses common problems encountered during this compound labeling in a question-and-answer format.
Problem 1: Low or No Labeling Efficiency
Q: I am observing very low or no conjugation of this compound to my protein. What are the possible causes and how can I fix it?
A: Low labeling efficiency can stem from several factors related to your reagents, protein, or reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Maleimide Hydrolysis | The maleimide ring has opened due to reaction with water, rendering it inactive. This is accelerated at pH > 7.5 and higher temperatures.[1][6][11] | Prepare fresh this compound stock solution in anhydrous DMSO or DMF immediately before use.[6][7] Ensure the reaction pH does not exceed 7.5.[1] |
| Inactive Thiol Groups | The cysteine residues in your protein may be oxidized, forming disulfide bonds which are unreactive with maleimides.[6] | Reduce disulfide bonds by incubating the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 30-60 minutes before adding the maleimide reagent.[6][8] If using DTT, it must be removed (e.g., via a desalting column) before adding the maleimide reagent as it also contains a thiol.[6] |
| Incorrect Stoichiometry | An insufficient molar excess of the this compound reagent may lead to an incomplete reaction.[5] | Increase the molar ratio of this compound to the protein. Try a titration series (e.g., 10:1, 20:1, 30:1) to find the optimal ratio. Quantify the number of free thiols in your protein sample using Ellman's Assay (see protocol below) to ensure accurate stoichiometry calculations. |
| Suboptimal Reaction pH | If the pH is too low (<6.5), the reaction will be very slow.[1] | Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers such as PBS, HEPES, or Tris.[8] |
Problem 2: Non-Specific Labeling or Protein Aggregation
Q: My analytical results show non-specific labeling or my protein is precipitating during the reaction. What should I do?
A: Non-specific labeling and aggregation are often linked to reaction conditions or over-labeling.
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Amines | At pH values above 7.5, the maleimide group can start to react with primary amines (e.g., lysine residues), leading to non-specific conjugation.[1] | Maintain the reaction pH strictly between 6.5 and 7.5 to ensure thiol-specific labeling.[1] |
| Protein Precipitation/Aggregation | Over-labeling can alter the protein's physicochemical properties, leading to aggregation and precipitation.[12] High concentrations of organic solvent from the reagent stock can also cause precipitation. | Reduce the molar excess of the this compound reagent.[12] Perform a titration to find the highest labeling ratio that doesn't cause precipitation. Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10%.[13] |
| Thiazine Rearrangement | A side reaction can occur if you are labeling a peptide or protein with an unprotected N-terminal cysteine, leading to a rearranged, non-native product.[2] | This is an inherent risk with N-terminal cysteines. If this is a concern, consider alternative labeling strategies or protein engineering to move the cysteine residue. |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol is essential for determining the concentration of available sulfhydryl groups in your protein sample, which is critical for accurate stoichiometric calculations.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Thiol Standard: A solution with a known concentration of a thiol-containing compound (e.g., L-cysteine).
Procedure:
-
Prepare a Standard Curve: Create a series of dilutions of the thiol standard in the Reaction Buffer.
-
Prepare Samples: Dilute your protein sample in the Reaction Buffer. Include a blank containing only the Reaction Buffer.
-
Reaction: In a 96-well plate or cuvettes, add 50 µL of each standard, protein sample, and blank. Add 5 µL of the Ellman's Reagent Solution to each.[6]
-
Incubate: Incubate at room temperature for 15 minutes.
-
Measure Absorbance: Read the absorbance at 412 nm.
-
Calculate: Subtract the absorbance of the blank from your sample readings. Use the standard curve to determine the concentration of free thiols in your protein sample.
Protocol 2: General this compound Labeling Procedure
This protocol provides a general workflow for conjugating a thiol-containing protein with this compound.
Materials:
-
Protein Sample: 1-10 mg/mL in a degassed, amine-free buffer (e.g., 1x PBS, 100 mM HEPES) at pH 7.0-7.5.[7][8]
-
This compound Stock Solution: 10 mM in anhydrous DMSO or DMF, prepared fresh.[7]
-
(Optional) Reducing Agent: 10 mM TCEP stock solution.
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette.
Procedure:
-
(Optional) Reduction of Disulfides: If your protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[6][8]
-
Prepare this compound: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]
-
Conjugation Reaction: While gently stirring the protein solution, add the this compound stock solution to achieve the desired molar excess (e.g., a 10-20 fold excess is a good starting point).[6] Ensure the final DMSO/DMF concentration is below 10%.
-
Incubation: Incubate the reaction mixture, protected from light. Common incubation times are 2 hours at room temperature or overnight at 4°C for more sensitive proteins.[6][8]
-
(Optional) Quenching: To stop the reaction, you can add a small molecule with a free thiol (e.g., L-cysteine or 2-mercaptoethanol) to consume any excess this compound.
-
Purification: Remove unreacted this compound and byproducts from the labeled protein conjugate using size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[6][14]
-
Analysis: Characterize the final conjugate to determine the degree of labeling and purity using methods like SDS-PAGE, Mass Spectrometry (MS), or various forms of HPLC (e.g., SEC-HPLC, RP-HPLC).[15][16][17]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low labeling yield.
Caption: Core reaction scheme for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Mal-PEG-acid | Acid-PEG-Mal | AxisPharm [axispharm.com]
- 4. This compound, 760952-64-5 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. biotium.com [biotium.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Mal-PEG1-acid Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation during Mal-PEG1-acid conjugation to thiol-containing molecules such as proteins, antibodies, or peptides.
Troubleshooting Guide
Problem: I am observing precipitation or aggregation during my this compound conjugation reaction.
This guide provides a systematic approach to diagnose and resolve common causes of aggregation.
Q1: What are the primary causes of aggregation during maleimide-thiol conjugation?
A1: Aggregation during maleimide (B117702) conjugation can stem from several factors:
-
Increased Hydrophobicity: The conjugation of molecules to a protein can increase the overall hydrophobicity of the protein's surface, leading to intermolecular hydrophobic interactions that cause aggregation.[1]
-
Disruption of Protein Structure: Changes in the reaction environment, such as buffer composition, pH, or the introduction of organic solvents (used to dissolve the this compound), can disrupt the protein's tertiary structure.[1] This can expose normally buried hydrophobic core residues, promoting aggregation.[1]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or a high molar ratio of the PEG reagent can lead to protein instability and aggregation.[1][2] High protein concentrations also increase the likelihood of aggregation.[1][3]
-
Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional and contains bifunctional impurities, it can cross-link multiple protein molecules, leading to large aggregates.[4]
-
Thiol Re-oxidation: Free thiol groups (-SH) on the protein can re-oxidize to form disulfide bonds (-S-S-), especially in the presence of oxygen, which can contribute to aggregation.[5]
Q2: How can I systematically troubleshoot aggregation in my conjugation reaction?
A2: A step-by-step approach is recommended to identify and resolve the cause of aggregation. Start with optimizing the reaction conditions, which often resolves the issue. If aggregation persists, consider the addition of stabilizing excipients or modifying the reagent addition strategy.
Step 1: Optimize Reaction Conditions
Optimizing the core parameters of your reaction is the first and most critical step.[4]
Parameter Optimization Table
| Parameter | Recommended Range/Starting Point | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | High protein concentrations can promote aggregation; it is often beneficial to perform the reaction at a lower concentration.[1][6] |
| pH | 6.5 - 7.5 | This pH range is optimal for the specific reaction of maleimide with thiols. Below pH 6.5, the reaction is slow. Above pH 7.5, maleimides can react with amines (e.g., lysine), potentially causing cross-linking and aggregation.[5][7] |
| Temperature | 4°C to Room Temperature (~25°C) | Lowering the temperature to 4°C slows the reaction rate, which can reduce aggregation by favoring intramolecular modification over intermolecular cross-linking.[3][4] |
| This compound:Protein Molar Ratio | Start with a 10:1 to 20:1 molar excess | A high excess of the PEG reagent can lead to over-labeling and aggregation. It is advisable to perform small-scale trials with a range of ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance.[1][5] |
Step 2: Incorporate Stabilizing Excipients
If optimizing reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can help maintain protein solubility.[3][6]
Common Stabilizing Excipients
| Excipient | Recommended Concentration | Potential Action |
| Arginine | 50 - 100 mM | Suppresses non-specific protein-protein interactions.[3][7] |
| Glycine | 50 - 100 mM | Known to suppress protein aggregation.[3][7] |
| Polysorbate 20/80 | 0.01 - 0.05% (v/v) | Non-ionic surfactants that can reduce surface-induced aggregation and shield hydrophobic regions.[3][7] |
Step 3: Modify Reagent Addition Strategy
The method of introducing the this compound to the protein solution can impact aggregation.
-
Slow, Stepwise Addition: Instead of adding the this compound solution in a single bolus, add it dropwise or in small aliquots to the protein solution while gently stirring. This avoids localized high concentrations of the reagent and any organic solvent it's dissolved in.[5]
Step 4: Verify Reagent and Protein Quality
-
Purity of this compound: Ensure the PEG reagent is of high purity and stored correctly to prevent hydrolysis of the maleimide group.[4][8] Bifunctional impurities can cause cross-linking.[4]
-
Initial Protein Solution: Analyze your starting protein solution for pre-existing aggregates using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). These can act as seeds for further aggregation.[3]
Frequently Asked Questions (FAQs)
Q: My this compound is dissolved in DMSO. Could this be causing the aggregation? A: Yes, the organic solvent used to dissolve the PEG reagent can contribute to protein denaturation and aggregation, especially if added too quickly or in a large volume.[1] It is recommended to prepare a concentrated stock of this compound in a minimal amount of anhydrous DMSO or DMF and add it slowly to the protein solution to keep the final solvent concentration low.[5][9]
Q: How do I ensure my protein's thiol groups are available for conjugation? A: Thiol groups on cysteine residues can form disulfide bonds, which are unreactive with maleimides.[5]
-
Reduction: If necessary, reduce disulfide bonds using a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5][10] TCEP is often preferred because it does not contain a thiol and does not need to be removed before adding the maleimide reagent.[7][9] If DTT is used, it must be completely removed (e.g., via a desalting column) before conjugation.[9]
-
Prevent Re-oxidation: Use degassed buffers for the reaction to minimize oxygen content.[5] Including a chelating agent like EDTA (1-5 mM) can also help prevent metal-catalyzed oxidation.[9]
Q: Can the length of the PEG chain in my Mal-PEG-acid linker affect aggregation? A: Yes. While PEG is hydrophilic, the overall properties of the conjugate can be influenced by the PEG chain length. In some cases, longer PEG chains can provide a more effective hydrophilic shield, helping to reduce aggregation.[11][12] If you are using this compound and observing aggregation, considering a linker with a longer PEG chain (e.g., Mal-PEG4-acid, Mal-PEG8-acid) may be beneficial.
Q: How can I analyze the extent of aggregation in my sample? A: It is recommended to use a combination of methods to get a comprehensive view of the aggregation profile.[4]
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size in solution. | Quantifies monomers, dimers, and higher-order soluble aggregates.[4] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles based on their Brownian motion. | Detects the presence of larger aggregates and provides an overall size distribution.[4] |
| SDS-PAGE (non-reducing) | Separates proteins by molecular weight under denaturing conditions. | Can reveal high-molecular-weight bands corresponding to covalent aggregates.[4] |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a general starting point for conjugation. Optimization will be required for each specific protein.
Materials:
-
Protein with free thiol groups
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free, amine-free buffer (e.g., HEPES), pH 6.5-7.5, degassed.[2][5]
-
TCEP (optional, for reduction)
-
Quenching reagent (e.g., cysteine or β-mercaptoethanol)
-
Purification system (e.g., SEC column, desalting column)
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the degassed conjugation buffer to remove any interfering substances.
-
Adjust the protein concentration to a starting point of 1-10 mg/mL.[7][10]
-
(Optional) If reduction is needed, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[7]
-
-
This compound Preparation:
-
Immediately before use, allow the solid this compound to equilibrate to room temperature.
-
Dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9]
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the desired volume of the this compound stock solution to achieve the target molar ratio (e.g., 10:1 PEG:protein).[11]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[5][11] Protect from light if any components are light-sensitive.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction and quench any unreacted maleimide, add a small molecule thiol like cysteine to a final concentration of ~1-10 mM.[5]
-
-
Purification:
-
Characterization:
-
Analyze the purity and aggregation state of the final conjugate by SEC, SDS-PAGE, and/or DLS.[7]
-
Determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., mass spectrometry).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Reproducible Mal-PEG1-acid Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining their experiments using Mal-PEG1-acid for reproducible and successful outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during this compound experiments in a question-and-answer format.
Issue 1: Low or No Conjugation Yield
Q1: I am observing a very low yield of my PEGylated product. What are the potential causes and how can I troubleshoot this?
A1: Low conjugation yield in maleimide-thiol reactions is a common issue that can often be attributed to several factors. A systematic troubleshooting approach is recommended to identify and resolve the problem.
-
Maleimide (B117702) Hydrolysis: The maleimide group on this compound is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5. This hydrolysis renders the linker inactive for conjugation.
-
Solution: Always prepare aqueous solutions of this compound immediately before use. For stock solutions, use an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and store at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Ensure the reaction buffer pH is strictly within the optimal range of 6.5-7.5.
-
-
Thiol Oxidation: The target sulfhydryl (thiol) groups on your protein or peptide can oxidize to form disulfide bonds (S-S), which are unreactive with maleimides.
-
Solution: If your protein has disulfide bonds that need to be conjugated, they must first be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent as it is effective and does not need to be removed prior to conjugation. Alternatively, dithiothreitol (B142953) (DTT) can be used, but it must be removed (e.g., using a desalting column) before adding the maleimide reagent. To prevent re-oxidation, use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
-
-
Suboptimal Molar Ratio: An insufficient molar excess of the this compound reagent over the thiol-containing molecule can lead to incomplete conjugation.
-
Solution: Increase the molar excess of the this compound reagent. A common starting point is a 10- to 20-fold molar excess of the maleimide linker relative to the thiol-containing molecule. However, the optimal ratio may need to be determined empirically for your specific reactants.
-
Q2: My this compound reagent is not reacting with my protein's cysteine residues. What could be the cause?
A2: If you are experiencing a lack of reactivity, it is likely due to either an inactive maleimide group or unavailable thiol groups.
-
Inactive Maleimide: As mentioned, the maleimide group is prone to hydrolysis. If the reagent has been stored improperly or dissolved in an aqueous buffer for an extended period, it may no longer be active.
-
Solution: Use a fresh aliquot of this compound and prepare the solution immediately before the conjugation reaction.
-
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be sterically hindered and inaccessible to the maleimide linker, or they may have formed disulfide bonds.
-
Solution: Ensure that any disulfide bonds are adequately reduced using TCEP or DTT. To assess the number of free thiols available for conjugation, you can perform an Ellman's test before starting the reaction. If steric hindrance is suspected, you may need to consider protein engineering to introduce a more accessible cysteine residue.
-
Issue 2: Conjugate Instability and Side Reactions
Q3: My final conjugate is not stable and appears to be losing its payload over time. What is happening?
A3: The instability of maleimide-thiol conjugates is often due to a retro-Michael reaction, which is the reverse of the initial conjugation reaction. This can lead to the exchange of the PEG linker with other thiols present in the solution, such as glutathione (B108866) in a cellular environment.
-
Solution: To improve the stability of the conjugate, you can induce hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C. The progress of the ring-opening can be monitored by mass spectrometry. Once hydrolysis is complete, the solution should be re-neutralized to pH 7.0-7.5 for storage.
Q4: I am observing unexpected side products in my reaction with an N-terminal cysteine peptide. What could be the cause?
A4: When conjugating a maleimide to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to the formation of a six-membered thiazine (B8601807) ring. This can complicate purification and characterization.
-
Solution: To prevent thiazine formation, consider performing the conjugation reaction under acidic conditions (around pH 5). Alternatively, if the succinimidyl thioether linkage is desired, it is recommended to avoid using peptides with a free N-terminal cysteine.
Data Presentation: Comparative Performance in Bioconjugation
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a summary of typical performance metrics for maleimide-PEG linkers based on available data for various PEG chain lengths. These values can serve as a general guideline for experimental design.
Table 1: General Reaction Parameters and Efficiency for Maleimide-Thiol Conjugation
| Parameter | Recommended Value/Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and minimizing maleimide hydrolysis. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. The optimal ratio is target-dependent. |
| Reaction Time | 1 - 4 hours at room temperature | Can be extended to overnight at 4°C. |
| Conjugation Efficiency | >70% | Highly dependent on the specific reactants and conditions. Can be up to 84% or higher under optimized conditions.[1] |
Table 2: Stability of Maleimide-PEG Conjugates
| Condition | Time | % Intact Conjugate | Notes |
| In PBS at 37°C | 7 days | >95% | The thioether bond is generally stable in the absence of competing thiols.[1] |
| In 1 mM Glutathione at 37°C | 7 days | ~70% | Demonstrates susceptibility to thiol exchange via retro-Michael reaction.[1] |
Experimental Protocols
The following are detailed methodologies for the two key reactions involving the heterobifunctional this compound linker.
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of the maleimide group of this compound to a thiol-containing molecule (e.g., a protein with a free cysteine).
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the protein or peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2).
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the solution and incubate for 20-30 minutes at room temperature.
-
If using DTT, it must be removed after reduction using a desalting column.
-
-
Preparation of this compound:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.
-
Dilute the stock solution into the degassed conjugation buffer to the desired final concentration.
-
-
Conjugation Reaction:
-
Add the this compound solution to the thiol-containing molecule solution to achieve the desired molar ratio (e.g., 10-20 fold molar excess of maleimide).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching and Purification:
-
(Optional) To quench any unreacted maleimide, add a small molecule thiol such as L-cysteine or N-acetylcysteine in excess.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC) to remove excess linker and other small molecules.
-
Protocol 2: Carboxylic Acid-Amine Conjugation (EDC/NHS Chemistry)
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule. This is typically performed after the maleimide-thiol conjugation or when the maleimide is intended for a later reaction.
-
Buffer Preparation:
-
Prepare an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) and a coupling buffer (e.g., PBS, pH 7.2-7.5).
-
-
Activation of Carboxylic Acid:
-
Dissolve the this compound conjugate in the activation buffer.
-
Add a 5- to 10-fold molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Primary Amine:
-
Immediately add the activated this compound solution to the amine-containing molecule in the coupling buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Add a quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Purify the final conjugate using an appropriate method such as SEC or dialysis.
-
Mandatory Visualizations
Experimental Workflow for ADC Synthesis using this compound
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Macrophage-Targeted Drug Delivery Pathway
Caption: Pathway for macrophage-targeted delivery of Maleimide-PEG nanoparticles.
References
Technical Support Center: Impact of pH on Mal-PEG1-Acid Reaction Efficiency
This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on optimizing the maleimide-thiol conjugation, the core reaction involving Mal-PEG1-Acid. Here you will find frequently asked questions, detailed troubleshooting, and experimental protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a selective maleimide-thiol reaction and why?
The optimal pH range for the reaction between a maleimide (B117702) and a thiol group is between 6.5 and 7.5.[1][2][3][4][5][6][7] This range provides a critical balance between two factors:
-
Thiol Reactivity: For the reaction to proceed, the thiol group (-SH) must be in its deprotonated, more nucleophilic thiolate anion form (-S⁻). As the pH increases, the concentration of the thiolate anion rises, which can increase the reaction rate.[7]
-
Maleimide Stability: At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, a reaction with water that opens the ring and renders it inactive towards thiols.[1][2][5][7]
At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine (B10760008) residues), ensuring high selectivity for cysteine residues.[1][2][4][5][6][8]
Q2: What are the primary side reactions to consider, and how does pH affect them?
The main side reactions in maleimide-thiol chemistry are heavily influenced by pH:
-
Maleimide Hydrolysis: This is the most common side reaction where the maleimide ring is opened by water, making it unable to react with a thiol. The rate of hydrolysis significantly increases with rising pH.[2][4][5] Therefore, storing maleimide reagents in aqueous solutions, especially at neutral or high pH, is not recommended.[5][6][7] If short-term aqueous storage is necessary, a slightly acidic pH of 6.0-6.5 can be used.[1][2]
-
Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity and begin to react with primary amines, such as the ε-amino group of lysine residues.[1][2][5]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, the N-terminal amine can attack the newly formed succinimide (B58015) ring. This rearrangement is more prominent at neutral or basic pH.[1][9][10] To suppress this side reaction, performing the conjugation at a more acidic pH (e.g., pH 5.0) is recommended to keep the N-terminal amine protonated and less nucleophilic.[1][9][10]
-
Retro-Michael Reaction (Deconjugation): The formed thioether bond can be reversible, especially in the presence of other thiols. Post-conjugation, the stability of the linkage can be a concern.[4][5][8][11] Intentionally hydrolyzing the conjugate by a brief incubation at a slightly basic pH (e.g., 8.0-9.0) can create a stable, ring-opened product that prevents this reversal.[7][11]
Q3: My this compound reagent has poor aqueous solubility. How should I handle it?
It is common for maleimide-containing reagents to have limited solubility in aqueous buffers. The recommended procedure is to first dissolve the reagent in a minimal amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[6][12] This stock solution can then be added to the aqueous solution of your thiol-containing molecule. Aim to keep the final concentration of the organic solvent in the reaction mixture low (typically below 10% v/v) to avoid denaturing proteins.[6]
Data Presentation: pH Effects on Reaction Parameters
The following tables summarize the impact of pH on key aspects of the maleimide-thiol conjugation.
Table 1: pH Effect on Reaction Rate and Maleimide Stability
| pH Range | Relative Reaction Rate | Maleimide Stability (Hydrolysis Risk) | Key Considerations |
| < 6.5 | Slow | High | Thiol group is mostly protonated, reducing nucleophilicity.[1] |
| 6.5 - 7.5 | Optimal | Moderate | Best balance for high selectivity and good reaction rate.[1][2][3][4][5][6] |
| > 7.5 | Fast (initially) | Low | Increased rate of maleimide hydrolysis inactivates the reagent.[2][4][7] |
Table 2: pH Influence on Reaction Specificity and Side Reactions
| pH Range | Selectivity for Thiols | Common Side Reactions | Mitigation Strategy |
| ~5.0 | High (for thiols vs. amines) | Thiazine Rearrangement (suppressed) | Use for N-terminal cysteine conjugations to prevent rearrangement.[1][9][10] |
| 6.5 - 7.5 | Very High | Minimal | Ideal range for specific cysteine labeling.[5][6] |
| > 7.5 | Decreased | Reaction with primary amines (e.g., lysine).[1][2][5] | Lower the pH to the optimal 6.5-7.5 range. |
| 8.0 - 9.0 | N/A (Post-conjugation) | Thiosuccinimide ring hydrolysis (intentional). | Can be used after conjugation to create a more stable, irreversible bond.[7][11] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugate Yield | Hydrolyzed Maleimide Reagent: Reagent was exposed to aqueous buffer for too long before reaction. | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[2][6] Avoid storing maleimide reagents in aqueous solutions.[5] |
| Suboptimal pH: Reaction buffer is outside the 6.5-7.5 range. | Verify the pH of your reaction buffer and adjust it to be within the optimal 6.5-7.5 range.[2][6] Use non-nucleophilic buffers like Phosphate, HEPES.[6] Avoid Tris buffer. | |
| Oxidized Thiol Groups: Thiol groups on the target molecule have formed disulfide bonds. | Degas all buffers to remove oxygen.[2][6] Consider a brief pre-treatment with a reducing agent like TCEP, which does not need to be removed before conjugation.[2][3] | |
| Multiple Products or Smearing on Gel/Chromatogram | Reaction with Amines: pH is too high (> 7.5), causing non-specific labeling of lysine residues. | Perform the reaction at the lower end of the optimal pH range (6.5-7.0) to maximize selectivity for thiols.[2][5] |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine at neutral or basic pH. | If labeling an N-terminal cysteine, perform the reaction at a more acidic pH (~5.0) to minimize this side reaction.[1][9][10] | |
| Product is Unstable / Deconjugation Observed | Retro-Michael Reaction: The thioether bond is reversing, especially in the presence of other thiols. | After purification, consider a controlled hydrolysis step (e.g., incubate at pH 8.0-8.5 for 2-4 hours) to form a stable ring-opened product that prevents reversal.[11] Store the final conjugate at a pH between 6.5-7.0 at 4°C or frozen.[11] |
Visualizing the Chemistry and Workflow
Caption: Core mechanism of the maleimide-thiol reaction.
Caption: Impact of pH on maleimide reaction pathways.
Caption: Troubleshooting logic for low conjugation yield.
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general procedure for conjugating a this compound reagent to a protein containing cysteine residues.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
This compound
-
Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-7.4.[6][13] Avoid buffers containing primary amines (e.g., Tris) or thiols.[6]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Reagent Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[6]
-
Quenching Solution (Optional): L-cysteine or 2-mercaptoethanol.
-
Purification: Desalting column (e.g., PD-10) or Size-Exclusion Chromatography (SEC) setup.[3]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[6][13]
-
(Optional) If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP.[3][12][13] Incubate at room temperature for 30-60 minutes.[12] TCEP does not need to be removed prior to conjugation.[2][3]
-
-
Maleimide Reagent Preparation:
-
Immediately before use, allow the this compound vial to warm to room temperature.
-
Dissolve the reagent in a minimal volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[13]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
Purification:
-
Characterization:
-
Analyze the purified conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, and Mass Spectrometry to confirm conjugation and determine the degree of labeling.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. bachem.com [bachem.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. biotium.com [biotium.com]
Validation & Comparative
A Head-to-Head Comparison of Mal-PEG1-acid and SMCC for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinker is a critical step in the development of bioconjugates, profoundly influencing the stability, solubility, and in vivo performance of the final product. This guide provides an objective comparison of two widely used heterobifunctional crosslinkers: Mal-PEG1-acid and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By examining their chemical properties, reaction mechanisms, and the characteristics of their resulting conjugates, this document aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs, particularly in the field of antibody-drug conjugates (ADCs).
At a Glance: Key Differences and Performance Metrics
This compound and SMCC are both popular choices for linking amine-containing biomolecules to thiol-containing payloads. However, their distinct chemical structures give rise to significant differences in the physicochemical properties of the resulting bioconjugates. This compound incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, whereas SMCC features a hydrophobic cyclohexane (B81311) ring. This fundamental difference has implications for solubility, aggregation, and pharmacokinetics.
Chemical Structures

Quantitative Performance Comparison
While direct head-to-head quantitative data for this compound versus SMCC is limited in publicly available literature, the following table summarizes key performance parameters based on the known properties of PEGylated versus non-PEGylated linkers. The data for PEGylated linkers is often derived from studies using longer PEG chains, but the general trends are informative.
| Performance Parameter | This compound (PEGylated) | SMCC (Non-PEGylated) | Key Considerations & Supporting Data |
| Hydrophilicity | Higher | Lower | The ethylene (B1197577) glycol unit in this compound increases water solubility. The cyclohexane and succinimide (B58015) moieties in SMCC are hydrophobic. Increased hydrophilicity can improve the solubility of the final conjugate, especially with hydrophobic payloads. |
| Aggregation Propensity | Lower tendency for aggregation | Higher tendency for aggregation, especially with hydrophobic payloads | The hydrophilic PEG chain can create a hydration shell around the payload, masking its hydrophobicity and reducing the likelihood of aggregation. This is often confirmed by a lower percentage of high molecular weight species in Size-Exclusion Chromatography (SEC).[1] |
| In Vivo Half-life | Potentially longer | Shorter | The hydrophilic nature of PEG linkers can reduce nonspecific interactions with serum proteins and non-target cells, leading to prolonged circulation half-life and reduced plasma clearance. For example, one study showed that a conjugate with a PEG10k linker had an 11.2-fold longer half-life than one with an SMCC linker.[2] |
| Linkage Stability | Moderate | Moderate | Both linkers form a thioether bond via a maleimide-thiol reaction, which can be susceptible to a retro-Michael reaction, leading to potential premature drug release. The stability is highly dependent on the local chemical environment.[3] Some studies suggest that the rate of this reaction is influenced by the thiol pKa.[4] |
| Drug-to-Antibody Ratio (DAR) | May allow for higher DAR with hydrophobic payloads | High DAR can lead to increased aggregation and rapid clearance | By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules to the antibody while maintaining solubility.[2][5] |
Reaction Mechanisms and Experimental Workflows
Both this compound and SMCC are heterobifunctional crosslinkers that facilitate a two-step conjugation process, which minimizes the formation of unwanted homodimers.
This compound contains a maleimide (B117702) group that reacts with thiols (sulfhydryls) and a carboxylic acid group that reacts with primary amines after activation with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
SMCC possesses a maleimide group for reaction with thiols and an NHS ester that directly reacts with primary amines.
The following diagrams illustrate the reaction mechanisms and a general experimental workflow for a typical bioconjugation experiment.
References
- 1. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validating Mal-PEG1-acid Conjugation Sites: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring efficacy, safety, and batch-to-batch consistency. The conjugation of linkers like Maleimide-PEG1-acid to proteins, often antibodies for the creation of Antibody-Drug Conjugates (ADCs), requires rigorous validation to confirm the exact location of the linkage.[1][2][3] Mass spectrometry (MS) has emerged as a cornerstone technique for this purpose, offering unparalleled detail at the molecular level.[1][4][5]
This guide provides an objective comparison of mass spectrometry with alternative analytical methods for the validation of Mal-PEG1-acid conjugation sites, supported by experimental protocols and data.
The Power of Mass Spectrometry in Conjugation Analysis
Mass spectrometry directly measures the mass-to-charge ratio of ionized molecules, making it a powerful tool for characterizing bioconjugates.[6] For this compound, which has a molecular weight of 213.19 g/mol , its covalent attachment to a protein will result in a predictable mass shift. MS-based approaches can not only confirm this mass addition but also pinpoint the exact amino acid residue where the conjugation has occurred.[7]
The two primary MS-based workflows for this validation are:
-
Intact Mass Analysis : This "top-down" approach analyzes the entire protein conjugate.[7] It is excellent for determining the degree of labeling—i.e., how many this compound molecules have attached to the protein—by observing the mass shifts in the resulting spectrum.[8]
-
Peptide Mapping : This "bottom-up" strategy involves enzymatically digesting the protein conjugate into smaller peptides.[2][3] These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By identifying the peptides that show a mass increase corresponding to the this compound linker, the specific conjugation sites (typically cysteine residues for maleimide (B117702) chemistry) can be definitively identified.[2]
The following diagram illustrates a typical experimental workflow for validating a this compound conjugation using mass spectrometry.
Caption: Experimental workflow for this compound conjugation and MS validation.
Comparison of Analytical Techniques
While mass spectrometry provides the most detailed information, other techniques are often used for initial assessment or as orthogonal methods. The table below compares the performance of mass spectrometry with common alternatives.
| Feature | Mass Spectrometry (Peptide Mapping) | Intact Mass Spectrometry | SDS-PAGE | Size-Exclusion Chromatography (SEC-HPLC) |
| Primary Goal | Definitive identification of conjugation sites. | Determination of degree of labeling (DOL). | Visual confirmation of a mass increase. | Assess purity and detect aggregation. |
| Resolution | High (Amino Acid Level) | High (Intact Protein Level) | Low | Low to Medium |
| Sensitivity | High | High | Moderate | Moderate |
| Quantitative Accuracy | High (for site occupancy) | High (for DOL) | Low (estimation only) | Moderate (for purity) |
| Information Provided | Exact site of modification, DOL, heterogeneity. | Overall DOL, product heterogeneity. | Apparent molecular weight shift. | Hydrodynamic radius, presence of aggregates. |
| Limitations | More complex sample preparation and data analysis. | Does not identify the specific conjugation site. | Inaccurate MW estimation for PEGylated proteins, band smearing.[9] | Co-elution can occur, provides no direct mass data.[9] |
Experimental Protocols
This compound Conjugation to a Thiol-Containing Protein
This protocol outlines the basic steps for conjugating this compound to a protein, such as a monoclonal antibody, where interchain disulfide bonds have been reduced to provide free thiol groups.
Materials:
-
Protein (e.g., antibody) solution in a suitable buffer (e.g., PBS).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
This compound.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Quenching solution: N-acetylcysteine or L-cysteine.
-
Desalting columns.
Procedure:
-
Protein Reduction (if necessary): To a solution of the antibody (typically 1-10 mg/mL), add a 10- to 20-fold molar excess of TCEP.[10] Incubate at room temperature for 30-60 minutes to reduce disulfide bonds.
-
Buffer Exchange: Remove excess TCEP by buffer exchanging the reduced protein into the degassed Conjugation Buffer using a desalting column.
-
Conjugation Reaction: Immediately add a 10- to 20-fold molar excess of this compound to the reduced protein solution.[10] The maleimide group specifically reacts with the free sulfhydryl groups.[11]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a 2-fold molar excess of the quenching solution over the initial amount of this compound.
-
Purification: Remove unreacted this compound and quenching reagent by buffer exchanging the conjugate into a storage buffer using a desalting column.
Mass Spectrometry Validation: Peptide Mapping Workflow
This protocol is for identifying the specific cysteine residues that have been conjugated.
Materials:
-
Purified Protein-PEG conjugate.
-
Denaturing Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 7.8.[3]
-
Reducing Agent: 500 mM Dithiothreitol (DTT).[3]
-
Alkylating Agent: 500 mM Iodoacetamide (IAM).[3]
-
Proteolytic Enzyme: Sequencing grade trypsin (1 mg/mL).[3]
-
LC-MS/MS system with a C18 column.
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Dilute the conjugate sample to 1 mg/mL in Denaturing Buffer.[3]
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 30 minutes. This reduces any remaining disulfide bonds.[3]
-
Cool to room temperature and add IAM to a final concentration of 15 mM. Incubate in the dark for 30 minutes. This caps (B75204) all free cysteine residues to prevent them from reforming disulfide bonds.[3]
-
-
Buffer Exchange: Remove urea and other reagents by buffer exchanging the sample into a digestion buffer (e.g., 100 mM Tris-HCl, pH 7.8).
-
Enzymatic Digestion:
-
Adjust the protein concentration to approximately 1 mg/mL.
-
Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio.[3]
-
Incubate at 37°C for 4-16 hours.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid to stop the digestion.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
The mass spectrometer will acquire MS1 scans to measure the mass of the eluting peptides, followed by MS2 scans (fragmentation) of selected peptide ions.
-
-
Data Analysis:
-
Use bioinformatics software to search the MS/MS data against the known sequence of the protein.
-
Specify a variable modification on cysteine residues corresponding to the mass of this compound (213.19 Da).
-
The software will identify the peptides that contain this mass shift, thereby pinpointing the exact cysteine residue(s) that were conjugated.
-
The logical relationship for choosing an analytical method is depicted in the diagram below.
Caption: Decision tree for selecting a validation method.
References
- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 3. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. enovatia.com [enovatia.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
Mal-PEG1-acid vs. Mal-PEG2-acid: A Comparative Guide for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs). The length of the linker, though seemingly a minor detail, can significantly influence the stability, solubility, and in vivo performance of the final product. This guide provides an objective comparison of two commonly used short-chain heterobifunctional crosslinkers, Mal-PEG1-acid and Mal-PEG2-acid, supported by established principles of PEGylation and general experimental protocols.
The primary distinction between this compound and Mal-PEG2-acid lies in the length of their polyethylene (B3416737) glycol (PEG) spacer. This compound contains a single ethylene (B1197577) glycol unit, while Mal-PEG2-acid possesses two. This seemingly small difference of one ethylene glycol unit can have a discernible impact on the physicochemical properties and, consequently, the biological performance of the resulting bioconjugate.
Structural and Physicochemical Differences
The addition of an extra ethylene glycol unit in Mal-PEG2-acid increases its molecular weight and, more importantly, its hydrophilicity and spatial reach. This enhanced water solubility can be advantageous when working with hydrophobic drugs or proteins, potentially reducing aggregation and improving the overall solubility of the conjugate. The longer spacer arm of Mal-PEG2-acid also provides greater flexibility and places the conjugated molecules at a greater distance from each other, which can be crucial for mitigating steric hindrance and preserving the biological activity of the protein or antibody.
| Property | This compound | Mal-PEG2-acid |
| Synonyms | 3-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]propanoic acid | 3-[2-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid |
| Molecular Formula | C9H11NO5 | C11H15NO6 |
| Molecular Weight | 213.19 g/mol | 257.24 g/mol |
| PEG Units | 1 | 2 |
| Spacer Arm Length | ~7.7 Å | ~11.2 Å |
| Hydrophilicity | Good | Higher |
Impact on Bioconjugate Performance: Inferred Effects
Conjugation Efficiency: The length of the PEG linker can influence conjugation yields. For sterically hindered sites on a protein, the longer and more flexible spacer of Mal-PEG2-acid may provide better access and lead to higher conjugation efficiency. Research on similar linkers has shown that increasing the linker length from one to multiple ethylene glycol units can improve conjugation yields, particularly with bulky proteins.[1]
Stability: The stability of the maleimide-thiol linkage is a critical factor. While the core thioether bond is stable, the succinimide (B58015) ring can be susceptible to hydrolysis. The local microenvironment created by the PEG chain can influence this stability. A study on protein-PEG conjugates demonstrated that even subtle changes in linker structure, such as the addition of a single methylene (B1212753) group, can impact the conformational stability of the protein.[2]
In Vivo Performance: In the context of ADCs, the linker length can significantly affect the pharmacokinetic profile and therapeutic efficacy. Longer PEG chains are known to increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC at the tumor site and improved in vivo efficacy. However, for smaller proteins or peptides, the effect of a single additional PEG unit on serum half-life may be minimal.[3]
Experimental Protocols
The following are general protocols for the conjugation of Mal-PEG-acid linkers to proteins and peptides. These should be optimized for the specific molecules being used.
Protocol 1: Two-Step Conjugation to a Thiol-Containing Protein
This protocol involves the reaction of the maleimide (B117702) group of the Mal-PEG-acid linker with a thiol group on a protein (e.g., a reduced cysteine residue), followed by the conjugation of the terminal carboxylic acid to an amine-containing molecule.
Materials:
-
Thiol-containing protein
-
This compound or Mal-PEG2-acid
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule
-
Quenching solution: L-cysteine or 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Maleimide-Thiol Reaction:
-
Dissolve the thiol-containing protein in degassed Conjugation Buffer.
-
Dissolve the Mal-PEG-acid linker in the Conjugation Buffer and add it to the protein solution at a 10- to 20-fold molar excess.[4]
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quench unreacted maleimide groups by adding L-cysteine.
-
Purify the protein-PEG-acid conjugate using size-exclusion chromatography.
-
-
Amine-Carboxylic Acid Reaction:
-
Dissolve the purified protein-PEG-acid conjugate in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
Immediately add the amine-containing molecule to the activated conjugate.
-
Adjust the pH to 7.2-7.5 with Coupling Buffer and incubate for 2 hours at room temperature.
-
Quench unreacted NHS esters with Tris-HCl.
-
Purify the final bioconjugate.
-
Protocol 2: Characterization of Conjugation
Size-Exclusion Chromatography (SEC-HPLC):
-
Objective: To separate and quantify the monomeric conjugate from aggregates and unreacted protein.
-
Method: An SEC column separates molecules based on their hydrodynamic radius. The elution profile will show peaks corresponding to the aggregate, the desired conjugate, and any smaller, unreacted species.
Mass Spectrometry (MS):
-
Objective: To confirm the identity and purity of the conjugate by determining its molecular weight.
-
Method: Techniques like MALDI-TOF or ESI-MS can be used to measure the mass of the final product, confirming the successful addition of the linker and the second molecule.
Logical Relationship of Linker Choice and Outcome
The decision between this compound and Mal-PEG2-acid involves a trade-off between several factors. The following diagram illustrates the logical considerations:
Conclusion
The choice between this compound and Mal-PEG2-acid should be guided by the specific requirements of the bioconjugation application. This compound, with its shorter spacer, may be suitable for applications where a compact linker is preferred and steric hindrance is not a major concern. Conversely, Mal-PEG2-acid offers the advantages of increased hydrophilicity and a longer, more flexible spacer, which can be beneficial for improving the solubility of hydrophobic molecules, reducing aggregation, and potentially enhancing in vivo performance through an extended half-life.[5] For novel bioconjugate development, it is often prudent to empirically test a range of short-chain PEG linkers, including both this compound and Mal-PEG2-acid, to identify the optimal linker that balances stability, biological activity, and pharmacokinetic properties.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
Confirming Mal-PEG1-acid Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, efficacy, and safety. The conjugation of Mal-PEG1-acid, a heterobifunctional linker, to biomolecules requires robust analytical methods to confirm successful covalent attachment and to characterize the resulting product. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies.
This compound features a maleimide (B117702) group for specific conjugation to thiol moieties (e.g., cysteine residues in proteins) and a terminal carboxylic acid for potential further functionalization. The analytical strategy, therefore, must be capable of detecting the formation of the thioether bond and characterizing the final conjugate.
Comparison of Key Analytical Techniques
A multi-faceted analytical approach is often necessary for the comprehensive characterization of this compound conjugates. The most powerful and commonly employed techniques include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides unique and complementary information regarding the structure, purity, and identity of the conjugate.
Quantitative Performance Comparison
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Molecular weight, degree of PEGylation, specific site of attachment.[1][2] | Separation and quantification of PEGylated species, purity, aggregation analysis.[1][] | Higher-order structure, definitive confirmation of covalent bond formation, quantification.[1][4] | Presence of functional groups, confirmation of PEG moiety.[5] |
| Resolution | High (can resolve individual PEG oligomers).[1] | Variable (depends on column and method).[1] | Atomic level for small molecules.[1] | Functional group level. |
| Sensitivity | High (picomole to femtomole).[1] | High (nanogram to picogram).[] | Low.[1] | Moderate. |
| Throughput | High (especially MALDI-TOF).[1] | High.[1] | Low.[1] | High. |
| Quantitative Accuracy | Semi-quantitative to quantitative (with standards). | High (with appropriate standards).[] | Quantitative.[4] | Semi-quantitative.[5] |
Detailed Experimental Protocols and Methodologies
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of the starting materials and the final conjugate. The mass increase in the product directly corresponds to the mass of the covalently attached this compound linker. The two most common MS techniques for analyzing PEGylated compounds are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Protocol 1: Intact Mass Analysis by LC-MS
This method is ideal for determining the exact mass of the conjugate and separating it from unreacted starting materials or other impurities.[6]
-
Sample Preparation: Dilute the purified conjugate to a final concentration of 0.5 - 1.0 mg/mL in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).[7] For conjugates involving antibodies, the sample may be analyzed intact or after reduction of interchain disulfide bonds to separate heavy and light chains.
-
Liquid Chromatography (LC) Conditions:
-
LC System: A UHPLC system is coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7]
-
Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8, 2.1 x 50 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).[7]
-
Gradient: A linear gradient tailored to the hydrophobicity of the reactants and product.
-
Flow Rate: 0.3 - 0.5 mL/min.[7]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate. Successful conjugation is confirmed by an increase in mass corresponding to the mass of the this compound linker.
-
Protocol 2: Peptide Mapping by LC-MS/MS
To identify the specific site of conjugation (e.g., which cysteine residue), a peptide mapping strategy is employed.[2]
-
Protein Digestion: Reduce and alkylate the PEGylated protein, followed by enzymatic digestion (e.g., with trypsin) overnight at 37°C.[1]
-
LC Separation: Separate the resulting peptides using a C18 reversed-phase column with a gradient of acetonitrile in 0.1% formic acid.[1]
-
MS and MS/MS Analysis: Analyze the eluting peptides using an ESI mass spectrometer in data-dependent acquisition mode. The most intense ions in each MS scan are subjected to MS/MS fragmentation.[1]
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. The presence of a peptide with a mass modification corresponding to the this compound linker confirms the site of attachment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for analyzing conjugation products, offering capabilities to separate and quantify the conjugate from starting materials and byproducts.[8] The primary modes used are Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC).
Protocol 3: Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic volume and is a powerful tool for identifying the formation of higher molecular weight conjugates and detecting aggregates.[8][9]
-
Instrumentation: HPLC or UHPLC system with a UV detector (280 nm for proteins).
-
Sample Preparation: Dilute the purified conjugate to 1.0 mg/mL in the mobile phase.[7]
-
Chromatographic Conditions:
-
Data Analysis: The conjugate will elute earlier than the unconjugated biomolecule due to its larger size. The peak areas can be integrated to calculate the percentage of monomer, aggregates, and fragments.[7]
Protocol 4: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is highly effective in resolving different PEGylated species from the unconjugated biomolecule.[8]
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Sample Preparation: Dilute the sample in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C4, C8, or C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[10]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B, optimized for the separation of the conjugate and reactants.
-
-
Data Analysis: The retention time of the conjugate will differ from the starting materials. By monitoring the appearance of the product peak and the disappearance of reactant peaks, the reaction progress can be followed and the purity of the final product assessed.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei and is a primary technique for the structural confirmation of PEGylated compounds.[4]
Protocol 5: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample (linker, biomolecule, or conjugate) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Successful conjugation is confirmed by observing the disappearance of signals corresponding to the reactive groups of the starting materials and the appearance of new signals characteristic of the newly formed bond.[4] For this compound conjugation to a thiol, the disappearance of the maleimide proton signals (around 6.7-6.9 ppm) is a key indicator.[11][12] The characteristic signals of the PEG methylene (B1212753) protons (~3.6 ppm) should be present in the conjugate's spectrum.[4][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reagent-free method that can confirm the presence of the PEG moiety in the conjugate.[5]
Protocol 6: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a suitable IR-transparent window or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The presence of a strong, characteristic C-O-C ether stretching band around 1100 cm⁻¹ is indicative of the PEG backbone.[5][13] While the formation of the new thioether bond is difficult to observe directly, changes in the regions corresponding to the maleimide and thiol groups can provide evidence of conjugation.
Alternative and Complementary Techniques
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the biomolecule (e.g., protein at 280 nm) and in some cases, can be used to estimate the degree of labeling if the linker or an attached molecule has a distinct chromophore.[9]
-
Dynamic Light Scattering (DLS): A non-invasive technique to measure the size distribution of molecules in solution. It can be used to assess the hydrodynamic radius of the PEGylated molecule and detect aggregation.[8]
Conclusion
The confirmation of this compound conjugation requires a comprehensive analytical strategy. Mass spectrometry, particularly LC-MS, stands out as the most powerful technique for providing definitive confirmation of conjugation and identifying the precise location of attachment.[1] HPLC methods are indispensable for separation, quantification, and purity assessment. NMR spectroscopy offers unambiguous structural confirmation, while FTIR provides a quick check for the presence of the PEG linker. The choice of methodology should be guided by the specific analytical question, the nature of the biomolecule, and the stage of development. For a complete characterization, a combination of these techniques is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. enovatia.com [enovatia.com]
- 4. benchchem.com [benchchem.com]
- 5. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Balancing Act: A Comparative Analysis of PEG Linker Length in Drug Development
The choice of a polyethylene (B3416737) glycol (PEG) linker in drug development is a critical decision that significantly influences a therapeutic's efficacy, stability, and pharmacokinetic profile. Far from being a simple spacer, the length of a PEG linker is a key determinant of success for modalities such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and various drug delivery systems. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform rational drug design.
The incorporation of PEG linkers offers several advantages, including increased hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads, and a larger hydrodynamic radius, leading to a longer circulation half-life.[1][2] However, the optimal PEG linker length is context-dependent and represents a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.[1][3]
Impact on Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers connect the monoclonal antibody to a cytotoxic payload. The length of the PEG chain has a profound impact on the ADC's solubility, stability, and in vivo performance.[3]
Longer PEG chains generally improve the hydrophilicity of the ADC, counteracting the hydrophobicity of the payload and reducing the propensity for aggregation.[4] This enhanced stability is a critical factor for the therapeutic index of an ADC. Furthermore, longer linkers can lead to a prolonged plasma half-life by increasing the ADC's hydrodynamic radius, which reduces renal clearance.[1][3] This extended circulation can result in greater accumulation in tumor tissues.[1]
However, a potential drawback of longer PEG linkers is a decrease in in vitro cytotoxicity.[1][5] This may be due to steric hindrance from the longer chain, which could impede the ADC's interaction with its target cell or the intracellular release of the payload.[1] Therefore, a balance must be struck to optimize both the pharmacokinetic profile and the potency of the ADC.
Comparative Performance of PEG Linkers in ADCs
| Linker Length Category | Impact on Pharmacokinetics | Impact on In Vitro Potency | Overall Efficacy Considerations |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life.[3] | May retain higher potency.[3] | Can lead to reduced in vivo efficacy due to rapid clearance. May be suitable for payloads not requiring prolonged exposure.[3] |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of PK improvement.[3] | May have a moderate impact on potency.[3] | Often represents a balanced approach for many ADCs, showing significant improvement in in vivo efficacy.[3] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life.[3][5] | Can cause a more substantial reduction in cytotoxicity.[3][5] | Can lead to the highest in vivo efficacy, especially for miniaturized ADCs or when maximum exposure is required.[3][5] |
Influence on PROTAC Efficacy
For PROTACs, which are heterobifunctional molecules that induce targeted protein degradation, the linker is not merely a spacer but a crucial element for successful ternary complex formation (Target Protein-PROTAC-E3 Ligase).[6][7] The length and flexibility of the PEG linker directly influence a PROTAC's efficacy, solubility, and cell permeability.[7][8]
An optimal linker length is essential to facilitate the formation of a stable and productive ternary complex.[6] A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[] Conversely, a linker that is too long might not provide the necessary stability for the complex, reducing ubiquitination efficiency.[]
PEG linkers enhance the aqueous solubility of often lipophilic PROTAC molecules.[7][10] However, the relationship between PEG length and cell permeability is more complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and improving membrane traversal.[6][7]
Structure-Activity Relationship of PEG Linker Length in PROTACs
| Target Protein | E3 Ligase | Optimal PEG Linker (n units) | Reference |
| BRD4 | CRBN | 0, 4, and 5 | [10] |
| BTK | CRBN | ≥ 4 | [10] |
| ERα | VHL | 16-atom length | [10] |
| TBK1 | VHL | >12 atoms (peaking at 21 atoms) | [10] |
Role in Drug Delivery Systems
In the broader context of drug delivery, such as with nanoparticles and liposomal formulations, PEGylation is a widely used strategy to improve circulation time and biodistribution.[2][11] Longer PEG chains are generally more effective at shielding the nanoparticles from the immune system, leading to reduced clearance by the reticuloendothelial system (RES) and prolonged circulation.[11] This "stealth" effect allows for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[2]
However, similar to ADCs, there can be a trade-off. While longer PEG linkers enhance pharmacokinetic properties, they might also reduce cellular uptake or cytotoxicity.[2] The optimal PEG length is a balance between these competing factors and is dependent on the specific drug delivery system and its therapeutic goal.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of drug conjugates with different PEG linker lengths.
ADC Stability Assessment via Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
This method is used to assess the aggregation and fragmentation of ADCs.
Protocol Outline:
-
Sample Preparation: Prepare ADC samples in a suitable mobile phase.
-
SEC-HPLC Analysis: Inject the sample onto a size-exclusion column. The separation is based on the hydrodynamic radius of the molecules, with larger aggregates eluting earlier than the monomeric ADC.
-
Data Analysis: The percentage of monomer, aggregate, and fragment is quantified by integrating the corresponding peaks in the chromatogram. This analysis is performed at different time points to assess stability over time.[4]
PROTAC-Mediated Protein Degradation Assay
This assay quantifies the degradation of a target protein induced by a PROTAC.
Protocol Outline:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Western Blotting or In-Cell ELISA: Analyze the levels of the target protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are then calculated.[8]
Visualizing Key Processes
To visually elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dovepress.com [dovepress.com]
A Comparative Guide to Quantitative Methods for Determining Labeling Efficiency with Mal-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative methods for determining the labeling efficiency of Mal-PEG1-acid, a commonly used maleimide-functionalized polyethylene (B3416737) glycol (PEG) linker for bioconjugation. We will explore its performance in relation to alternative labeling reagents and provide supporting experimental data and detailed protocols for key analytical techniques.
Introduction to this compound and Bioconjugation
This compound is a heterobifunctional linker that plays a crucial role in bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. The maleimide (B117702) group exhibits high reactivity and selectivity towards free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. The PEG component enhances the solubility and stability of the resulting conjugate, can reduce its immunogenicity, and improve its pharmacokinetic profile. Accurate determination of the labeling efficiency—the extent to which the target molecule has been successfully labeled—is critical for the development of effective and reproducible bioconjugates, such as antibody-drug conjugates (ADCs).
Quantitative Methods for Determining Labeling Efficiency
Several analytical techniques can be employed to quantify the labeling efficiency of this compound conjugates. The choice of method often depends on the nature of the biomolecule, the properties of the conjugated molecule, and the desired level of detail.
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Ellman's Assay | Colorimetric assay that measures the reaction of a chromogenic reagent (DTNB) with free thiols. | Indirectly determines labeling efficiency by quantifying the reduction in free thiol groups after conjugation. | Simple, rapid, and cost-effective. | Indirect measurement; can be susceptible to interference from other reducing agents. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., size, hydrophobicity). | Separation of conjugated, unconjugated, and excess labeling reagent. Quantification of labeling efficiency based on peak areas. | Robust, reproducible, and can provide information on purity and aggregation. | Can be complex to develop methods; requires specialized equipment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, confirming the addition of the this compound linker. Determination of the degree of labeling (DOL). | High accuracy and sensitivity; provides direct evidence of conjugation. | Can be complex to interpret for heterogeneous samples; requires expensive instrumentation. |
Comparison with Alternative Labeling Reagents
While PEGylation with linkers like this compound is a well-established strategy, several alternatives have emerged to address potential limitations, such as the potential for PEG to be immunogenic.
Data Presentation: this compound vs. Alternative Linkers
| Linker/Technology | Chemistry | Typical Labeling Efficiency | Key Advantages | Key Disadvantages |
| This compound | Thiol-Maleimide | High (>90% reported under optimal conditions)[1] | Well-established chemistry, high specificity for thiols. | Potential for retro-Michael addition (instability), PEG immunogenicity. |
| Polysarcosine (pSar) | Various (can be functionalized with maleimide) | High (comparable to PEG)[2] | Biodegradable, low immunogenicity, good solubility.[2][3][4][5] | Less established in clinical applications compared to PEG. |
| XTENylation | Genetic fusion | High (defined by protein expression)[6][7] | Monodisperse, biodegradable, low immunogenicity.[6][7] | Requires genetic modification of the target protein. |
Experimental Protocols
Ellman's Assay for Indirect Quantification of Labeling Efficiency
This protocol determines the concentration of free sulfhydryl groups in a sample before and after conjugation. The difference is used to calculate the labeling efficiency.
Materials:
-
Protein/peptide solution with free thiols
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.2
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Cysteine or another thiol standard
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of the thiol standard in the Reaction Buffer.
-
To a set volume of each standard, add Ellman's Reagent solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus concentration to create a standard curve.
-
-
Sample Measurement (Before Conjugation):
-
Take an aliquot of the protein/peptide solution.
-
Add Ellman's Reagent solution and incubate for 15 minutes.
-
Measure the absorbance at 412 nm and determine the initial free thiol concentration using the standard curve.
-
-
Conjugation Reaction:
-
React the protein/peptide with this compound at a desired molar ratio in the Reaction Buffer.
-
Incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C).
-
-
Sample Measurement (After Conjugation):
-
Take an aliquot of the conjugation reaction mixture.
-
Add Ellman's Reagent solution and incubate for 15 minutes.
-
Measure the absorbance at 412 nm and determine the final free thiol concentration.
-
-
Calculate Labeling Efficiency:
-
Labeling Efficiency (%) = [(Initial Thiol Conc. - Final Thiol Conc.) / Initial Thiol Conc.] x 100
-
HPLC Analysis of Conjugation Reaction
This protocol uses Reverse-Phase HPLC (RP-HPLC) to separate the unconjugated biomolecule from the this compound conjugate.
Materials:
-
Conjugation reaction mixture
-
HPLC system with a C4 or C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation:
-
Quench the conjugation reaction if necessary.
-
Dilute the sample in Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample.
-
Elute the sample using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the absorbance at 220 nm and/or 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated biomolecule and the conjugate. The conjugate will typically have a different retention time due to the addition of the PEG linker.
-
Integrate the peak areas.
-
Labeling Efficiency (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Peak)] x 100
-
Mass Spectrometry Analysis for Confirmation of Conjugation
This protocol uses Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the conjugate.
Materials:
-
Purified conjugate sample
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Solvents for sample preparation (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation:
-
Purify the conjugate to remove unreacted this compound and other small molecules using techniques like size-exclusion chromatography.
-
Desalt the sample using a suitable method (e.g., dialysis or a desalting column).
-
Reconstitute the sample in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Deconvolute the raw data to obtain the zero-charge mass spectrum.
-
Compare the observed molecular weight of the conjugate with the theoretical molecular weight. The mass difference should correspond to the mass of the attached this compound linker.
-
The presence of multiple peaks corresponding to different numbers of attached linkers can be used to determine the distribution of the degree of labeling.
-
Mandatory Visualizations
Experimental Workflow for Bioconjugation and Labeling Efficiency Analysis```dot
Caption: Simplified HER2 signaling and the mechanism of action for a targeted Antibody-Drug Conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Polysarcosine as PEG Alternative for Enhanced Camptothecin-Induced Cancer Immunogenic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. XTEN as Biological Alternative to PEGylation Allows Complete Expression of a Protease-Activatable Killin-Based Cytostatic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ADC Linkers: Mal-PEG1-acid vs. SMCC and Valine-Citrulline
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). The linker, a molecular bridge between a monoclonal antibody and a potent cytotoxic payload, profoundly dictates the ADC's stability, pharmacokinetic profile, and ultimately, its therapeutic index. This guide provides an in-depth, objective comparison of three distinct linker classes, represented by Mal-PEG1-acid (a short-chain hydrophilic, non-cleavable linker), succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC, a hydrophobic, non-cleavable linker), and valine-citrulline (Val-Cit, a cleavable dipeptide linker).
Linker Characteristics and Mechanism of Action
The fundamental difference between these linkers lies in their chemical properties and mechanism of payload release.
This compound: This linker features a maleimide (B117702) group for conjugation to thiol groups (e.g., from reduced interchain disulfides on the antibody) and a carboxylic acid for attachment to an amine-containing payload. The short polyethylene (B3416737) glycol (PEG) spacer imparts hydrophilicity, which can enhance the solubility and reduce the aggregation propensity of the ADC. As a non-cleavable linker, payload release relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[1][2][]
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A widely used non-cleavable linker, SMCC is characterized by its hydrophobic cyclohexane (B81311) ring.[2][4] Similar to this compound, it connects the antibody and payload, and payload release is dependent on lysosomal degradation of the antibody.[2] The hydrophobic nature of SMCC can influence the ADC's physical properties, sometimes leading to aggregation, especially with hydrophobic payloads.[4]
Valine-Citrulline (Val-Cit): This dipeptide linker is a classic example of a cleavable linker. It is designed to be stable in systemic circulation but is susceptible to enzymatic cleavage by proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cell lysosomes.[2][5] This targeted release mechanism can unleash the payload in its unmodified, potent form within the tumor cell.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for ADCs constructed with linkers from each class. It is crucial to note that the data presented below is compiled from various studies and does not represent a direct head-to-head comparison with identical antibodies and payloads. Therefore, these values should be considered illustrative of the general performance characteristics of each linker type.
Table 1: Physicochemical Properties and In Vitro Stability
| Parameter | This compound (and similar PEGylated linkers) | SMCC | Valine-Citrulline (Val-Cit) | Rationale |
| Hydrophilicity | High | Low | Moderate | The PEG spacer in this compound increases water solubility. The cyclohexane moiety in SMCC is hydrophobic. The peptide nature of Val-Cit provides moderate hydrophilicity.[2][4] |
| Aggregation Propensity | Low | High | Moderate | Increased hydrophilicity from the PEG linker helps mitigate aggregation. The hydrophobic nature of SMCC can contribute to ADC aggregation.[4] |
| In Vitro Plasma Stability | High | Moderate to High | High (in human plasma) | The amide bond formed by the acid group in PEGylated acid linkers is highly stable. The thioether bond in SMCC is also stable, though the maleimide linkage can be susceptible to retro-Michael reaction. Val-Cit linkers are generally stable in human plasma.[2][6][7] |
| In Vitro Plasma Stability (Mouse) | High | Moderate to High | Low to Moderate | Val-Cit linkers can be unstable in mouse plasma due to the activity of carboxylesterase Ces1c, leading to premature drug release.[7] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Linker Type | Representative ADC Configuration | Cell Line | IC50 | Key Observations |
| PEGylated Non-Cleavable | Anti-HER2-Thiol-PEG-MMAE | HER2+ cell lines | Potent (pM to low nM range) | The ultimate cytotoxicity is primarily determined by the payload and its successful intracellular delivery. |
| Hydrophobic Non-Cleavable | Trastuzumab-SMCC-DM1 (Kadcyla®) | HER2+ cell lines (e.g., SK-BR-3) | Potent (e.g., ~0.5 ng/mL) | Demonstrates potent, target-specific killing. The released payload-linker-amino acid complex is typically charged and less membrane-permeable, limiting the bystander effect.[8] |
| Cleavable Peptide | Anti-CD30-MC-VC-PABC-MMAE (Adcetris®) | CD30+ cell lines (e.g., Karpas 299) | Highly potent (sub-ng/mL range) | The release of the native, cell-permeable payload can lead to a "bystander effect," killing adjacent antigen-negative tumor cells.[5] |
Table 3: Pharmacokinetics and In Vivo Efficacy
| Parameter | This compound (and similar PEGylated linkers) | SMCC | Valine-Citrulline (Val-Cit) | Rationale |
| Plasma Half-life (t½) | Longer | Shorter (compared to PEGylated) | Variable | The hydrophilic PEG chain reduces clearance by the reticuloendothelial system. The hydrophobic nature of SMCC can lead to faster clearance. Val-Cit stability in vivo can be species-dependent.[2][4] |
| Clearance (CL) | Lower | Higher (compared to PEGylated) | Variable | Reduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[4] |
| In Vivo Efficacy | Potentially Higher | Significant Tumor Growth Inhibition | Significant Tumor Growth Inhibition | Enhanced tumor accumulation due to improved pharmacokinetics can lead to better in vivo efficacy for PEGylated linkers. The efficacy of all linker types is highly dependent on the target, payload, and tumor model.[9] |
| Therapeutic Index | Potentially Wider | Variable | Variable | Improved pharmacokinetics and potentially reduced off-target toxicity from PEGylated linkers can contribute to a wider therapeutic window. The stability of the linker is a key determinant of the therapeutic index.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are outlines of key experimental protocols.
Protocol 1: ADC Conjugation via Thiol Chemistry (for this compound and SMCC with thiol-payload)
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA).
-
Add a 2-5 molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The exact molar excess needs to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.[9]
-
-
Payload-Linker Conjugation:
-
For this compound, first, activate the carboxylic acid group of the linker using EDC/NHS chemistry and then conjugate it to the amine-containing payload.
-
For SMCC, the payload must contain a free thiol group.
-
Immediately after desalting the reduced antibody, add the maleimide-activated payload-linker construct (typically 1.5-2.0 equivalents per generated thiol) to the antibody solution.
-
Allow the reaction to proceed at 4°C or room temperature for a specified time (e.g., 1-4 hours).
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unconjugated payload-linker and other impurities.
-
Characterize the ADC to determine the DAR (e.g., by hydrophobic interaction chromatography (HIC) or mass spectrometry), percentage of aggregation (by SEC), and endotoxin (B1171834) levels.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and relevant controls (e.g., unconjugated antibody, free payload) in complete cell culture medium.
-
Replace the medium in the wells with the ADC dilutions.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[10]
-
-
MTT Assay:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: In Vivo Xenograft Model for Efficacy Studies
-
Tumor Implantation:
-
Harvest cancer cells from culture during their exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or PBS.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).[]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADCs and vehicle control via an appropriate route (e.g., intravenous injection) at a specified dosing schedule.
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.[]
-
Mandatory Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for the comparison of ADCs with different linkers.
Conclusion
The choice between this compound, SMCC, and Val-Cit linkers represents a critical decision in ADC design, with each offering distinct advantages and disadvantages.
-
This compound and similar hydrophilic PEGylated linkers can improve the physicochemical properties of ADCs, potentially leading to better pharmacokinetic profiles and a wider therapeutic index. They are a good choice when working with hydrophobic payloads to mitigate aggregation.
-
SMCC represents a more traditional non-cleavable linker that can be highly effective, as demonstrated by the clinical success of Kadcyla®. However, its hydrophobicity may present challenges.
-
Val-Cit and other cleavable linkers offer the advantage of a specific payload release mechanism inside the tumor cell and the potential for a bystander effect, which is beneficial for treating heterogeneous tumors. However, their stability can be species-dependent, which needs to be considered in preclinical evaluations.
Ultimately, the optimal linker strategy is not universal but depends on a nuanced understanding of the specific target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough in vitro and in vivo characterization, employing standardized and well-documented protocols, is essential for the successful translation of these promising cancer therapeutics from the laboratory to the clinic.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochempeg.com [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
Evaluating the Biological Activity of Mal-PEG1-Acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of efficacious bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only tethers the payload to the biomolecule but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and ultimately, its biological activity. Mal-PEG1-acid, a heterobifunctional linker featuring a maleimide (B117702) group for thiol-specific conjugation and a carboxylic acid for amine ligation, connected by a single polyethylene (B3416737) glycol (PEG) unit, represents a short-chain option in the PEGylated linker family. This guide provides an objective comparison of the anticipated performance of this compound conjugates with alternatives, supported by experimental data on the effects of PEG linker length, and furnishes detailed experimental protocols for their evaluation.
Performance Comparison of PEGylated Linkers
The length of the PEG chain in a linker is a crucial parameter that can be modulated to optimize the therapeutic window of a bioconjugate. A trade-off often exists between enhancing pharmacokinetic properties and maintaining potent biological activity. While direct head-to-head quantitative data for this compound against longer-chain variants in a single study is limited in publicly available literature, extensive research on the impact of PEG chain length provides a strong basis for performance evaluation.
Generally, shorter PEG linkers, such as this compound, are expected to have a minimal impact on the in vitro cytotoxicity of the payload due to reduced steric hindrance.[1][2] Conversely, longer PEG chains, while potentially leading to a slight decrease in in vitro potency, significantly enhance the conjugate's solubility, reduce aggregation, and extend its plasma half-life.[3][4] This often translates to improved in vivo efficacy.[3][5]
The stability of the maleimide-thiol linkage is another critical factor. This bond can be susceptible to a retro-Michael reaction, leading to premature drug deconjugation.[5] The length of the PEG chain may have a modest impact on this stability, with some studies suggesting that shorter linkers might anchor the payload more closely to the antibody, offering some spatial shielding.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that these studies do not always use a Mal-PEG-acid linker, but the trends observed for PEG length are informative.
Table 1: Impact of PEG Linker Length on Conjugate Half-Life
| Bioconjugate | PEG Linker Length | Effect on Half-Life |
| Affibody-Drug Conjugate | No PEG | 19.6 minutes |
| Affibody-Drug Conjugate | 4 kDa PEG | 2.5-fold increase compared to no PEG |
| Affibody-Drug Conjugate | 10 kDa PEG | 11.2-fold increase compared to no PEG |
| Non-targeted ADC | Short (PEG0) | Not Reported |
| Non-targeted ADC | Medium (PEG8) | Longer than PEG0 |
| Non-targeted ADC | Long (PEG12) | Longest |
Data synthesized from multiple sources.[3][6]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Bioconjugate | PEG Linker Length | Reduction in Cytotoxicity (Compared to No PEG) |
| Affibody-Drug Conjugate | 4 kDa PEG | ~6.5-fold |
| Affibody-Drug Conjugate | 10 kDa PEG | ~22.5-fold |
Data adapted from a study on affibody-drug conjugates.[6]
Table 3: Comparative Stability of Maleimide-PEG Conjugates
| Conjugate Type | Condition | Conjugation Retained |
| Maleimide-PEG | 1 mM Glutathione, 37°C, 7 days | ~70% |
| Mono-sulfone-PEG | 1 mM Glutathione, 37°C, 7 days | >95% |
This table highlights the inherent stability challenge of the maleimide-thiol linkage compared to alternative chemistries.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound conjugates. Below are protocols for key experiments.
Protocol 1: Synthesis of a this compound Antibody-Drug Conjugate
This protocol outlines the steps for conjugating a cytotoxic payload to an antibody using the this compound linker.
A. Activation of this compound and Conjugation to Payload:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous Dimethylformamide (DMF).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.
-
-
Conjugation to Amine-Containing Payload:
-
Dissolve the payload (e.g., MMAE, SN-38) with a primary or secondary amine (1 equivalent) in anhydrous DMF.
-
Add the activated Mal-PEG1-NHS ester solution to the payload solution.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
-
Purification:
-
Purify the maleimide-activated payload-linker construct using reverse-phase HPLC.
-
Lyophilize the purified product and store at -20°C or -80°C.
-
B. Antibody Reduction and ADC Conjugation:
-
Antibody Reduction:
-
Prepare the antibody (e.g., Trastuzumab) at 5-10 mg/mL in a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.4).
-
Add a 2-5 molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). The exact amount should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
-
ADC Conjugation:
-
Immediately add the purified maleimide-activated payload-linker (typically 1.5-2.0 equivalents per generated thiol) to the reduced antibody solution.
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine and incubating for 20 minutes.
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated payload-linker and other small molecules.
-
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This assay determines the concentration of the ADC that inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Seed target cancer cells (antigen-positive) and a control cell line (antigen-negative) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the purified ADC and a control (unconjugated antibody) in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC or control solutions. Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., 100 µL of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in a physiological environment.
-
Incubation:
-
Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in human or mouse plasma at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
-
Analysis:
-
Analyze the samples by a method that can separate the intact ADC from the deconjugated payload, such as hydrophobic interaction chromatography (HIC) or LC-MS.
-
-
Data Analysis:
-
Quantify the percentage of intact ADC remaining at each time point to determine the stability profile.
-
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate key signaling pathways of common ADC payloads and a typical experimental workflow.
References
A Researcher's Guide to Mal-PEG1-acid: Performance Comparison and Evaluation
For researchers, scientists, and drug development professionals, the quality and consistency of bioconjugation reagents are paramount. Mal-PEG1-acid is a fundamental crosslinker used to connect molecules via thiol and amine groups, making its performance critical for the success of projects ranging from antibody-drug conjugates (ADCs) to targeted drug delivery systems. This guide provides an objective comparison of this compound from various suppliers based on their stated specifications and outlines detailed experimental protocols for in-house performance validation.
Supplier Specification Overview
The selection of a this compound supplier often begins with an evaluation of their product specifications. Purity is the most critical parameter, as impurities can lead to undesirable side reactions and complicate the characterization of the final conjugate. The following table summarizes the specifications for this compound as advertised by several prominent suppliers.
| Supplier | Catalog Number | Purity Specification | Analysis Method | CAS Number | Molecular Weight |
| BroadPharm | BP-21859 | 98%[1] | Not Specified | 760952-64-5[1] | 213.2[1] |
| Precise PEG | AG-2601 | > 96%[2] | Not Specified | 760952-64-5[2] | 213.19[2] |
| ChemScene | CS-0108926 | ≥98.0%[3] | NMR[3] | 760952-64-5[3] | 213.19[3] |
| AxisPharm | AP10164 | ≥95%[4] | Not Specified | Not Specified | 213.19[4] |
| Sigma-Aldrich | Not Specific | >95% | HPLC | Not Specific | Not Specific* |
*Data for a representative Mal-dPEG®-acid product (MAL-dPEG®8-acid), as a direct this compound equivalent was not specified in the same format.[5]
Key Performance Evaluation Protocols
While supplier specifications provide a baseline, in-house validation is crucial to ensure performance in your specific application. Below are detailed protocols for three key experiments: identity and purity confirmation by NMR and HPLC, and a functional reactivity assay.
Experimental Workflow for Supplier Comparison
The following diagram illustrates a logical workflow for the comprehensive evaluation and comparison of this compound from different sources.
References
Safety Operating Guide
Navigating the Safe Disposal of Mal-PEG1-acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized chemical reagents like Mal-PEG1-acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a bifunctional PEG linker instrumental in bioconjugation and pharmaceutical research. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Core Safety and Handling Protocols
Personal Protective Equipment (PPE): To minimize exposure when handling this compound, the following PPE is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A full-length laboratory coat is essential to protect skin from contact.
-
Respiratory Protection: If there is a risk of generating dust from the solid form of the compound, use a properly fitted respirator (e.g., N95 or higher) in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various suppliers.[2][3]
| Property | Value |
| Molecular Formula | C₉H₁₁NO₅ |
| Molecular Weight | 213.2 g/mol |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid |
| Storage | -20°C, desiccated |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves the deactivation of its reactive maleimide (B117702) group, followed by appropriate containment and disposal through a licensed hazardous waste contractor.
Step 1: Deactivation of the Maleimide Group
To ensure safe disposal, the reactive maleimide moiety should be deactivated by reacting it with an excess of a thiol-containing compound.[1]
-
Prepare a Quenching Solution: In a suitable container, prepare a quenching solution of a thiol-containing compound like β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT). The recommended concentration is approximately 100 mM in a suitable buffer (e.g., phosphate-buffered saline, PBS).[1]
-
Reaction: In a designated chemical waste container, add the this compound waste to an excess of the quenching solution. A 10-fold molar excess of the thiol compound is recommended to ensure complete reaction.[1]
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing. This ensures the complete deactivation of the maleimide group.[1]
Step 2: Containment and Labeling
-
Container: The deactivated this compound waste should be stored in a clearly labeled, sealed, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for aqueous chemical waste.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("Deactivated this compound waste"), the composition of the mixture (including the quenching agent), and the date of accumulation.
Step 3: Final Disposal
-
Waste Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed. Never dispose of chemical waste down the drain or in the regular trash.[5]
Experimental Protocols
Protocol for Deactivation of this compound Waste:
-
Quantify Waste: Estimate the molar quantity of this compound waste to be deactivated.
-
Prepare Quenching Solution: For every 1 mole of this compound, prepare a solution containing 10 moles of DTT or BME in PBS. For example, to deactivate 213.2 mg (1 mmol) of this compound, dissolve approximately 1.54 g (10 mmol) of DTT in 100 mL of PBS.
-
Combine and React: In a chemical fume hood, add the this compound waste to the quenching solution in a suitable waste container.
-
Mix and Incubate: Gently swirl the container to mix the contents. Loosely cap the container to allow for any potential off-gassing and let it stand for at least 2 hours at room temperature.
-
Seal and Label: After the incubation period, securely seal the container and label it appropriately for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-PEG1-acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical reagents. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Mal-PEG1-acid, a heterobifunctional PEG linker. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and mitigate potential hazards. The reactive maleimide (B117702) group and the acidic nature of the compound necessitate careful protection of the skin, eyes, and respiratory system.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[1][2] | Protects against accidental splashes of the chemical, which could cause eye irritation or injury.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber.[1][2] | Prevents direct skin contact with the chemical. It is advisable to change gloves regularly, for instance, every 30 to 60 minutes, or immediately if they become contaminated or damaged.[3] |
| Body Protection | A full-length laboratory coat, long pants, and closed-toe shoes are essential to protect the skin from potential exposure.[4] For larger quantities, fire/flame resistant and impervious clothing may be necessary.[4] | Minimizes skin exposure to the chemical.[4] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood, to avoid the generation and inhalation of dust or aerosols.[1][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[2][4] | Protects against the inhalation of harmful dust or aerosols.[4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the stability and reactivity of this compound, particularly its moisture-sensitive maleimide group.[4]
Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid generating dust when working with the solid form of the compound.[5]
-
Wash hands thoroughly with soap and water after handling the chemical.[5]
-
Use anhydrous solvents like DMSO or DMF for reconstitution to prevent hydrolysis of the maleimide group.[4]
Storage:
-
Long-term Storage: For long-term stability, store this compound at -20°C in a tightly sealed container, protected from light and moisture.[4][6] Some suppliers may recommend -80°C for optimal preservation.[4]
-
Short-term Storage: For short-term use, storage at 0-4°C for a few days to weeks is acceptable.[5]
-
The compound is typically shipped at ambient temperature.[5][6]
Disposal Plan: Deactivation and Waste Management
The reactive maleimide group in this compound should be deactivated before disposal to prevent unintended reactions in the waste stream.[5]
Step-by-Step Disposal Procedure:
-
Quenching (Deactivation): The most effective way to deactivate the maleimide moiety is to react it with an excess of a thiol-containing compound.
-
Prepare a quenching solution of a thiol-containing reagent such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).[1]
-
In a designated chemical waste container, add the this compound waste to the quenching solution. A 10-fold molar excess of the thiol compound is recommended to ensure complete deactivation.[1]
-
Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing.[1][5]
-
-
Collection: Collect the deactivated solution in a clearly labeled, sealed container.[5]
-
Disposal: Dispose of the container as hazardous chemical waste in accordance with all local, state, and federal regulations.[4][5] Do not pour the chemical, either active or deactivated, down the drain.[5]
Experimental Protocol Reference: Bioconjugation
This compound is a versatile linker used in bioconjugation. The maleimide group reacts with thiol groups (sulfhydryls), while the carboxylic acid can be activated to react with primary amines.
Thiol-Maleimide Conjugation: This process involves the reaction of the maleimide group of this compound with a free thiol group on a biomolecule, such as a cysteine residue in a protein. This reaction is efficient at a pH range of 6.5-7.5 and results in a stable thioether bond.
Amine-Carboxylic Acid Conjugation: The terminal carboxylic acid can be activated using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond with primary amine groups on a target molecule.
Below is a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
